molecular formula C9H6ClNO B131973 7-Chloroquinolin-8-ol CAS No. 876-86-8

7-Chloroquinolin-8-ol

Cat. No.: B131973
CAS No.: 876-86-8
M. Wt: 179.6 g/mol
InChI Key: RMJFNYXBFISIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroquinolin-8-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 673451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJFNYXBFISIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236513
Record name 7-Chloro-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-86-8
Record name 7-Chloro-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-quinolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloroquinolin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-CHLORO-8-QUINOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AEQ8892Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloroquinolin-8-ol: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a scaffold of significant interest in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It details its known biological activities, with a focus on its mechanism of action as a metal chelating agent. Furthermore, this document outlines a general experimental protocol for its synthesis and presents key spectral data for its characterization. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physical and Chemical Properties

This compound is a solid, typically appearing as a yellow to brown substance.[1] Its chemical structure is characterized by a quinoline ring system with a chlorine atom at the 7-position and a hydroxyl group at the 8-position. This arrangement of functional groups is crucial for its chemical reactivity and biological activity, particularly its ability to chelate metal ions.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆ClNO[1][2]
Molecular Weight 179.61 g/mol [2]
CAS Number 876-86-8[1][2]
Appearance Yellow to brown solid[1]
Solubility Soluble in organic solvents, limited solubility in water.[1]
pKa Data for the specific pKa of this compound is available in the IUPAC Digitized pKa Dataset, though the exact value is not readily available in the immediate search results.[2]
Melting Point Not explicitly found for this compound. A related compound, 7-amino-5-chloroquinolin-8-ol, has a melting point of 162-164 °C.[3]
Boiling Point Not explicitly found for this compound. A predicted boiling point for the isomer 7-Chloroquinolin-4-ol is 348.5±22.0 °C.

Spectroscopic Data for Characterization

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. Below is a summary of expected spectral data.

Table 2: Spectroscopic Data of this compound

TechniqueKey Features
¹H NMR Aromatic protons would exhibit complex splitting patterns in the downfield region (typically δ 7.0-9.0 ppm). The hydroxyl proton would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.
¹³C NMR The spectrum would show nine distinct carbon signals. The carbon bearing the hydroxyl group (C-8) would be significantly deshielded, appearing at a high chemical shift. Aromatic carbons would resonate in the typical range of δ 110-160 ppm. A link to the 13C NMR spectrum is available on PubChem.[2]
IR Spectroscopy Characteristic peaks would include a broad O-H stretching band (around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically below 800 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 179. A characteristic M+2 peak with an intensity of about one-third of the M⁺ peak would be present due to the isotopic abundance of ³⁷Cl. Fragmentation would likely involve the loss of CO, HCl, and other small molecules.

Synthesis of this compound: Experimental Protocol

The synthesis of quinoline derivatives can be achieved through several named reactions, with the Skraup and Gould-Jacobs reactions being two of the most common methods for constructing the quinoline ring system.[4][5][6] A general procedure for the synthesis of a 7-chloro-8-substituted quinoline derivative can be adapted from the Gould-Jacobs reaction.

General Experimental Protocol (Gould-Jacobs Reaction Adaptation):

This protocol outlines a general approach and would require optimization for the specific synthesis of this compound.

Step 1: Condensation

  • In a round-bottom flask, combine 2-amino-4-chlorophenol (1 equivalent) with diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture, typically at 100-140°C, for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the intermediate, a diethyl anilinomethylenemalonate derivative, is obtained. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Cyclization

  • The intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

  • The mixture is heated to a high temperature, typically around 250°C, to induce cyclization.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon cooling, the cyclized product, an ethyl 7-chloro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate and can be collected by filtration.

Step 3: Hydrolysis and Decarboxylation

  • The ester from Step 2 is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

  • After acidification, the carboxylic acid is collected by filtration.

  • The carboxylic acid is then decarboxylated by heating it at or above its melting point until the evolution of carbon dioxide ceases.

  • The resulting crude this compound is then purified by a suitable method, such as recrystallization from an appropriate solvent (e.g., ethanol).

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation A 2-Amino-4-chlorophenol C Anilinomethylenemalonate Intermediate A->C Heat B Diethyl ethoxymethylenemalonate B->C D Quinoline Ester Intermediate C->D High Temperature E Carboxylic Acid D->E NaOH, H₂O, Heat F This compound E->F Heat, -CO₂

Caption: General workflow for the Gould-Jacobs synthesis of a quinoline derivative.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antimicrobial and antifungal properties.[1] These activities are largely attributed to its ability to act as a chelating agent.

Metal Chelation

The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position form a bidentate ligand system that can bind to various metal ions, such as iron, copper, and zinc.[7] This chelation can disrupt essential biological processes in microbial cells that are dependent on these metal ions. For instance, it can inhibit metalloenzymes that are crucial for microbial respiration and replication.

Metal_Chelation cluster_chelation Metal Chelation by this compound cluster_effect Biological Effect Molecule This compound Complex Stable Chelate Complex Molecule->Complex Binds to Metal Metal Ion (e.g., Fe²⁺, Cu²⁺) Metal->Complex Disruption Disruption of Metalloenzyme Function Complex->Disruption Activity Antimicrobial/Antifungal Activity Disruption->Activity

Caption: Mechanism of action of this compound via metal chelation.

The formation of these stable chelate complexes effectively sequesters essential metal ions, leading to the inhibition of microbial growth. The lipophilic nature of the quinoline ring facilitates the transport of the molecule across cell membranes, allowing it to reach its intracellular targets.

Applications in Research and Drug Development

The unique chemical structure and biological activity of this compound make it a valuable compound in several areas of research and development:

  • Antimicrobial Research: As a potent chelating agent, it serves as a lead compound for the development of novel antimicrobial and antifungal agents.[1]

  • Cancer Research: Derivatives of 7-chloroquinoline have shown promise as anticancer agents.[8] The ability to chelate metals that are essential for tumor growth and proliferation is a key area of investigation.

  • Fluorescent Probes: The quinoline scaffold is known for its fluorescent properties. This compound and its derivatives have the potential to be developed as fluorescent sensors for detecting specific metal ions in biological systems.[1]

Conclusion

This compound is a versatile molecule with a rich chemical and biological profile. Its ability to chelate metal ions is central to its antimicrobial and other biological activities, making it a compound of significant interest for the development of new therapeutic agents. This technical guide provides a foundational understanding of its properties and synthesis, offering a valuable resource for scientists and researchers in the field. Further research into its specific physical properties and the development of optimized synthetic protocols will undoubtedly expand its applications in medicinal chemistry and beyond.

References

An In-Depth Technical Guide to the Synthesis of 7-Chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-chloroquinolin-8-ol, a significant heterocyclic compound in medicinal chemistry and drug development. This document details the primary synthesis pathway, reaction mechanism, experimental protocols, and quantitative data to support research and development efforts.

Core Synthesis Pathway: The Skraup Reaction

The most established and direct method for the synthesis of this compound is the Skraup reaction . This classic method in organic chemistry involves the cyclization of an aromatic amine with glycerol in the presence of a dehydrating agent (typically sulfuric acid) and an oxidizing agent. For the synthesis of this compound, the specific precursors are 2-amino-4-chlorophenol and glycerol .

The overall reaction can be summarized as follows:

2-amino-4-chlorophenol + Glycerol --(H₂SO₄, Oxidizing Agent)--> this compound

The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid. The acrolein then undergoes a series of reactions with the 2-amino-4-chlorophenol, including a Michael addition, cyclization, dehydration, and finally oxidation to yield the aromatic quinoline ring system.

Reaction Mechanism

The mechanism of the Skraup synthesis of this compound is a multi-step process:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of 2-amino-4-chlorophenol acts as a nucleophile and adds to the β-carbon of acrolein in a Michael addition.

  • Cyclization: The intermediate then undergoes an electrophilic cyclization onto the aromatic ring. The hydroxyl group of the phenol directs the cyclization to the ortho position.

  • Dehydration: The resulting cyclic intermediate is dehydrated to form a dihydroquinoline derivative.

  • Oxidation: Finally, the dihydroquinoline is oxidized by an oxidizing agent (often nitrobenzene, arsenic acid, or even the sulfuric acid at high temperatures) to furnish the stable aromatic this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield can vary depending on the specific reaction conditions and the scale of the synthesis.

ParameterValueReference
Molecular Formula C₉H₆ClNO[1]
Molecular Weight 179.61 g/mol [1]
CAS Number 876-86-8[1]
Appearance Yellow to brown solid[2]
Purity 97% (typical)

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Skraup reaction. This protocol is based on established procedures for Skraup reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2-amino-4-chlorophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferrous sulfate as a moderator)

  • Water

  • Sodium Hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to glycerol with cooling.

  • Addition of Reactant: Slowly add 2-amino-4-chlorophenol to the mixture. If using, add the oxidizing agent or moderator at this stage.

  • Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and can become vigorous. Maintain the temperature at a range typically between 120-160 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents 2-amino-4-chlorophenol 2-amino-4-chlorophenol Skraup_Reaction Skraup Reaction 2-amino-4-chlorophenol->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction H2SO4 H2SO4 H2SO4->Skraup_Reaction Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Skraup_Reaction This compound This compound Skraup_Reaction->this compound

Caption: Skraup synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start reactants Mix 2-amino-4-chlorophenol, Glycerol, H₂SO₄, and Oxidizing Agent start->reactants heat Heat Reaction Mixture (120-160 °C) reactants->heat workup Cool and Pour onto Ice heat->workup neutralize Neutralize with NaOH solution workup->neutralize filter Filter Precipitate neutralize->filter purify Purify by Recrystallization or Chromatography filter->purify product This compound purify->product end End product->end

Caption: Workflow for the synthesis of this compound.

References

Unraveling the Core Biological Activities of 7-Chloroquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental biological activities of 7-Chloroquinolin-8-ol, a quinoline derivative with emerging therapeutic potential. Drawing from available scientific literature, this document summarizes its antimicrobial, anticancer, and neuroprotective properties, details relevant experimental methodologies, and visualizes implicated signaling pathways.

Core Biological Activities: A Summary of In Vitro Efficacy

This compound, a halogenated derivative of 8-hydroxyquinoline, has demonstrated a spectrum of biological activities, primarily attributed to its potent metal-chelating properties. This characteristic allows it to interfere with essential metal-dependent processes in both microbial and cancer cells, and to modulate oxidative stress in neuronal models. While specific quantitative data for this compound is limited in publicly available literature, the activities of its close analogs and derivatives provide valuable insights into its potential efficacy.

Antimicrobial Activity

Derivatives of 8-hydroxyquinoline are known for their broad-spectrum antimicrobial effects. The proposed mechanism involves the chelation of essential metal ions, such as iron, zinc, and copper, which are crucial for microbial growth and enzymatic functions. This disruption of metal homeostasis can lead to the inhibition of key cellular processes and ultimately, microbial cell death.

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives (Illustrative)

CompoundMicroorganismMIC (µg/mL)Reference
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.017 (0.1 µM)[1]
5,7-Dichloro-8-hydroxy-2-methylquinolineS. aureus (MSSA)0.38 (2.2 µM)[1]
5,7-Dichloro-8-hydroxy-2-methylquinolineS. aureus (MRSA)0.19 (1.1 µM)[1]

Note: Data for this compound is not explicitly available in the cited literature. The table presents data for a structurally related compound to indicate the potential antimicrobial potency of this class of molecules.

Anticancer Activity

The anticancer properties of 7-chloroquinoline derivatives are an active area of research. The primary mechanism is believed to be the induction of apoptosis (programmed cell death) in cancer cells. This is thought to occur through the chelation of intracellular metal ions, leading to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of apoptotic signaling cascades.

Several studies have reported the cytotoxic effects of 7-chloroquinoline derivatives against various cancer cell lines. For instance, certain derivatives have shown activity against breast (MCF-7) and colon (HCT-116) cancer cells.[2]

Table 2: Anticancer Activity of 7-Chloroquinoline Derivatives (Illustrative)

Compound DerivativeCell LineIC₅₀ (µM)Reference
Derivative 10MCF-754.46 ± 2.40[2]
Derivative 10HCT-11646.36 ± 7.79[2]
Derivative 8HCT-11627.19 ± 0.77[2]
Doxorubicin (Control)MCF-779.30 ± 1.19[2]
Doxorubicin (Control)HCT-11680.30 ± 2.10[2]

Note: The specific IC₅₀ values for this compound are not provided in the available search results. The data presented is for other 7-chloroquinoline derivatives to exemplify the potential of this chemical scaffold.

Neuroprotective Effects

The neuroprotective potential of 8-hydroxyquinoline derivatives is linked to their antioxidant and metal-chelating properties. Oxidative stress and metal ion dysregulation are implicated in the pathogenesis of neurodegenerative diseases. By chelating excess metal ions that can catalyze the formation of harmful reactive oxygen species, these compounds may protect neuronal cells from oxidative damage.

Studies on the human neuroblastoma cell line SH-SY5Y have shown that 8-hydroxyquinoline derivatives can protect against high glucose-induced toxicity, a model relevant to diabetic neuropathy.[3][4] These compounds have been observed to ameliorate high glucose-induced cell death and modulate pathways related to cellular stress.[3][4]

Table 3: Neuroprotective Activity of 8-Hydroxyquinoline Derivatives (Illustrative)

CompoundCell LineConditionObservationReference
8-Hydroxyquinoline derivativesSH-SY5YHigh Glucose (120 mM)Ameliorated high glucose toxicity and attenuated the increased expression of calpain.[3][4]

Note: This data demonstrates the neuroprotective potential of the 8-hydroxyquinoline scaffold, although specific data for this compound was not found.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay Prepare Inoculum Prepare Inoculum Inoculation Inoculation Prepare Inoculum->Inoculation Serial Dilution Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Workflow for Broth Microdilution MIC Assay.
Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Workflow for MTT Cell Viability Assay.
Neuroprotective Activity: Oxidative Stress Model in SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effect of a compound against oxidative stress-induced cell death in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Test compound (this compound)

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

  • Reagents for cell viability assessment (e.g., MTT assay)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in the appropriate medium. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Expose the cells to the oxidative stress-inducing agent (e.g., H₂O₂) at a predetermined toxic concentration.

  • Incubation: Co-incubate the cells with the test compound and the toxin for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Determine cell viability using the MTT assay as described in section 2.2.

  • Data Analysis: Compare the viability of cells treated with the compound and the toxin to those treated with the toxin alone to determine the neuroprotective effect.

G Cell Culture Cell Culture Pre-treatment Pre-treatment Cell Culture->Pre-treatment Oxidative Stress Induction Oxidative Stress Induction Pre-treatment->Oxidative Stress Induction Co-incubation Co-incubation Oxidative Stress Induction->Co-incubation Cell Viability Assay Cell Viability Assay Co-incubation->Cell Viability Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis

Workflow for Neuroprotection Assay.

Signaling Pathways in Anticancer Activity

The anticancer activity of 8-hydroxyquinoline derivatives is often linked to the induction of apoptosis. This process is tightly regulated by a complex network of signaling pathways. While the specific pathways directly modulated by this compound require further investigation, the intrinsic apoptotic pathway is a likely target.

Intrinsic Apoptotic Pathway

This pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, which can be induced by metal-chelating compounds like this compound.

Key Events:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is disrupted. This compound, through metal chelation and ROS generation, may lead to the activation of Bax and Bak.

  • Cytochrome c Release: Activated Bax and Bak form pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.

  • Execution of Apoptosis: Executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.

G cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Metal Chelation Metal Chelation This compound->Metal Chelation Bcl-2 Inhibition Bcl-2 Inhibition This compound->Bcl-2 Inhibition ROS Generation ROS Generation Metal Chelation->ROS Generation Bax/Bak Activation Bax/Bak Activation ROS Generation->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Bcl-2 Inhibition->Bax/Bak Activation Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Proposed Intrinsic Apoptotic Pathway.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, demonstrating promising antimicrobial, anticancer, and neuroprotective activities in preclinical studies of its derivatives. Its primary mechanism of action is believed to be its ability to chelate metal ions, leading to the disruption of essential cellular processes and the induction of apoptosis. While more specific research on this compound is needed to fully elucidate its efficacy and mechanisms, the information gathered on its analogs provides a strong foundation for future drug development efforts. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further investigate the biological activities of this compelling molecule.

References

7-Chloroquinolin-8-ol: A Technical Guide to its Metal Chelation Capabilities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline (8-HQ), a well-established bicyclic aromatic compound known for its potent metal-chelating properties.[1] The 8-HQ scaffold is considered a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-neurodegenerative effects.[1][2] The majority of these biological functions are intrinsically linked to the molecule's ability to form stable complexes with various metal ions.[1]

The chelation process involves the formation of coordinate bonds between the metal ion and both the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, creating a stable five-membered ring.[2] This interaction can profoundly alter the bioavailability and redox potential of metal ions, making this compound and related compounds valuable tools in biomedical research and drug development. Their ability to act as ionophores—transporting metal ions across biological membranes—further expands their therapeutic potential, particularly in cancer therapy where they can disrupt metal homeostasis in malignant cells.[3] This technical guide provides an in-depth overview of the metal chelation capabilities of this compound, including quantitative binding data, detailed experimental protocols for its characterization, and insights into the cellular pathways it modulates through its chelating action.

Data Presentation: Metal Chelation Properties

Below are tables summarizing the stepwise stability constants for metal complexes of related 8-hydroxyquinoline derivatives. These values are typically determined in mixed solvent systems due to the low aqueous solubility of the ligands.

Table 1: Stepwise Stability Constants of Divalent Metal Ion Chelates of 7-Nitro-8-hydroxyquinoline-5-sulphonic acid

Metal Ionlog K₁log K₂
Cu(II)5.854.80
Ni(II)4.953.90
Zn(II)4.803.95

Source: Adapted from Fresco and Feiser, 1963.[4] The stability constants were determined by potentiometric titration.

Table 2: Stepwise Stability Constants of Divalent Metal Ion Chelates of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)

Metal Ionlog K₁log K₂
Cu(II)9.508.50
Zn(II)8.007.00
Ni(II)7.506.50
Co(II)7.006.00
Mn(II)6.005.00

Note: The values for Clioquinol are illustrative and based on typical stability constant trends for 8-hydroxyquinolines.

Experimental Protocols

The characterization of metal-ligand interactions is fundamental to understanding the chelation capabilities of this compound. The following are detailed methodologies for key experiments used to determine the stoichiometry and stability of its metal complexes.

Synthesis of this compound Metal Complexes

This protocol describes a general method for the synthesis of divalent metal complexes of this compound.

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CuCl₂, ZnCl₂)

  • Ethanol

  • Sodium hydroxide (1 M)

  • Deionized water

Procedure:

  • Dissolve this compound (2 mmol) in a minimal amount of ethanol.

  • In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in deionized water.

  • Slowly add the metal salt solution to the this compound solution with constant stirring.

  • Adjust the pH of the mixture to approximately 7.0 using a 1 M sodium hydroxide solution to facilitate deprotonation of the hydroxyl group and complex formation.

  • A precipitate of the metal complex should form. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash it with deionized water and a small amount of cold ethanol.

  • Dry the resulting solid in a desiccator over silica gel.

  • The final product can be characterized by techniques such as FTIR, UV-Vis spectroscopy, and elemental analysis.[2]

Determination of Stoichiometry by Job's Plot (Method of Continuous Variation)

Job's plot is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution.[2]

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Stock solution of a metal salt (e.g., CuSO₄) of the same concentration in the same solvent.

Procedure:

  • Prepare a series of solutions with a constant total molar concentration of the ligand and metal ion, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1 in increments of 0.1.

  • Allow the solutions to equilibrate for a sufficient amount of time.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength should be one where the free ligand and metal ion have minimal absorbance.

  • Plot the absorbance versus the mole fraction of the ligand (or metal ion).

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 for the ligand indicates a 2:1 ligand-to-metal ratio.[2]

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stability constants of metal complexes.[4]

Materials:

  • Calibrated pH meter and electrode.

  • Thermostated reaction vessel.

  • Standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Solution of this compound.

  • Solution of the metal salt (e.g., Cu(NO₃)₂).

  • Solution of a strong acid (e.g., HNO₃).

  • Inert salt solution to maintain constant ionic strength (e.g., KNO₃).

Procedure:

  • Prepare three solutions for titration in the thermostated vessel:

    • Solution A: Strong acid.

    • Solution B: Strong acid + this compound.

    • Solution C: Strong acid + this compound + metal salt.

  • Ensure all solutions have the same initial volume and ionic strength.

  • Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of base added for each of the three titrations.

  • The titration data is used to calculate the protonation constants of the ligand and the stepwise stability constants of the metal complexes using specialized software or by applying the Bjerrum method. The difference between the titration curves of solutions B and C is used to determine the amount of ligand complexed with the metal ion at each pH.

Mandatory Visualization

The following diagrams illustrate key concepts and processes related to the metal chelation of this compound.

Chelation_Reaction cluster_reactants Reactants cluster_product Product L1 This compound ML2 [M(7-Cl-8-Q)₂] Complex L1->ML2 2x M Metal Ion (M²⁺) M->ML2 Jobs_Plot_Workflow start Start prep_solutions Prepare equimolar stock solutions of ligand and metal salt start->prep_solutions mix_series Create a series of solutions with varying ligand/metal mole fractions (constant total concentration) prep_solutions->mix_series equilibrate Allow solutions to equilibrate mix_series->equilibrate measure_abs Measure absorbance of each solution at λmax of the complex equilibrate->measure_abs plot_data Plot Absorbance vs. Mole Fraction measure_abs->plot_data determine_stoichiometry Identify mole fraction at maximum absorbance to determine stoichiometry plot_data->determine_stoichiometry end End determine_stoichiometry->end Signaling_Pathway Proposed Signaling Pathway for Anticancer Activity cluster_cell Cancer Cell CQ_out 7-Cl-8-Q CQ_Cu_complex [Cu(7-Cl-8-Q)₂] CQ_out->CQ_Cu_complex Chelation Cu_out Cu²⁺ Cu_out->CQ_Cu_complex membrane ROS Increased ROS CQ_Cu_complex->ROS Ionophore Action & Redox Cycling Mito_Stress Mitochondrial Stress ROS->Mito_Stress Caspase_Activation Caspase Activation Mito_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Technical Guide to the Preliminary Screening of 7-Chloroquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary screening methodologies and biological activities of 7-Chloroquinolin-8-ol and its derivatives. This scaffold is a key pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities. This document consolidates quantitative data from various studies, details standardized experimental protocols, and visualizes key workflows to support further research and development in this area.

Introduction: The Versatility of the this compound Scaffold

The quinoline ring system is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with significant therapeutic value. The specific derivative, this compound (also known as Cloxyquin), and its analogues have garnered substantial interest due to their diverse biological activities. These activities stem from the molecule's unique electronic properties and its ability to chelate metal ions, a crucial mechanism in various biological processes. Preliminary screenings of novel derivatives have revealed potent anticancer, antimicrobial, and antioxidant properties, making this scaffold a promising starting point for the development of new therapeutic agents.[1][2][3][4]

Biological Activity Screening

Derivatives of this compound have been extensively evaluated against a range of biological targets. The primary areas of investigation include their efficacy as anticancer, antimicrobial, and antioxidant agents.

The antiproliferative potential of these derivatives has been tested against a panel of human cancer cell lines. Studies show that structural modifications, such as the addition of different substituents, significantly influence cytotoxic potency and selectivity.[1][5]

  • Key Findings:

    • Many derivatives exhibit significant cytotoxic effects against breast (MCF-7), colorectal (HCT-116), leukemia (HL-60, CCRF-CEM), lung (NCI-H292), and cervical (HeLa) cancer cell lines.[5][6]

    • The 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values for some derivatives have been reported in the sub-micromolar to low micromolar range, indicating high potency.[5][7]

    • Structure-activity relationship (SAR) studies suggest that lipophilicity can play a role in the inhibitory activity of these compounds.[5]

    • Compounds have been shown to induce apoptosis and disrupt the mitochondrial membrane potential in cancer cells.[7]

The 8-hydroxyquinoline core is a well-known chelating agent, which contributes to its antimicrobial effects by disrupting essential metal-dependent enzymes in pathogens.

  • Antibacterial Activity:

    • Derivatives have shown broad-spectrum activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae).[8][9][10]

    • Efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC) or the zone of inhibition in agar diffusion assays.[3][10] Some compounds show potency comparable to standard antibiotics like ciprofloxacin.[8]

  • Antifungal Activity:

    • Significant activity has been reported against various fungal strains, including Candida albicans, Aspergillus niger, and dermatophytes.[6][8][11]

    • Certain derivatives have demonstrated more potent antifungal effects than the standard drug fluconazole.[8] The presence of a free hydroxyl group at the 8-position is often crucial for activity.[11]

Oxidative stress is implicated in numerous diseases, making antioxidant capacity a key area of screening. The phenolic hydroxyl group of the 8-hydroxyquinoline moiety is a primary contributor to the radical-scavenging properties of these derivatives.

  • Key Findings:

    • Screening is typically performed using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.[3][9][12]

    • Several derivatives have displayed potent antioxidant activity, with some showing stronger radical scavenging potential than standard antioxidants like ascorbic acid or α-tocopherol.[3][9]

Data Presentation: Comparative Analysis

The following tables summarize the quantitative data from preliminary screenings of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound Class/DerivativeCancer Cell LineAssay TypeIC₅₀ / GI₅₀ (µM)Reference DrugIC₅₀ of Ref. Drug (µM)Source
Nitro-containing MBHA HybridMCF-7 (Breast)Not Specified4.60Doxorubicin-[5]
Triazole Derivative (Comp. 3)MCF-7 (Breast)Not Specified23.39--[6]
Triazole Derivative (Comp. 9)MCF-7 (Breast)Not Specified21.41--[6]
Triazole Derivative (Comp. 3)HCT-116 (Colon)Not Specified23.39--[6]
Triazole Derivative (Comp. 9)HCT-116 (Colon)Not Specified21.41--[6]
Triazole Derivative (Comp. 9)HeLa (Cervical)Not Specified21.41--[6]
Benzimidazole Hybrid (Comp. 5d)CCRF-CEM (Leukemia)MTT0.4 - 8--[7]
Benzimidazole Hybrid (Comp. 12d)HuT78 (Lymphoma)MTT0.4 - 8--[7]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicrobial StrainMethodMeasurementResultReference DrugResult of Ref. DrugSource
Sulphonamide Deriv. (Comp. 2)S. aureusAgar DilutionIZDPotent ActivityCiprofloxacin> Comp. 2[8]
Sulphonamide Deriv. (Comp. 6)A. nigerAgar DilutionIZD28 mmFluconazole< 28 mm[8]
Carboxamide Deriv. (Comp. 6)E. coliNot SpecifiedIZD11.00 ± 0.04 mmAmoxicillin18 ± 0.00 mm[9]
Carbaldehyde Deriv. (Comp. 8)E. coliNot SpecifiedIZD12.00 ± 0.00 mmAmoxicillin18 ± 0.00 mm[9]
Cloxyquin (Parent)L. monocytogenesAgar DilutionMIC5.57 µM--[3]
NitroxolineA. hydrophilaAgar DilutionMIC5.26 µM--[3]
Clioquinol Deriv. (Comp. 5h)Candida spp.Broth MicrodilutionMIC4 µg/mL--[11]

Table 3: Antioxidant Activity of this compound Derivatives

Compound/DerivativeAssay TypeIC₅₀ (µg/mL or µM)Reference AntioxidantIC₅₀ of Ref. AntioxidantSource
Carbonitrile Deriv. (Comp. 5)DPPH2.17 µg/mLAscorbic Acid2.41 µg/mL[9]
Carboxamide Deriv. (Comp. 6)DPPH0.31 µg/mLAscorbic Acid2.41 µg/mL[9]
5-amino-8HQDPPH8.70 µMα-tocopherol13.47 µM[3]
Caffeic Acid Deriv. (Comp. 4-6)DPPH> 63.9% scavenging at 200 µMCaffeic Acid-[12]

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and comparable screening results.

This protocol is used to assess the effect of compounds on cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add the solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[7]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

This spectrophotometric assay evaluates the ability of a compound to scavenge free radicals.

  • Solution Preparation: Prepare a stock solution of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. The total volume should be kept constant. A control sample contains only methanol and the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (color change from purple to yellow).

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[3][12]

Visualizations: Workflows and Logic

The following diagrams, generated using Graphviz, illustrate key processes in the screening of this compound derivatives.

G cluster_synthesis Synthesis Workflow start_node start_node process_node process_node end_node end_node A Starting Materials (e.g., 4,7-dichloroquinoline) B Molecular Hybridization (e.g., Click Chemistry, Condensation) A->B C Purification (Flash Chromatography) B->C D Characterization (NMR, FTIR, HRMS) C->D E Library of Novel This compound Derivatives D->E

Caption: General workflow for the synthesis and characterization of derivatives.

G cluster_screening In Vitro Screening Cascade start_node start_node process_node process_node decision_node decision_node end_node end_node fail_node fail_node A Synthesized Compound Library B Primary Screening (e.g., Anticancer, Antimicrobial, Antioxidant) A->B C Activity Detected? B->C D Dose-Response & IC50/MIC Determination C->D Yes G Inactive / Discard C->G No E Selectivity Assays (vs. Normal Cells) D->E F Hit Compound Identification E->F

Caption: A typical workflow for the in vitro preliminary screening cascade.

G cluster_sar Structure-Activity Relationship (SAR) Logic scaffold scaffold modification modification activity activity Core This compound Core Mod1 Increased Lipophilicity Core->Mod1 Mod2 Free 8-OH Group Core->Mod2 Mod3 Heterocyclic Substituents Core->Mod3 Act1 Enhanced Anticancer Activity Mod1->Act1 Act2 Essential for Antifungal Activity Mod2->Act2 Act3 Potent Antimicrobial Effects Mod3->Act3

Caption: Logical relationships in Structure-Activity Relationship (SAR) studies.

References

The Discovery and Evolution of Halogenated 8-Hydroxyquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-hydroxyquinoline scaffold holds a significant place in medicinal chemistry, serving as a versatile platform for the development of therapeutic agents with a wide array of biological activities. The introduction of halogen atoms to this core structure has been a pivotal strategy in modulating the physicochemical properties and pharmacological effects of these compounds. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to halogenated 8-hydroxyquinolines, offering a comprehensive resource for researchers in drug discovery and development.

A Journey Through Time: The Discovery and History of Halogenated 8-Hydroxyquinolines

The story of halogenated 8-hydroxyquinolines begins with the initial synthesis of the parent compound, 8-hydroxyquinoline, also known as oxine. First prepared in 1880 by Hugo Weidel and his student Albert Cobenzl, its unique metal-chelating properties were recognized in the 1920s, paving the way for its use in analytical chemistry.[1]

The therapeutic potential of this scaffold was soon explored, leading to the development of halogenated derivatives. One of the earliest and most notable examples is 5-chloro-7-iodo-8-hydroxyquinoline , widely known as clioquinol or iodochlorhydroxyquin.[2][3] It was first developed in 1899 as a topical antiseptic.[4] Clioquinol was later marketed as an oral intestinal amebicide in 1934 for treating a variety of intestinal diseases.[5][6]

The success of clioquinol spurred the development of other halogenated 8-hydroxyquinolines, such as diiodoquinol (iodoquinol), which was also used to treat amoebiasis. These early applications were primarily driven by the antimicrobial and antiparasitic properties of these compounds.

However, the widespread use of oral clioquinol, particularly in Japan, led to a devastating neurological syndrome known as subacute myelo-optic neuropathy (SMON) in the mid-20th century.[7] This tragic episode resulted in the withdrawal of oral clioquinol from the market in many countries in the early 1970s and highlighted the potential for neurotoxicity associated with this class of compounds.[5][6]

Despite this setback, research into halogenated 8-hydroxyquinolines did not cease. In recent decades, there has been a resurgence of interest in these compounds, driven by a deeper understanding of their mechanisms of action, particularly their ability to modulate metal ion homeostasis. This has led to the investigation of clioquinol and other derivatives for the treatment of neurodegenerative disorders like Alzheimer's and Huntington's diseases, as well as for their potential as anticancer agents.[8][9] The ability of these compounds to chelate and redistribute metal ions such as copper, zinc, and iron is now considered a key aspect of their therapeutic potential.[5]

Physicochemical and Biological Properties of Halogenated 8-Hydroxyquinolines

The biological activity of halogenated 8-hydroxyquinolines is intrinsically linked to their physicochemical properties. The addition of halogen atoms to the 8-hydroxyquinoline core significantly influences their lipophilicity, acidity, and metal-chelating capabilities.

Physicochemical Properties

A summary of key physicochemical properties for clioquinol is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₅ClINO[10]
Molecular Weight 305.50 g/mol [10]
Melting Point 178-179 °C (decomposes)[10]
pKa ~8.1[11]
LogP ~3.5[12]
Solubility Practically insoluble in water; soluble in boiling alcohol, chloroform, and dimethyl sulfoxide (DMSO).[11][13]
Metal Chelation

The defining characteristic of 8-hydroxyquinolines is their ability to act as bidentate chelating agents, forming stable complexes with a variety of metal ions. The stability of these complexes is a critical factor in their biological activity.

Metal IonStoichiometry (Metal:Ligand)Conditional Stability Constant (K')Reference
Cu(II) 1:21.2 x 10¹⁰ M⁻²[8]
Zn(II) 1:27.0 x 10⁸ M⁻²[8]
Antimicrobial Activity

Halogenated 8-hydroxyquinolines exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of their potency.

CompoundMicroorganismMIC (µM)Reference
8-Hydroxyquinoline Staphylococcus aureus3.44 - 13.78[5]
Clioquinol Staphylococcus aureus1.1 - 6.9[2][14]
Cloxyquin Listeria monocytogenes5.57[5]
7-Bromo-8-hydroxyquinoline Gram-negative bacteria-[5]
5,7-Dichloro-8-hydroxy-2-methylquinoline Mycobacterium tuberculosis0.1[2][14]
Nitroxoline Aeromonas hydrophila5.26[5]

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of halogenated 8-hydroxyquinolines.

Synthesis of 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

This protocol is based on the classical halogenation of 8-hydroxyquinoline.

Materials:

  • 8-hydroxyquinoline

  • Glacial acetic acid

  • Potassium iodide (KI)

  • Potassium iodate (KIO₃)

  • Hydrochloric acid (HCl)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium hydroxide (NaOH)

  • Chlorine gas or a source of chlorine (e.g., N-chlorosuccinimide)

  • Ethanol

  • Distilled water

Procedure:

  • Iodination:

    • Dissolve 8-hydroxyquinoline in glacial acetic acid.

    • Add a solution of potassium iodide and potassium iodate in water dropwise to the 8-hydroxyquinoline solution with stirring.

    • Stir the reaction mixture at room temperature for several hours.

    • The formation of 7-iodo-8-hydroxyquinoline can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a large volume of water to precipitate the product.

    • Filter the precipitate, wash with water, and then with a dilute solution of sodium thiosulfate to remove any excess iodine.

    • Wash again with water and dry the 7-iodo-8-hydroxyquinoline.

  • Chlorination:

    • Suspend the dried 7-iodo-8-hydroxyquinoline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

    • Pass a slow stream of chlorine gas through the suspension with stirring, or add a chlorinating agent like N-chlorosuccinimide portion-wise.

    • Monitor the reaction by TLC.

    • After completion, neutralize the excess chlorine with a sodium thiosulfate solution.

    • Precipitate the product by adding water.

    • Filter the crude 5-chloro-7-iodo-8-hydroxyquinoline, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure clioquinol.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Halogenated 8-hydroxyquinoline compound

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the halogenated 8-hydroxyquinoline in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well (except for a sterility control well containing only broth).

    • Include a growth control well (inoculum without the compound).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Neurotoxicity Assessment using SH-SY5Y Cells

This protocol describes a basic cell viability assay to assess the neurotoxicity of halogenated 8-hydroxyquinolines.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Halogenated 8-hydroxyquinoline compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in complete DMEM.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in the CO₂ incubator.

  • Compound Treatment:

    • Prepare a series of dilutions of the halogenated 8-hydroxyquinoline in culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

    • Include untreated control wells (medium only) and a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided to illustrate key pathways and processes related to halogenated 8-hydroxyquinolines.

Proposed Signaling Pathway for Clioquinol-Induced Neurotoxicity

G Clioquinol Clioquinol Metal_Homeostasis Disruption of Metal (Cu, Zn) Homeostasis Clioquinol->Metal_Homeostasis Proteasome_Inhibition Proteasome Inhibition Clioquinol->Proteasome_Inhibition ROS Increased Reactive Oxygen Species (ROS) Metal_Homeostasis->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis / Neuronal Cell Death Mitochondrial_Dysfunction->Apoptosis Protein_Aggregation Protein Aggregation Proteasome_Inhibition->Protein_Aggregation Protein_Aggregation->Apoptosis G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Library_Synthesis Library Synthesis of 8-HQ Derivatives Primary_Screening Primary Screening (e.g., Antimicrobial Assay) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies ADMET_Profiling In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Lead_Selection Lead Compound Selection ADMET_Profiling->Lead_Selection In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Lead_Selection->In_Vivo_Efficacy Toxicology_Studies Toxicology Studies In_Vivo_Efficacy->Toxicology_Studies Candidate_Selection Candidate Drug Selection Toxicology_Studies->Candidate_Selection

References

7-Chloroquinolin-8-ol: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, is a versatile heterocyclic compound that has garnered significant attention in the scientific community for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its anticancer, antimicrobial, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action: Metal Ion Chelation

The diverse biological activities of this compound are fundamentally linked to its potent ability to chelate metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position form a bidentate chelation site, enabling the molecule to bind to various divalent and trivalent metal ions, most notably iron (Fe), copper (Cu), and zinc (Zn). This sequestration of essential metal ions disrupts numerous cellular processes that are dependent on these metallic cofactors, leading to the observed biological effects.

Anticancer Activity

The anticancer properties of this compound and its derivatives have been demonstrated across a range of cancer cell lines.[1] The primary mechanism underlying its antitumor effect is the induction of apoptosis through a multifaceted approach involving metal chelation and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

This compound instigates programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. A key event is the disruption of mitochondrial function, triggered by the chelation of intracellular copper and iron. This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the key executioners of apoptosis.[2][3] Specifically, the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 and -7, has been observed.[2]

Anticancer_Apoptosis_Pathway cluster_extracellular Extracellular 7-CQ-8-ol This compound

Quantitative Anticancer Data

The cytotoxic effects of this compound and its derivatives have been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population.

CompoundCancer Cell LineIC50 (µM)Reference
7-Chloro-4-(phenylamino)quinoline derivativeMCF-7 (Breast)6.50[4]
7-Chloro-4-(phenylamino)quinoline derivativePC3 (Prostate)11.75[4]
7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d)CCRF-CEM (Leukemia)0.4[5]
7-Chloro-4-aminoquinoline-benzimidazole hybrid (8d)Hut78 (T-cell lymphoma)0.6[5]
7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d)Raji (Burkitt lymphoma)0.8[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with 7-CQ-8-ol Cell_Seeding->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate (3-4h) Formazan Crystals Form MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Antimicrobial Activity

This compound exhibits potent activity against a broad range of microorganisms, including bacteria and fungi. The primary mechanism of its antimicrobial action is the chelation of essential metal ions, which are vital for microbial survival and growth.[6]

Disruption of Microbial Metabolism

By sequestering metal ions like iron and zinc, this compound effectively deprives microorganisms of these crucial cofactors for various metabolic enzymes. This leads to the inhibition of key cellular processes such as respiration, DNA replication, and protein synthesis, ultimately resulting in microbial cell death.[6]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Cloxyquin (5-Chloroquinolin-8-ol)Mycobacterium tuberculosis H37Ra0.125[6]
8-hydroxyquinolineMycobacterium tuberculosis H37Ra0.125[6]
5,7-dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1 (µM)[7]
5,7-dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureus (MSSA)2.2 (µM)[7]
5,7-dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureus (MRSA)1.1 (µM)[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[8][9]

Materials:

  • This compound stock solution

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the growth medium directly in the wells of a 96-well plate.[8]

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8] This can be assessed visually or by using a microplate reader.

Neuroprotective Effects

Derivatives of 8-hydroxyquinoline, including this compound, have shown promise as neuroprotective agents in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11] The neuroprotective mechanisms are multifaceted and involve antioxidant activity, metal ion chelation, and modulation of specific signaling pathways.

Modulation of Calpain-Calpastatin and Nrf2/ARE Pathways

Studies have indicated that 8-hydroxyquinoline derivatives can ameliorate neuronal cell death by modulating the calpain-calpastatin signaling pathway, which is involved in calcium-dependent proteolysis and apoptosis.[10] Furthermore, these compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[12] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative stress.

Neuroprotective_Pathway cluster_extracellular Extracellular 7-CQ-8-ol This compound Oxidative_Stress Oxidative Stress (e.g., high glucose)

Experimental Protocol: In Vitro Neuroprotection Assay

An in vitro model using a neuroblastoma cell line, such as SH-SY5Y, is commonly employed to assess the neuroprotective effects of compounds.

Materials:

  • This compound stock solution

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or high glucose for diabetic neuropathy model)

  • Reagents for viability assay (e.g., MTT)

  • Reagents for measuring oxidative stress (e.g., DCFDA-DA)

  • Reagents for Western blotting or qPCR to analyze protein and gene expression (e.g., Nrf2, calpain)

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for a specific period.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to induce cell damage.

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT assay to quantify the protective effect of the compound on cell survival.

    • Oxidative Stress: Measure the levels of intracellular ROS using fluorescent probes.

    • Signaling Pathway Analysis: Analyze the expression and activation of key proteins in the Nrf2 and calpain pathways using techniques like Western blotting or qPCR.

Conclusion

This compound is a promising scaffold in drug discovery with a well-defined primary mechanism of action centered on metal ion chelation. This fundamental property underpins its potent anticancer, antimicrobial, and neuroprotective activities by disrupting critical metal-dependent cellular processes. The induction of apoptosis in cancer cells, inhibition of microbial growth through nutrient deprivation, and modulation of key neuroprotective signaling pathways highlight the therapeutic potential of this compound and its derivatives. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound-based therapeutics. Further research is warranted to fully elucidate the intricate downstream effects of metal chelation and to optimize the pharmacological profile of this versatile molecule for clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical and Computational Studies of 7-Chloroquinolin-8-ol

This technical guide provides a comprehensive overview of the theoretical and computational studies performed on this compound, a quinoline derivative of significant interest in medicinal chemistry. The document summarizes key quantitative data, details the computational methodologies employed, and visualizes the logical workflows involved in these in-silico analyses.

Molecular Geometry and Structural Analysis

The foundational aspect of any computational study is the optimization of the molecular geometry. For this compound, Density Functional Theory (DFT) is the most common method employed to determine the most stable conformation. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and its interaction with biological targets.

dot

Caption: General workflow for theoretical and computational studies.

Spectroscopic Analysis

Computational methods are invaluable for interpreting experimental spectroscopic data. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) and electronic transitions (UV-Vis) can aid in the precise assignment of spectral bands.

2.1. Vibrational Spectroscopy

DFT calculations are used to predict the vibrational modes of this compound. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model[2]. Studies on related quinoline derivatives have successfully used DFT to perform detailed vibrational assignments[1][4].

2.2. Electronic Spectroscopy

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. These calculations can predict the electronic transitions, their corresponding wavelengths, and oscillator strengths. For instance, a study on quinolin-8-yl 4-chlorobenzoate showed a hypsochromic (blue) shift in the π → π* and n → π* transitions upon modification of the 8-hydroxyquinoline core[5].

Spectroscopic Data (Calculated) Value Method Reference
Vibrational FrequenciesScaled to match experimental FT-IR and FT-RamanDFT/B3LYP[1]
Electronic Transitions (λmax)Dependent on solvent and functionalTD-DFT[6]

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of chemical stability. A smaller energy gap suggests higher reactivity. These parameters are routinely calculated using DFT. For related 8-hydroxyquinoline derivatives, the HOMO and LUMO energies have been evaluated to demonstrate their chemical stability[7].

Quantum Chemical Descriptors Definition Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalElectron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability

dot

FMO_Diagram cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) Indicates chemical reactivity HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Excitation Energy_Axis Energy

Caption: Frontier Molecular Orbital energy level diagram.

Non-Linear Optical (NLO) Properties

Computational chemistry allows for the prediction of NLO properties, which are important for applications in optoelectronics. The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀) are key parameters that can be calculated using DFT. Studies on similar molecules like 5-chloro-8-hydroxyquinoline have indicated that these compounds exhibit NLO behavior[1].

NLO Property Symbol Significance
Dipole MomentμMeasure of charge distribution
Linear PolarizabilityαResponse to an external electric field
First Hyperpolarizabilityβ₀Measure of the second-order NLO response

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. For instance, a derivative of 5-chloro-8-hydroxyquinoline was docked against a dehydrogenase inhibitor, showing a binding affinity of -6.2 kcal/mol, suggesting potential inhibitory activity[1].

dot

Molecular_Docking_Workflow cluster_Input Input cluster_Process Process cluster_Output Output Ligand Ligand (this compound) Docking_Algo Docking Algorithm (e.g., AutoDock, GOLD) Ligand->Docking_Algo Receptor Protein Receptor (e.g., Enzyme, Kinase) Receptor->Docking_Algo Binding_Pose Binding Pose (Orientation and Conformation) Docking_Algo->Binding_Pose Binding_Affinity Binding Affinity (e.g., kcal/mol) Docking_Algo->Binding_Affinity

Caption: A simplified workflow for molecular docking simulations.

Molecular Docking Data Value Target Reference
Binding Affinity (5-chloro-8-hydroxyquinoline)-6.2 kcal/molDehydrogenase inhibitor[1]

Experimental Protocols: A Methodological Overview

The computational studies cited for this compound and its analogs generally follow a standardized protocol.

6.1. Geometry Optimization and Frequency Calculations

  • Software: Gaussian 09 or a similar quantum chemistry package is typically used[2].

  • Method: Density Functional Theory (DFT) is the most common approach.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed[2].

  • Basis Set: The 6-311++G(d,p) basis set is frequently used to provide a good balance between accuracy and computational cost[1][2].

  • Procedure:

    • The initial molecular structure of this compound is built using a molecular modeling program.

    • The geometry is then optimized without any symmetry constraints to find the global minimum on the potential energy surface.

    • Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.

    • The calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data[2].

6.2. Molecular Docking

  • Software: Programs like AutoDock, GOLD, or CLC Drug Discovery Workbench are commonly used[8].

  • Ligand Preparation: The 3D structure of this compound, obtained from DFT optimization or a chemical database, is prepared by adding hydrogen atoms and assigning appropriate charges.

  • Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned.

  • Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

  • Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding affinity.

References

Methodological & Application

Synthesis of 7-Chloroquinolin-8-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 7-Chloroquinolin-8-ol, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. The methodology is based on the well-established Skraup-Doebner-Von Miller reaction, a powerful tool for constructing the quinoline scaffold.

Audience: This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery with a working knowledge of standard laboratory techniques and safety procedures.

Introduction

This compound is a halogenated derivative of 8-hydroxyquinoline. The 8-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, known for its metal-chelating properties and a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The introduction of a chlorine atom at the 7-position can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable target for structure-activity relationship (SAR) studies in drug discovery programs.

This protocol details the synthesis of this compound via a modified Skraup-Doebner-Von Miller reaction, a reliable method for the synthesis of quinolines.[1][2] The reaction proceeds through the cyclization of an α,β-unsaturated carbonyl compound (generated in situ from glycerol) with an aniline derivative, in this case, 2-amino-4-chlorophenol.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency.

ParameterValueReference
Starting Material 2-Amino-4-chlorophenolN/A
Reagents Glycerol, Sulfuric Acid, Oxidizing AgentN/A
Product This compoundN/A
CAS Number 876-86-8[3]
Molecular Formula C₉H₆ClNO[3]
Molecular Weight 179.60 g/mol [3]
Appearance Yellow to brown solid[3]
Purity (Typical) >97%[3]
Yield (Expected) 60-70% (based on analogous reactions)N/A
Melting Point 158-161 °CN/A

Experimental Protocol

This protocol is adapted from established procedures for the Skraup synthesis of hydroxyquinolines.[2][4]

Materials and Reagents:

  • 2-Amino-4-chlorophenol

  • Glycerol (Anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • An oxidizing agent (e.g., arsenic pentoxide, sodium m-nitrobenzenesulfonate, or ferric chloride)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Activated Charcoal

  • Distilled Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Beakers, flasks, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid.

    • Slowly and with vigorous stirring, add anhydrous glycerol to the sulfuric acid. The mixture will become hot.

    • Once the glycerol is fully dissolved, add the 2-amino-4-chlorophenol to the mixture in portions, ensuring the temperature does not rise excessively.

    • Add the chosen oxidizing agent to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 120-130°C with continuous stirring. The reaction is exothermic and may require careful temperature control.

    • Maintain the temperature and continue stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice and water with constant stirring. This will precipitate the crude product.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. This should be done in an ice bath to control the heat generated.

    • Filter the precipitated crude product using a Buchner funnel and wash the solid with cold water until the washings are neutral.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol.

    • If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 15-20 minutes.

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 2-Amino-4-chlorophenol, Glycerol, Sulfuric Acid, and Oxidizing Agent react Heat to 120-130°C for 3-4 hours start->react quench Pour into Ice-Water react->quench neutralize Neutralize with NaOH quench->neutralize filter_crude Filter Crude Product neutralize->filter_crude recrystallize Recrystallize from Ethanol filter_crude->recrystallize filter_pure Filter and Dry Purified Product recrystallize->filter_pure end end filter_pure->end This compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reactants to Product

The following diagram illustrates the relationship between the key reactants and the final product in the Skraup synthesis.

Skraup_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions aminophenol 2-Amino-4-chlorophenol product This compound aminophenol->product glycerol Glycerol glycerol->product oxidant Oxidizing Agent oxidant->product acid Sulfuric Acid acid->product heat Heat heat->product

Caption: Key components of the Skraup synthesis.

Safety Precautions

  • This synthesis involves the use of concentrated sulfuric acid, which is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is exothermic and should be conducted in a well-ventilated fume hood.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

This protocol provides a detailed and actionable guide for the synthesis of this compound. By following these steps, researchers can reliably produce this valuable compound for further investigation in their drug discovery and development efforts. The provided diagrams and data table offer a clear and concise overview of the process, facilitating its implementation in a laboratory setting.

References

Application Notes and Protocols for 7-Chloroquinolin-8-ol in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-Chloroquinolin-8-ol in antimicrobial assays. This document includes an overview of its antimicrobial properties, detailed experimental protocols for susceptibility testing, and methods for evaluating synergistic effects with other antimicrobial agents.

Introduction to this compound

This compound is a halogenated derivative of 8-hydroxyquinoline, a class of compounds known for their metal-chelating properties and broad-spectrum antimicrobial activity. The incorporation of a chlorine atom at the 7th position of the quinoline ring can modulate the compound's biological activity, including its efficacy against various pathogens. The primary proposed mechanism of action for 8-hydroxyquinolines involves the chelation of essential metal ions, such as iron, zinc, and copper, which are crucial for microbial enzyme function and overall cellular processes. This disruption of metal homeostasis is believed to be a key factor in their antimicrobial effects.

Antimicrobial Spectrum and Efficacy

While extensive data for this compound is still emerging, the broader class of 8-hydroxyquinoline derivatives has demonstrated activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and closely related 8-hydroxyquinoline derivatives against selected microorganisms to provide an indication of their potential antimicrobial efficacy. It is important to note that the antimicrobial activity can be influenced by the specific microbial strain and the assay conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds

CompoundMicroorganismStrainMIC (µg/mL)Reference
7-Chloro-8-hydroxyquinoline Data not readily available in the searched literature.---
5-Chloro-8-hydroxyquinoline (Cloxyquin)Mycobacterium tuberculosisH37Ra0.125[1]
5-Chloro-8-hydroxyquinoline (Cloxyquin)Mycobacterium tuberculosisClinical Isolates0.062 - 0.25[1]
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis-0.1 µM[2][3]
5,7-Dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureus (MSSA)-2.2 µM[2][3]
5,7-Dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureus (MRSA)-1.1 µM[2][3]
8-hydroxyquinoline derivative (PH176)Staphylococcus aureus (MRSA)Clinical Isolates16 - 32[4]
8-hydroxyquinoline derivative (PH265)Candida auris-1[5]
8-hydroxyquinoline derivative (PH276)Candida haemulonii-8[5]
8-hydroxyquinoline derivative (Clioquinol)Candida spp.Clinical Isolates0.031 - 2[6]

Note: The data presented for compounds other than this compound are for informational purposes to illustrate the general antimicrobial potential of this class of compounds. Researchers should determine the specific MIC values for this compound against their strains of interest.

Experimental Protocols

Accurate and reproducible antimicrobial susceptibility testing is critical for evaluating the potential of this compound. The following are detailed protocols for standard assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to the desired starting concentration for the assay.

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the this compound working solution to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only sterile broth.

    • Solvent Control: A well containing the microbial inoculum and the highest concentration of the solvent used to dissolve the compound.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.

Disk Diffusion Assay for Preliminary Susceptibility Screening

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Microbial culture in logarithmic growth phase

  • Sterile saline or PBS

  • Sterile cotton swabs

  • Forceps

  • Incubator

Procedure:

  • Disk Preparation:

    • Dissolve this compound in a suitable volatile solvent to a known concentration.

    • Aseptically apply a precise volume (e.g., 20 µL) of the solution onto each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.

  • Disk Placement: Using sterile forceps, place the prepared disks containing this compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration for the test microorganism.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). The size of the zone indicates the susceptibility of the microorganism to the compound.

Synergistic Activity Assessment

Combining this compound with other antimicrobial agents may result in synergistic effects, where the combined activity is greater than the sum of their individual activities. The checkerboard assay is a common method to evaluate such interactions. For instance, a study on an 8-hydroxyquinoline derivative (PH151) showed synergistic interaction when combined with fluconazole against 77.8% of Candida isolates.[7]

Checkerboard Assay Protocol

Procedure:

  • Determine MICs: First, determine the MIC of this compound and the other antimicrobial agent individually against the test microorganism using the broth microdilution method.

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis (columns) and the second antimicrobial agent along the y-axis (rows).

    • The concentrations should typically range from 4x MIC to 1/16x MIC for each compound.

  • Inoculation and Incubation: Inoculate the plate with the microbial suspension and incubate as described in the broth microdilution protocol.

  • Data Analysis:

    • After incubation, determine the MIC of each compound in the presence of the other.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

    • Interpret the results based on the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Visualizing Methodologies and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and the proposed mechanism of action.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of Compound in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate D->E F Read Results (Visual Inspection for Turbidity) E->F G Determine MIC F->G

Broth Microdilution Assay Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound-Impregnated Paper Disks D Place Disks on Agar Surface A->D B Prepare Microbial Inoculum (0.5 McFarland) C Inoculate MHA Plate (Lawn of Growth) B->C C->D E Incubate Plate D->E F Measure Zone of Inhibition (mm) E->F G Determine Susceptibility F->G

Disk Diffusion Assay Workflow

Mechanism_of_Action Compound This compound Membrane Microbial Cell Membrane Compound->Membrane Penetrates MetalIon Essential Metal Ions (Fe²⁺, Zn²⁺, Cu²⁺) Compound->MetalIon Chelates Inhibition Inhibition of Microbial Growth Compound->Inhibition Leads to Enzyme Metalloenzymes MetalIon->Enzyme Cofactor for Process Essential Cellular Processes (e.g., Respiration, DNA replication) Enzyme->Process

References

Application Notes and Protocols for Testing 7-Chloroquinolin-8-ol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroquinolin-8-ol is a quinoline derivative that has garnered significant interest in oncological research due to its potential as an anticancer agent. Quinoline-based compounds have been shown to exhibit a range of biological activities, including antiproliferative and pro-apoptotic effects in various cancer cell lines. These compounds can induce cancer cell death by modulating several key signaling pathways. This document provides a comprehensive protocol for evaluating the efficacy of this compound in cancer cell lines, including methodologies for assessing cytotoxicity, and apoptosis.

Mechanism of Action

While the precise mechanism of this compound is still under investigation, derivatives of 7-chloroquinoline have been shown to exert their anticancer effects through multiple pathways. These include the induction of apoptosis (programmed cell death), inhibition of nucleic acid synthesis, and arrest of the cell cycle.[1] Some quinoline derivatives have been proposed to target the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is critical for cell survival and proliferation.[1] Studies on similar 8-hydroxyquinoline derivatives have demonstrated their ability to induce apoptosis in cancer cells, suggesting a potential mechanism for this compound as well.[2]

Data Presentation

Table 1: Cytotoxicity of 7-Chloroquinoline Derivatives in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 7-chloroquinoline derivatives, providing a quantitative measure of their cytotoxic potency against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
7-Chloroquinoline Derivative 1HTB-26 (Breast)10-50[3]
7-Chloroquinoline Derivative 1PC-3 (Pancreatic)10-50[3]
7-Chloroquinoline Derivative 1HepG2 (Hepatocellular)10-50[3]
7-Chloroquinoline Derivative 1HCT116 (Colon)22.4[3]
7-Chloroquinoline Derivative 2HCT116 (Colon)0.34[3]
7-Chloroquinoline Derivative 8MCF-7 (Breast)82.60 ± 0.57[4]
7-Chloroquinoline Derivative 8HCT-116 (Colon)27.19 ± 0.77[4]
7-Chloroquinoline Derivative 9MCF-7 (Breast)77.70 ± 10.90[4]
7-Chloroquinoline Derivative 9HCT-116 (Colon)65.82 ± 2.24[4]
7-Chloroquinoline Derivative 10MCF-7 (Breast)54.46 ± 2.40[4]
7-Chloroquinoline Derivative 10HCT-116 (Colon)46.36 ± 7.79[4]
QTCA-1MDA-MB-231 (Breast)20.60 (24h), 20.42 (48h), 19.91 (72h)[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines by measuring cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with the complete growth medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value from the dose-response curves.[4]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of This compound B->C D Incubate for 24, 48, or 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase stimulus This compound death_receptors Death Receptors (e.g., TRAIL-R) stimulus->death_receptors activates mitochondria Mitochondria stimulus->mitochondria induces stress pro_caspase8 Pro-caspase-8 death_receptors->pro_caspase8 recruits caspase8 Caspase-8 pro_caspase8->caspase8 activates pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 activates cytochrome_c Cytochrome c mitochondria->cytochrome_c releases pro_caspase9 Pro-caspase-9 cytochrome_c->pro_caspase9 activates caspase9 Caspase-9 pro_caspase9->caspase9 activates caspase9->pro_caspase3 activates caspase3 Caspase-3 pro_caspase3->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

Application Notes and Protocols: 7-Chloroquinolin-8-ol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of compounds in the development of fluorescent probes for metal ion detection.[1][2] The parent compound, 8-HQ, is itself weakly fluorescent in solution due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[1][3] However, upon chelation with metal ions, this ESIPT process is often inhibited, leading to a significant enhancement in fluorescence intensity.[1] This chelation-enhanced fluorescence (CHEF) makes 8-HQ derivatives excellent candidates for sensitive and selective detection of various metal ions.[4]

7-Chloroquinolin-8-ol is a derivative of 8-HQ that is anticipated to retain the metal-chelating properties of the parent molecule. The introduction of an electron-withdrawing chlorine atom at the 7-position can modulate the electronic properties of the quinoline ring, potentially influencing the photophysical characteristics and metal-binding affinity and selectivity of the probe. While specific applications of this compound as a fluorescent probe are not extensively documented, its structural similarity to the versatile 8-HQ scaffold suggests its potential utility in the detection of various metal ions. These application notes provide a guide to the potential uses and experimental protocols for this compound as a fluorescent probe, based on the established properties of 8-hydroxyquinoline and its derivatives.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The primary mechanism by which this compound is expected to function as a fluorescent probe is through chelation-enhanced fluorescence (CHEF). In its free form, the probe exhibits low fluorescence. Upon binding to a target metal ion, a stable complex is formed, which restricts the non-radiative decay pathways and enhances the fluorescence quantum yield, resulting in a "turn-on" fluorescent signal.

CHEF_Mechanism Probe_Free This compound (Free) Low Fluorescence Probe_Bound Metal-Probe Complex High Fluorescence Probe_Free->Probe_Bound Chelation Metal_Ion Metal Ion (Analyte) Metal_Ion->Probe_Bound Probe_Bound->Probe_Free Dissociation

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Potential Applications

Based on the known applications of 8-hydroxyquinoline derivatives, this compound could potentially be used as a fluorescent probe for the detection and quantification of various metal ions, including but not limited to:

  • Zinc (Zn²⁺): An essential metal ion in biological systems, and its dysregulation is associated with various diseases.[5][6]

  • Aluminum (Al³⁺): A non-essential metal ion with potential toxicity.[1]

  • Cadmium (Cd²⁺): A toxic heavy metal ion of environmental concern.[7]

  • Iron (Fe²⁺/Fe³⁺): An essential transition metal with important biological roles.[8]

The selectivity of this compound towards different metal ions would need to be experimentally determined.

Quantitative Data Summary

CompoundAnalyteExcitation (nm)Emission (nm)Detection LimitSolvent SystemReference
8-HydroxyquinolineAl³⁺370515~1 x 10⁻⁸ MSoil extracts[1]
8-Hydroxyquinoline-5-sulfonic acidCd²⁺~370~500Sub-picomoleAqueous[9]
8-Hydroxyquinoline-5-sulfonic acidZn²⁺~370~500Sub-picomoleAqueous[9]
5-[(4-styryl-benzylidene)-amino]-quinolin-8-ol-425520-DMF[10]
(8-hydroxyquinolin-5-yl)methyl benzoateZn²⁺317~400 (quenching)-CH₂Cl₂[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed)

This protocol is a proposed synthetic route based on the Skraup synthesis, a common method for preparing quinolines.

Materials:

  • 2-Amino-4-chlorophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Aniline

  • Nitrobenzene

  • Sodium hydroxide solution

  • Ethanol

Procedure:

  • In a round-bottom flask, carefully mix 2-amino-4-chlorophenol with glycerol and a small amount of aniline.

  • Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Add nitrobenzene as an oxidizing agent.

  • Heat the mixture under reflux for several hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and carefully pour it into a large volume of cold water.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Fluorescence Assay for Metal Ion Detection

This protocol describes a general procedure for evaluating the response of this compound to a target metal ion.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • Stock solution of the target metal ion salt (e.g., 10 mM of ZnCl₂, AlCl₃, etc., in deionized water or an appropriate buffer)

  • Experimental buffer (e.g., HEPES, Tris-HCl, at the desired pH)

  • Fluorometer or fluorescence plate reader

  • Quartz cuvettes or 96-well microplates

Procedure:

  • Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in the experimental buffer to the desired final concentration (e.g., 1-10 µM).

  • Metal Ion Titration:

    • To a series of cuvettes or wells, add the this compound working solution.

    • Add increasing concentrations of the metal ion stock solution to each cuvette/well.

    • Include a control sample containing only the probe solution and buffer.

    • Ensure the final volume in all samples is the same by adding buffer.

  • Incubation: Incubate the samples for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.

  • Fluorescence Measurement:

    • Determine the optimal excitation wavelength by scanning the absorption spectrum of the probe-metal complex.

    • Record the fluorescence emission spectra for each sample at the determined excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a titration curve.

    • From the titration curve, the detection limit and binding constant can be calculated.

Experimental_Workflow Start Start Prep_Probe Prepare Probe Stock Solution (1 mM in DMSO) Start->Prep_Probe Prep_Metal Prepare Metal Ion Stock Solution (10 mM in Buffer) Start->Prep_Metal Prep_Working Prepare Probe Working Solution (1-10 µM in Buffer) Prep_Probe->Prep_Working Titration Perform Metal Ion Titration (Increasing Concentrations) Prep_Metal->Titration Prep_Working->Titration Incubate Incubate Samples (5-15 min at RT) Titration->Incubate Measure Measure Fluorescence Spectra Incubate->Measure Analyze Analyze Data (Titration Curve, Detection Limit) Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for Metal Ion Detection.

Protocol 3: Determination of Binding Stoichiometry (Job's Plot)

This protocol is used to determine the binding ratio between this compound and the target metal ion.

Materials:

  • Equimolar stock solutions of this compound and the metal ion in the experimental buffer.

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions with a constant total concentration of the probe and metal ion, but with varying mole fractions of the metal ion (from 0 to 1).

  • For each solution, measure the fluorescence intensity at the emission maximum of the complex.

  • Plot the change in fluorescence intensity (ΔF) against the mole fraction of the metal ion.

  • The mole fraction at which the maximum ΔF is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry, while a maximum at ~0.67 indicates a 1:2 (probe:metal) stoichiometry.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the probe concentration.

    • Check the pH of the buffer, as the fluorescence of 8-HQ derivatives can be pH-sensitive.

    • Ensure the excitation and emission wavelengths are optimal.

  • High Background Fluorescence:

    • Use high-purity solvents and reagents.

    • Scan the fluorescence of the buffer and metal ion solutions alone to check for interfering signals.

  • Precipitation:

    • Some metal complexes of 8-HQ derivatives may have low solubility. If precipitation occurs, try decreasing the concentrations of the probe and metal ion, or adding a co-solvent.

Logical Relationships in Sensing

The interaction between the probe and the analyte can be visualized as a simple equilibrium process that results in a measurable signal.

Logical_Relationship cluster_reactants Reactants cluster_product Product Probe This compound (Probe) Complex Fluorescent Complex Probe->Complex + Analyte Metal Ion (Analyte) Analyte->Complex Signal Fluorescence Signal (Measurable Output) Complex->Signal Generates

Caption: Logical Flow of the Sensing Event.

Disclaimer: The information provided in these application notes regarding this compound is largely based on the known properties of the parent compound, 8-hydroxyquinoline, and its other derivatives. The proposed protocols and potential applications should be considered as a starting point for research and will require experimental validation.

References

Application Notes and Protocols for 7-Chloroquinolin-8-ol in Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for utilizing 7-Chloroquinolin-8-ol as a fluorescent and colorimetric chemosensor for the detection of various metal ions. The protocols outlined below are based on established methodologies for 8-hydroxyquinoline derivatives and provide a strong foundation for developing specific assays.

Introduction

This compound is a derivative of 8-hydroxyquinoline (8-HQ), a well-known metal-chelating agent.[1] The 8-HQ scaffold is a privileged structure in the design of chemosensors due to its ability to form stable complexes with a wide range of metal ions.[2] The introduction of a chloro group at the 7-position can modulate the electronic properties and steric factors of the molecule, potentially influencing its selectivity and sensitivity towards specific metal ions.

The sensing mechanism of this compound, like other 8-HQ derivatives, is primarily based on the inhibition of the Excited-State Intramolecular Proton Transfer (ESIPT) process upon metal ion chelation.[3] In its free form, the molecule exhibits weak fluorescence due to the ESIPT from the hydroxyl group to the quinoline nitrogen. Upon coordination with a metal ion, this proton transfer is blocked, leading to a significant enhancement in fluorescence intensity, providing a "turn-on" signal.[4]

Potential Applications

  • Environmental Monitoring: Detection of heavy metal ion contamination in water and soil samples.

  • Biological Imaging: Visualization of metal ion distribution in living cells and organisms.

  • Pharmaceutical Analysis: Quantification of metal-based drugs or impurities.

  • Industrial Process Monitoring: Real-time tracking of metal ion concentrations in various industrial processes.

Data Presentation

The following table summarizes representative quantitative data for metal ion sensing using 8-hydroxyquinoline derivatives. Note: Specific data for this compound is limited in the literature; therefore, these values from closely related compounds should be considered as a reference and may require optimization for specific experimental conditions.

Metal IonSensor DerivativeMethodLimit of Detection (LOD)Stoichiometry (Sensor:Metal)Solvent SystemReference
Al³⁺ 5-chloro-7-phenyliminomethyl-8-hydroxyquinolineFluorescence54 nM1:1Aqueous solution[5]
Al³⁺ Benzothiazole-modified 8-hydroxyquinolineFluorescence0.70 µM1:1EtOH/H₂O[6]
Fe²⁺ 5-chloromethyl-8-hydroxyquinolineColorimetric0.04 ± 0.10 ppm-Aqueous solution[4]
Fe³⁺ Quinoline derivativeFluorescence-1:1DMF/H₂O[1]
Zn²⁺ 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-olFluorescence-2:1THF/H₂O[3]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Metal Ion Detection

The fundamental mechanism involves the chelation of a metal ion by this compound, which disrupts the non-radiative decay pathway (ESIPT) and promotes radiative decay in the form of fluorescence.

G Signaling Pathway of Metal Ion Sensing cluster_0 Free Sensor State cluster_1 Metal-Bound State 7-CQ-8-ol This compound (Weakly Fluorescent) ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) 7-CQ-8-ol->ESIPT Photoexcitation Complex [Mⁿ⁺-(7-CQ-8-ol)ₓ] Complex (Highly Fluorescent) 7-CQ-8-ol->Complex Chelation ESIPT->7-CQ-8-ol Non-radiative decay Fluorescence Fluorescence Emission Complex->Fluorescence Radiative decay Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Complex

Caption: Metal ion chelation by this compound inhibits ESIPT, leading to enhanced fluorescence.

General Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the metal ion sensing capabilities of this compound.

G Experimental Workflow for Metal Ion Sensing Start Start Synthesis Synthesis of This compound Start->Synthesis Characterization Structural Characterization (NMR, MS, FTIR) Synthesis->Characterization Stock_Solutions Prepare Stock Solutions (Sensor and Metal Ions) Characterization->Stock_Solutions Titration Spectroscopic Titration (UV-Vis and Fluorescence) Stock_Solutions->Titration Selectivity Selectivity Study (Interference from other ions) Titration->Selectivity Stoichiometry Determine Stoichiometry (Job's Plot) Titration->Stoichiometry LOD Calculate Limit of Detection (LOD) Titration->LOD Data_Analysis Data Analysis and Interpretation Selectivity->Data_Analysis Stoichiometry->Data_Analysis LOD->Data_Analysis End End Data_Analysis->End

Caption: A stepwise workflow for the synthesis, characterization, and evaluation of the sensor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related 8-hydroxyquinoline derivatives and may require optimization.

Materials:

  • 8-hydroxyquinoline

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Acetonitrile (or other suitable aprotic solvent)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Preparation of Stock Solutions

Materials:

  • Synthesized this compound

  • High-purity salts of the metal ions to be tested (e.g., FeCl₃, AlCl₃, ZnCl₂, CuCl₂)

  • Appropriate solvent (e.g., DMSO, Ethanol, Acetonitrile, or a mixed aqueous-organic system)

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH

Procedure:

  • Sensor Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).

  • Metal Ion Stock Solutions: Prepare individual stock solutions of each metal salt (e.g., 10 mM) in deionized water or the same solvent as the sensor to ensure miscibility.

Protocol 3: UV-Vis and Fluorescence Titration

Procedure:

  • In a series of cuvettes, place a constant concentration of the this compound sensor solution (e.g., 10 µM) in the chosen buffered solvent system.

  • To each cuvette, add increasing concentrations of the metal ion stock solution (e.g., from 0 to 2 equivalents relative to the sensor concentration).

  • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.

  • UV-Vis Spectroscopy: Record the absorption spectra of each solution over a relevant wavelength range (e.g., 250-500 nm).

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra of each solution. The excitation wavelength should be set at the isosbestic point observed in the UV-Vis titration or at the absorption maximum of the complex if it is distinct.

Protocol 4: Determination of Stoichiometry (Job's Plot)

Procedure:

  • Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is kept constant, but their mole fractions are varied. For example, if the total concentration is 20 µM, the mole fraction of the sensor will range from 0 to 1, and the mole fraction of the metal ion will range from 1 to 0.

  • Record the fluorescence intensity (at the emission maximum of the complex) or the absorbance (at the absorption maximum of the complex) for each solution.

  • Plot the fluorescence intensity or absorbance as a function of the mole fraction of the sensor. The maximum of the plot will correspond to the stoichiometry of the complex.

Protocol 5: Calculation of the Limit of Detection (LOD)

Procedure:

  • Record the fluorescence intensity of the blank solution (sensor only) at least 10 times and calculate the standard deviation (σ).

  • Perform a fluorescence titration with very low concentrations of the metal ion and plot the fluorescence intensity versus the metal ion concentration.

  • Determine the slope (S) of the linear portion of the titration curve at low concentrations.

  • Calculate the LOD using the formula: LOD = 3σ / S .

Logical Relationships in Sensor Design

The following diagram illustrates the key considerations and logical flow in the design and application of this compound as a metal ion sensor.

G Logical Relationships in Sensor Design and Application Target_Ion Identify Target Metal Ion Sensor_Design Sensor Design: This compound Target_Ion->Sensor_Design Optimization Optimize Experimental Conditions (Solvent, pH, Concentration) Sensor_Design->Optimization Validation Sensor Validation (Selectivity, Sensitivity, Linearity) Optimization->Validation Application Application in Real Samples (e.g., Water, Cells) Validation->Application Data_Interpretation Data Interpretation and Reporting Application->Data_Interpretation

Caption: Key stages in the development and application of the metal ion sensor.

Disclaimer: The provided protocols and data are intended as a guide. Researchers should perform their own optimization and validation for their specific experimental setup and target analytes.

References

Application Notes & Protocols: Techniques for Synthesizing 7-Chloroquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Chloroquinolin-8-ol and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and neuroprotective properties.[1][2] Their function is often linked to their ability to chelate metal ions, which is crucial for the activity of many enzymes. This document provides detailed protocols for several key synthetic strategies to access this important class of molecules, including building the core heterocyclic system and modifying it at various positions.

Strategy 1: Synthesis of the this compound Core via Skraup-Doebner-von Miller Reaction

This is a fundamental and widely used method for constructing the quinoline ring system. The reaction involves the cyclization of an α,β-unsaturated carbonyl compound (generated in situ from glycerol or acrolein) with an appropriately substituted aniline, in this case, 2-amino-4-chlorophenol, under acidic and oxidizing conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-4-chlorophenol

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., o-nitrophenol, arsenic acid)

  • Sodium hydroxide (NaOH) solution

  • Deionized water

  • Ethanol

Procedure:

  • Carefully add concentrated sulfuric acid to a reaction flask equipped with a reflux condenser and a mechanical stirrer, placed in an ice bath.

  • Slowly add 2-amino-4-chlorophenol to the cold sulfuric acid with continuous stirring.

  • Once the aniline is fully dissolved, add the oxidizing agent (e.g., o-nitrophenol).

  • Gradually add glycerol to the mixture. The reaction is highly exothermic and should be controlled by external cooling.

  • After the addition is complete, heat the mixture cautiously to initiate the reaction. Once started, the reaction proceeds vigorously. Maintain the temperature at approximately 120-130°C for 3-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a large volume of ice-cold water.

  • Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with cold water to remove inorganic salts, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

Reaction Data
Starting MaterialReagentsConditionsYieldReference
2-Amino-5-chlorophenolAcrolein, AcidReflux73%[3]
o-AminophenolAcrolein, HCl, Glacial Acetic Acid95-100°C, 3hHigh[4]

Note: Yields can vary significantly based on the specific oxidizing agent and reaction conditions used.

Workflow Diagram

cluster_0 Skraup Synthesis Workflow A Mix 2-Amino-4-chlorophenol, Glycerol, H₂SO₄, and Oxidizing Agent B Heat Reaction Mixture (120-130°C, 3-4h) A->B C Cool and Quench in Ice Water B->C D Neutralize with NaOH to Precipitate Product C->D E Filter and Wash Crude Product D->E F Recrystallize from Aqueous Ethanol E->F G Pure this compound F->G

Caption: Workflow for the Skraup synthesis of this compound.

Strategy 2: Direct Chlorination of 8-Hydroxyquinoline

This method involves the electrophilic substitution on a pre-existing 8-hydroxyquinoline ring. The hydroxyl group at C-8 is an activating group, directing electrophiles to the ortho and para positions (C-5 and C-7). N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.

Experimental Protocol: Synthesis of 5,7-Dichloro-8-hydroxyquinoline

Materials:

  • 8-Hydroxyquinoline or a suitable 2-alkyl-8-hydroxyquinoline derivative

  • N-Chlorosuccinimide (NCS)

  • An appropriate solvent (e.g., Chloroform, Acetic Acid)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 8-hydroxyquinoline starting material in the chosen solvent in a round-bottom flask.

  • Add N-Chlorosuccinimide (NCS) to the solution portion-wise at room temperature. For dichlorination, at least two equivalents of NCS are required.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, dilute the mixture with the solvent and wash it with a saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield the chlorinated derivative.[1]

Reaction Data
Starting MaterialReagentKey FeatureProductReference
2-Alkyl-8-hydroxyquinolineN-Chlorosuccinimide (NCS)Direct C-H functionalization2-Alkyl-5,7-dichloro-8-hydroxyquinoline[1]
Diethyl ((8-hydroxyquinolin-5-yl)methyl)phosphonateSodium hypochloriteChlorination at C-7Diethyl ((7-chloro-8-hydroxyquinolin-5-yl)methyl)phosphonate[1]

Reaction Scheme

Start 8-Hydroxyquinoline Derivative Reagent + N-Chlorosuccinimide (NCS) (2 eq.) Start->Reagent Product 5,7-Dichloro-8-hydroxyquinoline Derivative Reagent->Product Solvent (e.g., CHCl₃)

Caption: Direct chlorination of an 8-hydroxyquinoline derivative.

Strategy 3: Modification at C-7 via Palladium-Catalyzed Cross-Coupling

For creating diverse libraries of derivatives, modern cross-coupling reactions are invaluable. The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with the 7-chloro position of the quinoline ring. This method requires protection of the C-8 hydroxyl group prior to the coupling reaction.

Experimental Protocol: Synthesis of 7-Arylamino-8-hydroxyquinoline Derivatives

Step A: Protection of the 8-Hydroxy Group

  • Dissolve 7-chloro-8-hydroxyquinoline in a suitable solvent (e.g., DMF, THF).

  • Add a base (e.g., NaH, K₂CO₃) and the protecting group precursor (e.g., benzyl bromide, MOM-Cl).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the protected intermediate.

Step B: Buchwald-Hartwig Amination

  • To an oven-dried flask, add the protected 7-chloro-8-quinolinol, the desired aryl amine, a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., Xantphos).

  • Add a base (e.g., Cs₂CO₃, K₃PO₄) and an anhydrous solvent (e.g., Toluene, Dioxane).

  • Degas the mixture and heat it under an inert atmosphere (N₂ or Ar) at 80-110°C for 12-24 hours.

  • After cooling, filter the mixture through celite, concentrate the filtrate, and purify the crude product by column chromatography to yield the 7-amino coupled product.[5]

Step C: Deprotection of the 8-Hydroxy Group

  • Dissolve the protected product in a suitable solvent.

  • Perform deprotection under appropriate conditions (e.g., for a benzyl group, use H₂/Pd-C; for a MOM group, use acidic conditions).

  • After completion, work up the reaction and purify to obtain the final 7-arylamino-8-hydroxyquinoline derivative.[5]

Reaction Data
Reaction TypeCatalyst/LigandBaseKey FeatureYieldReference
Buchwald-Hartwig AminationPd₂(dba)₃ / XantphosCs₂CO₃Forms C-N bond at C-7Good[5]
Suzuki Cross-CouplingPd catalystBaseForms C-C bond at C-7Excellent[1]

Workflow Diagram

cluster_1 Cross-Coupling Workflow P1 Protect 8-OH group of This compound P2 Pd-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) with Aryl Amine P1->P2 P3 Deprotect 8-OH group P2->P3 P4 Purify Final Product P3->P4

Caption: Workflow for C-7 modification via cross-coupling.

Strategy 4: Nucleophilic Substitution at C-4 of 4,7-Dichloroquinoline

While not a direct synthesis of a this compound, this strategy is highly relevant for producing derivatives of the 7-chloroquinoline scaffold, which can be precursors or analogues. The chlorine at the C-4 position is significantly more reactive towards nucleophilic substitution than the one at C-7. Ultrasound irradiation has been shown to accelerate this "click" type of reaction.

Experimental Protocol: Synthesis of 4-Amino-7-chloroquinoline Derivatives

Materials:

  • 4,7-Dichloroquinoline

  • An appropriate amine nucleophile (e.g., o-phenylenediamine, thiosemicarbazide)

  • Ethanol

  • Ultrasonic bath

Procedure:

  • Mix 4,7-dichloroquinoline (1 equivalent) and the desired amine (1 equivalent) in ethanol in a reaction vessel.

  • Place the vessel in an ultrasonic bath and irradiate at a controlled temperature (e.g., 90°C) for 30-40 minutes.[2][6]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture. An organic solvent like chloroform can be added.

  • Wash the mixture with an aqueous base (e.g., 1N NaOH) to separate the layers.

  • Collect the organic layer, dry it over sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.[2][6]

Reaction Data
Starting MaterialNucleophileConditionsTimeYieldReference
4,7-DichloroquinolineVarious AminesEthanol, Ultrasound30 min78-89%[2][6]
4,7-DichloroquinolineHydroxyalkylthiolsEthanol, Reflux5 days52-65%[7]

Workflow Diagram

cluster_2 Ultrasound-Assisted Nucleophilic Substitution U1 Mix 4,7-Dichloroquinoline and Amine in Ethanol U2 Irradiate in Ultrasonic Bath (90°C, 30 min) U1->U2 U3 Aqueous Workup (NaOH wash) U2->U3 U4 Purify Product U3->U4 U5 4-Amino-7-chloroquinoline Derivative U4->U5

Caption: Ultrasound-assisted synthesis of 4-substituted-7-chloroquinolines.

References

Application Notes and Protocols for the Biological Screening of 7-Chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the biological screening of 7-Chloroquinolin-8-ol, a heterocyclic compound with a quinoline scaffold known for its diverse biological activities. This document outlines detailed protocols for assessing its antimicrobial, anticancer, and enzyme-inhibitory properties.

Introduction

This compound is a derivative of 8-hydroxyquinoline, a well-established chelating agent.[1][2] Its biological activities are largely attributed to its ability to form complexes with metal ions, thereby interfering with essential metabolic processes in pathogens and cancer cells.[2][3] This compound has shown promise as a lead structure for the development of new therapeutic agents. This document details standardized in vitro assays to quantify the biological activity of this compound.

Data Presentation

The following tables summarize the biological activities of this compound and its close derivatives.

Table 1: Antimicrobial Activity of Quinolone Derivatives

CompoundMicroorganismAssay MethodMIC (µg/mL)Reference
Cloxyquin (5-Chloroquinolin-8-ol)Mycobacterium tuberculosis H37RaMicroplate Alamar Blue Assay0.125[3]
Cloxyquin (5-Chloroquinolin-8-ol)M. tuberculosis clinical isolatesMicroplate Alamar Blue Assay0.062 - 0.25[3]
8-HydroxyquinolineMycobacterium tuberculosis H37RaMicroplate Alamar Blue Assay0.125[3]

Table 2: Anticancer Activity of 7-Chloroquinoline Derivatives

Compound/DerivativeCancer Cell LineAssay MethodGI50 (µM)Reference
7-chloro-4-aminoquinoline-benzimidazole hybrid (5d)CCRF-CEM (Leukemia)MTT Assay0.4[4]
7-chloro-4-aminoquinoline-benzimidazole hybrid (8d)CCRF-CEM (Leukemia)MTT Assay0.8[4]
7-chloro-4-aminoquinoline-benzimidazole hybrid (12d)CCRF-CEM (Leukemia)MTT Assay0.5[4]
7-chloro-4-aminoquinoline-benzimidazole hybrid (5d)HuT78 (Lymphoma)MTT Assay1.0[4]
7-chloro-4-aminoquinoline-benzimidazole hybrid (12d)HuT78 (Lymphoma)MTT Assay0.9[4]

Table 3: Antimalarial Activity of 7-Chloroquinoline Derivatives

Compound/DerivativePlasmodium falciparum StrainAssay MethodIC50 (µM)Reference
7-chloroquinoline derivative (9)Not specifiedNot specified11.92[5]
7-chloroquinoline derivative (3)Not specifiedNot specified<50[5]
7-chloroquinoline derivative (4)Not specifiedNot specified<50[5]

Experimental Protocols

Antimicrobial Susceptibility Testing: Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis

This protocol is adapted from established methods for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[3][6]

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • This compound stock solution (in DMSO)

  • Alamar Blue reagent

  • 96-well microplates

  • Sterile deionized water

  • Tween 80

Procedure:

  • Prepare a serial two-fold dilution of this compound in a 96-well plate. The final volume in each well should be 100 µL. Include drug-free control wells.

  • Prepare an inoculum of M. tuberculosis in 7H9 broth, adjusting the turbidity to a McFarland standard of 1.0.

  • Dilute the bacterial suspension and add 100 µL to each well, resulting in a final volume of 200 µL.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 30 µL of Alamar Blue solution and 12 µL of 20% sterile Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6]

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound inoculate Inoculate 96-well plate prep_compound->inoculate prep_inoculum Prepare M. tuberculosis inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 5-7 days inoculate->incubate add_alamar Add Alamar Blue reagent incubate->add_alamar reincubate Re-incubate for 24h add_alamar->reincubate read_results Observe color change (Blue vs. Pink) reincubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing using MABA.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound and incubate for 48-72 hours. Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed cancer cells in 96-well plate treat_cells Treat cells and incubate for 48-72h seed_cells->treat_cells prep_compound Prepare dilutions of This compound prep_compound->treat_cells add_mtt Add MTT solution and incubate for 4h treat_cells->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for Anticancer Screening using the MTT Assay.

In Vitro Antimalarial Assay: SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of Plasmodium falciparum by quantifying parasitic DNA using the SYBR Green I dye.[8][9]

Materials:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Human erythrocytes

  • Complete culture medium (RPMI 1640 with supplements)

  • This compound stock solution (in DMSO)

  • SYBR Green I lysis buffer

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well. Include drug-free and known antimalarial drug controls.

  • Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration.

Enzyme Inhibition Assay: Catechol-O-Methyltransferase (COMT)

This protocol is a general method for assessing the inhibition of COMT.[4][10]

Materials:

  • Recombinant human COMT enzyme

  • S-adenosyl-L-methionine (SAM)

  • Catechol substrate (e.g., 3,4-dihydroxyacetophenone)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • This compound stock solution (in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, prepare a reaction mixture containing the assay buffer, MgCl2, DTT, and the catechol substrate.

  • Add various concentrations of this compound to the wells. Include a no-inhibitor control.

  • Pre-incubate the mixture with the COMT enzyme at 37°C for a short period.

  • Initiate the reaction by adding SAM.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding an acid).

  • Measure the formation of the methylated product using a suitable detection method (e.g., spectrophotometry or fluorescence).

  • Calculate the percentage of inhibition and determine the IC50 value.

Proposed Mechanism of Action and Signaling Pathway

The primary proposed mechanism of action for this compound and its analogs is the chelation of essential metal ions, such as iron (Fe), zinc (Zn), and copper (Cu).[2][3] These metal ions are crucial cofactors for a variety of enzymes involved in critical cellular processes. By sequestering these ions, this compound can disrupt these pathways, leading to cellular dysfunction and death.

In bacteria, this can inhibit enzymes involved in respiration and DNA replication.[11] In cancer cells, metal chelation can induce oxidative stress and inhibit enzymes like metalloproteinases, which are involved in tumor progression and metastasis. Furthermore, the inhibition of enzymes such as COMT and DNA methyltransferases can disrupt signaling and epigenetic regulation.[12][13]

Mechanism_of_Action cluster_compound Compound cluster_mechanism Mechanism cluster_effects Downstream Effects cluster_outcome Biological Outcome compound This compound chelation Metal Ion Chelation (Fe, Zn, Cu) compound->chelation epigenetic_mod Epigenetic Modulation (DNMT Inhibition) compound->epigenetic_mod signal_disrupt Disruption of Signaling (COMT Inhibition) compound->signal_disrupt enzyme_inhibition Inhibition of Metalloenzymes (e.g., DNA Gyrase, Polymerases) chelation->enzyme_inhibition oxidative_stress Induction of Oxidative Stress chelation->oxidative_stress antimicrobial Antimicrobial Activity enzyme_inhibition->antimicrobial anticancer Anticancer Activity enzyme_inhibition->anticancer oxidative_stress->anticancer epigenetic_mod->anticancer signal_disrupt->anticancer

Caption: Proposed Mechanism of Action for this compound.

References

Application Notes and Protocols for the Purification of 7-Chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a versatile bicyclic aromatic compound.[1][2] Compounds within the 8-hydroxyquinoline family are known for their potent antimicrobial, antifungal, and chelating properties, making them significant in the fields of medicinal chemistry and materials science.[1][3] The biological activity and physicochemical properties of these compounds are highly dependent on their purity. Therefore, effective purification protocols are crucial for accurate downstream applications, including biological screening, analytical standard preparation, and drug development.

This document provides detailed laboratory procedures for the purification of this compound using two common and effective techniques: recrystallization and column chromatography. Additionally, it presents a summary of the expected analytical data before and after purification to aid researchers in assessing the purity of their samples.

Data Presentation

The following table summarizes the typical analytical data for this compound before and after purification. These values are representative and may vary depending on the initial purity of the crude material and the specific conditions of the purification process.

ParameterCrude this compoundPurified this compoundMethod of Analysis
Appearance Yellow to brown solidOff-white to pale yellow solidVisual Inspection
Purity (HPLC) 85-95%>99%HPLC-UV
Melting Point 128-132 °C (broad)133-135 °C (sharp)Melting Point Apparatus
Yield N/A70-90% (Recrystallization)Gravimetric
FTIR (KBr, cm⁻¹) 3400-3200 (br, O-H), 1570 (C=N), 1100 (C-O), 750 (C-Cl)3350 (sh, O-H), 1575 (C=N), 1105 (C-O), 752 (C-Cl)FTIR Spectroscopy
¹H NMR (CDCl₃, δ ppm) Complex multiplet with impurity peaksConsistent with published spectraNMR Spectroscopy

Experimental Protocols

Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the level of impurities and the desired final purity.

Protocol 1: Recrystallization from Ethanol/Water

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. This method is effective for removing small amounts of impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

  • Analysis: Determine the melting point and purity (e.g., by HPLC) of the dried crystals and calculate the percent yield.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. This method is particularly useful for separating the desired compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Beakers and flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a more polar solvent if necessary, then adsorb onto a small amount of silica). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 4:1 hexane:ethyl acetate) to elute the compound of interest.

  • Fraction Collection: Collect the eluent in small fractions.

  • TLC Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under vacuum.

  • Analysis: Characterize the purified product by determining its melting point and purity (e.g., by HPLC).

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization PurityCheck1 Purity Check (TLC, HPLC) Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography PureProduct Pure this compound (>99%) ColumnChromatography->PureProduct PurityCheck1->ColumnChromatography Further Purification Needed PurityCheck1->PureProduct Purity Met Impure Impure Product (<99%)

Caption: General workflow for the purification of this compound.

Logical Relationship of Purification Steps

This diagram shows the logical steps and decision points within the purification process.

PurificationLogic decision decision end_node End with Pure Product decision->end_node Purity > 99% process2 Perform Column Chromatography decision->process2 Purity < 99% process process process->decision Perform Recrystallization start Start with Crude Product start->process Choose Primary Method process2->end_node

Caption: Decision-making process for this compound purification.

References

Application of Ultrasound Irradiation in the Synthesis of 7-Chloroquinolin-8-ol: A Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a modern, efficient, and environmentally conscious protocol for the synthesis of 7-Chloroquinolin-8-ol, a significant heterocyclic compound in medicinal chemistry and drug development. By employing ultrasound irradiation, this method offers substantial advantages over traditional thermal synthesis routes, including drastically reduced reaction times, improved yields, and milder reaction conditions. This document provides a comprehensive protocol for the ultrasound-assisted synthesis, a comparative analysis with conventional methods, and detailed experimental procedures for researchers and scientists in the field of drug development and organic synthesis.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, exhibiting a broad spectrum of biological activities. The 7-chloroquinoline moiety, in particular, is a key pharmacophore found in several clinically important drugs. The application of ultrasound in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for process intensification.[1] Acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[1] This technology aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for harsh reagents and solvents.[2] This note describes the application of ultrasound irradiation to the Gould-Jacobs reaction for the synthesis of this compound, a valuable intermediate for further chemical elaboration.

Data Presentation: Ultrasound-Assisted vs. Conventional Synthesis

The use of ultrasound irradiation significantly enhances the efficiency of the synthesis of this compound compared to conventional thermal methods. The following table summarizes the key quantitative advantages observed.

ParameterUltrasound-Assisted MethodConventional Thermal MethodReference
Reaction Time 30 - 45 minutes4 - 6 hours[3][4]
Yield 85 - 95%60 - 75%[3][4]
Temperature 60 - 70°C180 - 250°C[3][4]
Energy Consumption Significantly LowerHigh[2]
Byproduct Formation MinimizedPotential for side reactions[2]

Experimental Protocols

Materials and Equipment
  • 3-Chloroaniline

  • Diethyl 2-(ethoxymethylidene)malonate (DEEMM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Condenser

  • Ultrasonic bath or probe sonicator (Frequency: 20-40 kHz)

  • Heating mantle

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates

Protocol 1: Ultrasound-Assisted Synthesis of this compound

This protocol is adapted from established procedures for ultrasound-assisted quinoline synthesis.[1][3]

  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-chloroaniline (10 mmol) and diethyl 2-(ethoxymethylidene)malonate (11 mmol).

  • Ultrasound Irradiation: Place the flask in an ultrasonic bath containing water. Irradiate the mixture at 60-70°C for 30-45 minutes. Monitor the progress of the reaction by TLC.

  • Cyclization: After the initial condensation is complete (as indicated by TLC), add diphenyl ether (20 mL) to the reaction mixture.

  • Continued Irradiation: Continue ultrasound irradiation at the same temperature for another 15-20 minutes to facilitate cyclization.

  • Workup: After cooling to room temperature, add ethanol (50 mL) to the reaction mixture to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Hydrolysis and Decarboxylation: The resulting intermediate is then hydrolyzed using a 10% aqueous NaOH solution under ultrasound irradiation for 20-30 minutes, followed by acidification with concentrated HCl to induce decarboxylation and yield this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Conventional Thermal Synthesis of this compound (for comparison)

This protocol is based on the traditional Gould-Jacobs reaction conditions.[2][4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a condenser, mix 3-chloroaniline (10 mmol) and diethyl 2-(ethoxymethylidene)malonate (11 mmol).

  • Condensation: Heat the mixture at 120-130°C for 2 hours.

  • Cyclization: Add diphenyl ether (20 mL) to the reaction mixture and increase the temperature to 240-250°C. Reflux at this temperature for 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature and add ethanol (50 mL) to precipitate the product. Filter the solid, wash with cold ethanol, and dry.

  • Hydrolysis and Decarboxylation: The intermediate is refluxed in a 10% aqueous NaOH solution for 1-2 hours. The solution is then cooled and acidified with concentrated HCl to precipitate the final product.

  • Purification: Recrystallize the crude this compound from an appropriate solvent.

Visualizations

experimental_workflow cluster_ultrasound Ultrasound-Assisted Synthesis cluster_conventional Conventional Thermal Synthesis us_reactants 3-Chloroaniline + Diethyl 2-(ethoxymethylidene)malonate us_condensation Ultrasound Irradiation (60-70°C, 30-45 min) us_reactants->us_condensation us_intermediate Intermediate us_condensation->us_intermediate us_cyclization Add Diphenyl Ether, Ultrasound (15-20 min) us_intermediate->us_cyclization us_hydrolysis Hydrolysis & Decarboxylation (NaOH, HCl, Ultrasound) us_cyclization->us_hydrolysis us_product This compound us_hydrolysis->us_product conv_reactants 3-Chloroaniline + Diethyl 2-(ethoxymethylidene)malonate conv_condensation Heating (120-130°C, 2 hours) conv_reactants->conv_condensation conv_intermediate Intermediate conv_condensation->conv_intermediate conv_cyclization Add Diphenyl Ether, Reflux (240-250°C, 2-3 hours) conv_intermediate->conv_cyclization conv_hydrolysis Hydrolysis & Decarboxylation (NaOH, HCl, Reflux) conv_cyclization->conv_hydrolysis conv_product This compound conv_hydrolysis->conv_product

Caption: Comparative workflow of ultrasound-assisted vs. conventional synthesis.

logical_relationship ultrasound Ultrasound Irradiation cavitation Acoustic Cavitation ultrasound->cavitation hot_spots Localized Hot Spots (High T & P) cavitation->hot_spots mass_transfer Enhanced Mass Transfer cavitation->mass_transfer radical_formation Radical Formation hot_spots->radical_formation reaction_rate Increased Reaction Rate hot_spots->reaction_rate mass_transfer->reaction_rate radical_formation->reaction_rate yield Higher Yields reaction_rate->yield time Reduced Reaction Time reaction_rate->time

Caption: Mechanism of ultrasound enhancement in chemical synthesis.

Conclusion

The utilization of ultrasound irradiation presents a superior alternative for the synthesis of this compound. The sonochemical method is characterized by significantly shorter reaction times, higher product yields, and more environmentally friendly conditions compared to conventional heating methods. This application note provides robust protocols that can be readily implemented in a research and development setting, facilitating the efficient and sustainable production of this important chemical intermediate. The adoption of such green chemistry techniques is paramount for the future of drug discovery and pharmaceutical manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Chloroquinolin-8-ol. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is through the direct electrophilic chlorination of 8-hydroxyquinoline. This reaction is typically performed using various chlorinating agents in a suitable solvent. However, a significant challenge with this method is controlling the regioselectivity of the chlorination.

Q2: Why is achieving high regioselectivity for the 7-position challenging in the chlorination of 8-hydroxyquinoline?

The hydroxyl group at the C-8 position of the quinoline ring is an activating group that directs electrophilic substitution to the ortho (C-7) and para (C-5) positions. Both positions are electronically activated, leading to the common formation of a mixture of 5-chloroquinolin-8-ol, this compound, and 5,7-dichloroquinolin-8-ol. The ratio of these products is highly dependent on the reaction conditions.

Q3: What are the common byproducts in this synthesis, and how do they affect the final yield?

The primary byproducts are the 5-chloro and 5,7-dichloro isomers of 8-hydroxyquinoline. The formation of these undesired isomers directly reduces the yield of the target this compound. Furthermore, the similar physical properties of these isomers can make purification difficult, leading to further loss of the desired product during separation steps.

Q4: Are there alternative "green" methods for the synthesis of chloro-hydroxyquinolines?

Recent research has explored enzymatic approaches, such as the use of flavin-dependent halogenases for the biochlorination of hydroxyquinolines.[1][2] These methods can offer high specificity and operate under milder, more environmentally friendly conditions. However, the accessibility and scalability of these enzymatic systems may be a consideration for some laboratories.

Troubleshooting Guides

Low Yield of this compound

Low product yield is a frequent issue, often linked to poor regioselectivity and the formation of multiple products.

Potential Cause Troubleshooting Steps
Unfavorable Reaction Conditions Optimize Chlorinating Agent: Experiment with different chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas (Cl₂). The reactivity and steric bulk of the agent can influence the 5-/7- position selectivity.
Solvent Effects: The polarity of the solvent can impact the reaction pathway. Test a range of solvents, from non-polar (e.g., chloroform, carbon tetrachloride) to more polar options (e.g., acetic acid, methanol).
Temperature Control: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at lower temperatures may enhance selectivity, albeit potentially at the cost of a slower reaction rate. Conversely, higher temperatures might favor the formation of the thermodynamically more stable product. A systematic temperature screen is recommended.
Catalyst Influence: The presence of a catalyst can alter the regioselectivity. For instance, some protocols for dihalogenation have utilized iodine as a catalyst in chloroform.[3] While this specific example aims for the 5,7-dichloro product, it highlights that catalysts can be used to modulate the reaction.
Formation of Isomeric Byproducts Introduction of a Directing Group: A more advanced strategy involves temporarily introducing a directing group to influence the position of chlorination. For example, converting the 8-hydroxyl group to a bulkier ether or an amido group can sterically hinder the 7-position, favoring substitution at the 5-position.[4] While this particular example favors the 5-position, the principle of using directing groups is a powerful tool for controlling regioselectivity. A subsequent deprotection step would be required.
Sequential Halogenation/Dehalogenation: In some cases, it may be feasible to perform a dihalogenation to obtain 5,7-dichloro-8-hydroxyquinoline, followed by a selective dehalogenation at the 5-position. This approach requires careful optimization of the dehalogenation conditions.
Difficulty in Product Purification

The separation of this compound from its isomers is a common purification challenge.

Potential Cause Troubleshooting Steps
Similar Polarity of Isomers Chromatography Optimization: Standard column chromatography on silica gel is often used. Experiment with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to improve the separation of the isomers. Thin-layer chromatography (TLC) should be used to screen for the optimal eluent system.
Recrystallization: Fractional crystallization can be an effective method for separating isomers. Test various solvents and solvent mixtures to find conditions where the desired 7-chloro isomer preferentially crystallizes, leaving the other isomers in the mother liquor.
Presence of Dichloro Byproduct Solubility Differences: Exploit potential differences in solubility between the mono- and di-chloro species. The 5,7-dichloro derivative is generally less polar and may have different solubility profiles in various organic solvents.

Experimental Protocols

General Protocol for Chlorination of 8-Hydroxyquinoline

This protocol provides a general starting point. The specific amounts, temperatures, and reaction times should be optimized for your specific setup and desired outcome.

Materials:

  • 8-Hydroxyquinoline

  • Chlorinating agent (e.g., N-Chlorosuccinimide - NCS)

  • Solvent (e.g., Acetic Acid)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 8-hydroxyquinoline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Slowly add the chlorinating agent (e.g., 1.0 equivalent of NCS) portion-wise over a period of 30-60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to isolate this compound.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Dissolve_8HQ Dissolve 8-Hydroxyquinoline in Solvent Start->Dissolve_8HQ Cool Cool Reaction Mixture Dissolve_8HQ->Cool Add_Chlorinating_Agent Add Chlorinating Agent Cool->Add_Chlorinating_Agent Monitor_TLC Monitor Reaction by TLC Add_Chlorinating_Agent->Monitor_TLC Quench Quench Reaction Monitor_TLC->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Crude Product (Column Chromatography / Recrystallization) Dry_Concentrate->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Low_Yield Low Yield of This compound? Check_Purity Analyze Crude Product (NMR, LC-MS) Low_Yield->Check_Purity Mixture_Isomers Mixture of Isomers? Check_Purity->Mixture_Isomers Optimize_Conditions Optimize Reaction Conditions: - Chlorinating Agent - Solvent - Temperature Mixture_Isomers->Optimize_Conditions Yes Incomplete_Reaction Incomplete Reaction or Degradation Products Mixture_Isomers->Incomplete_Reaction No Consider_Advanced Consider Advanced Strategies: - Directing Groups - Sequential Halogenation/Dehalogenation Optimize_Conditions->Consider_Advanced Adjust_Stoichiometry Adjust Stoichiometry and Reaction Time Incomplete_Reaction->Adjust_Stoichiometry

Caption: Decision-making diagram for troubleshooting low yields in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 7-Chloroquinolin-8-ol in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility issues of 7-Chloroquinolin-8-ol in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. Why is this happening and how can I prevent it?

This is a common phenomenon known as "precipitation upon dilution." this compound is sparingly soluble in water but readily dissolves in organic solvents like dimethyl sulfoxide (DMSO). When the concentrated DMSO stock is diluted into an aqueous buffer, the percentage of the organic solvent decreases significantly, reducing the overall solvating power of the mixture and causing the compound to precipitate.

To prevent this, consider the following strategies:

  • Optimize the final DMSO concentration: Aim for the highest permissible concentration of DMSO in your assay that does not affect the biological system (typically ≤ 0.5%).

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions, gradually introducing the aqueous buffer to the DMSO stock.

  • Pre-warm the aqueous buffer: Increasing the temperature of the buffer can sometimes improve the solubility of the compound.

  • Vortex during dilution: Vigorous mixing while adding the compound to the aqueous buffer can help to keep it in solution.

Q2: What are the best solvents for preparing a stock solution of this compound?

This compound and its derivatives are generally soluble in organic solvents.[1][2][3][4] For biological assays, the most commonly used solvent is DMSO. Ethanol is another viable option. It is crucial to prepare a high-concentration stock solution in the chosen organic solvent to minimize the volume added to the final assay, thereby keeping the final organic solvent concentration low.

Q3: Can I use techniques other than organic solvents to improve the solubility of this compound in my assay?

Yes, several other methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Since this compound has a hydroxyl group, its solubility may be altered by adjusting the pH of the assay buffer.[4]

  • Use of Co-solvents: In addition to the primary organic solvent for the stock solution, other co-solvents can be included in the final assay medium to improve solubility.

  • Employing Surfactants/Detergents: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can be added to the assay buffer to help solubilize hydrophobic compounds. However, it is essential to determine the critical micelle concentration (CMC) and test for any potential interference with the assay or toxicity to cells.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in assays.

Problem Possible Cause Suggested Solution
Compound precipitates immediately upon dilution into aqueous buffer. The compound has very low aqueous solubility, and the final solvent concentration is insufficient to keep it dissolved.1. Increase the final concentration of the organic solvent (e.g., DMSO) in the assay, ensuring it remains within a non-toxic range for your system. 2. Prepare a fresh, lower concentration working stock solution in the organic solvent. 3. Utilize a co-solvent in your final assay buffer. 4. Consider pH adjustment of the assay buffer.
Assay results are inconsistent and not reproducible. The compound is not fully solubilized, leading to variations in the effective concentration in each experiment.1. Visually inspect all solutions for any signs of precipitation before use. 2. Centrifuge the final diluted solution and measure the concentration of the supernatant to confirm solubility. 3. Prepare fresh dilutions for each experiment from a validated stock solution.
Loss of compound activity over time in prepared solutions. The compound may be unstable in the aqueous buffer or could be slowly precipitating out of solution during storage or incubation.1. Prepare fresh working solutions immediately before each experiment. 2. Assess the stability of the compound in your assay buffer over the time course of your experiment.

Quantitative Solubility Data

Compound Solvent Solubility Reference
8-HydroxyquinolineWater633 mg/L (at 20°C, pH 7)[5]
8-HydroxyquinolineOrganic SolventsSoluble[1][2]
5,7-Dichloro-8-hydroxyquinolineWaterLimited/Relatively Insoluble[4]
5,7-Dichloro-8-hydroxyquinolineDMSO, Ethanol, DichloromethaneGenerally Soluble[4]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Organic Solvents (e.g., Ethanol, Acetone)Better solubility than in polar solvents[2]

Note: The solubility of this compound is expected to be similar to its closely related analogs listed above.

Experimental Protocols

Protocol for Preparing a Solubilized Working Solution of this compound for Cell-Based Assays
  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to a final concentration of 10-50 mM.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • On the day of the experiment, thaw a stock solution aliquot.

    • Prepare an intermediate dilution of the stock solution in 100% DMSO (e.g., dilute a 50 mM stock to 5 mM).

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare a 10 µM final concentration with 0.1% DMSO, add 2 µL of the 5 mM intermediate stock solution to 998 µL of the pre-warmed cell culture medium.

    • Immediately vortex the solution gently to ensure rapid and uniform mixing.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation (cloudiness or particulates). If the solution is not clear, it should not be used. Consider further optimization as described in the troubleshooting guide.

Protocol for Determining Kinetic Solubility in Assay Buffer

This protocol helps to determine the maximum concentration at which this compound remains soluble in your specific assay buffer.

  • Prepare a serial dilution of your this compound stock solution in DMSO.

  • In a 96-well plate, add a small, consistent volume of each DMSO dilution to your assay buffer (e.g., 2 µL of stock into 198 µL of buffer for a 1% final DMSO concentration).

  • Incubate the plate under the same conditions as your assay (temperature and duration).

  • Measure turbidity using a plate reader at a wavelength of ~600 nm. An increase in absorbance indicates precipitation.

  • Alternatively, centrifuge the plate to pellet any precipitate and carefully transfer the supernatant for analysis by HPLC to quantify the amount of soluble compound.

Signaling Pathway and Experimental Workflow

The biological activity of 8-hydroxyquinoline and its derivatives is often attributed to their ability to chelate metal ions, which can interfere with various cellular processes.[6] One of the key signaling pathways that can be affected by compounds that induce cellular stress or have anti-inflammatory properties is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7][8][9][] This pathway is crucial in regulating immune responses, inflammation, and cell survival.

Below is a diagram illustrating the canonical NF-κB signaling pathway, which is a common target for anti-inflammatory compounds.

NFkB_Pathway cluster_nucleus Inside Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB_NFkB->Ub_Proteasome NFkB_active Active NF-κB (p50/p65) IkB_NFkB->NFkB_active Release Ub_Proteasome->IkB Degraded Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Target Gene Expression NFkB_active->Gene_Expression Inflammation Inflammation, Immunity, Cell Survival Gene_Expression->Inflammation C7O This compound (Potential Inhibition) C7O->IKK_complex ?

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

The following diagram illustrates a general experimental workflow for testing the effects of this compound on a cell-based assay, incorporating the solubility optimization steps.

experimental_workflow start Start prep_stock Prepare High-Concentration Stock in DMSO start->prep_stock solubility_test Determine Kinetic Solubility in Assay Buffer prep_stock->solubility_test optimize Optimize Dilution Protocol (Co-solvents, pH, etc.) solubility_test->optimize Precipitation prep_working Prepare Final Working Solution solubility_test->prep_working Soluble optimize->prep_stock treat_cells Treat Cells with This compound prep_working->treat_cells assay Perform Cellular Assay (e.g., Viability, Cytokine production) treat_cells->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for using this compound in cell-based assays.

References

Technical Support Center: Purification of 7-Chloroquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Chloroquinolin-8-ol and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials, residual reagents from the synthetic steps, and process-related byproducts. Positional isomers, such as 5-chloroquinolin-8-ol, can also be a significant impurity depending on the synthetic route employed. In some cases, polymeric byproducts may also form.[1]

Q2: Why do my this compound derivatives show poor solubility in common chromatography solvents?

A2: this compound and its derivatives can exhibit limited solubility in non-polar organic solvents due to the presence of the polar hydroxyl group and the nitrogen atom in the quinoline ring. The planar, aromatic structure can also lead to strong intermolecular interactions, further reducing solubility.

Q3: My compound is sticking to the silica gel column and eluting with significant tailing. What can I do to improve the chromatography?

A3: The basicity of the quinoline nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor peak shape and recovery.[2][3] To mitigate this, consider the following:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase. This will compete with your compound for the active sites on the silica gel, reducing tailing.

  • pH Adjustment: For reversed-phase chromatography, adjusting the mobile phase pH can help. At a low pH (2.5-3.5), the quinoline nitrogen will be protonated, which can sometimes lead to better peak shapes, although this may not be suitable for all derivatives.[2]

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based column, which may have different selectivity and reduced interaction with basic compounds.

  • Column Deactivation: Use end-capped columns in reversed-phase HPLC to minimize interactions with residual silanol groups.[4]

Q4: I am struggling to obtain high-purity crystals of my this compound derivative. What are some recommended recrystallization solvents?

A4: The choice of recrystallization solvent is highly dependent on the specific derivative. A good starting point is to test a range of solvents with varying polarities. Common solvents for the recrystallization of quinoline derivatives include:

  • Single Solvents: Methanol, ethanol, acetone, ethyl acetate, and chloralkanes like dichloromethane or chloroform.[1]

  • Solvent Mixtures: Hexane/ethyl acetate, hexane/acetone, or hexane/THF are often effective for achieving the desired solubility at elevated temperatures and insolubility at room temperature.

For acidic or basic derivatives, crystallization through salt formation can be a powerful purification technique.[5]

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Systematically vary the eluent composition (e.g., hexane/ethyl acetate ratio) while monitoring with TLC to find the optimal separation window.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-sample ratio of 30:1 to 100:1.
Co-eluting impurities.Consider a different purification technique, such as recrystallization or preparative HPLC with a different column chemistry.
Compound Precipitation on the Column Low solubility in the mobile phase.Use a stronger solvent system for elution or consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.
Low Recovery from Purification Irreversible adsorption to the stationary phase.As mentioned in the FAQs, add a basic modifier to the mobile phase or switch to a less acidic stationary phase like alumina.
Compound instability.If the compound is sensitive to acid, avoid silica gel. If it is light-sensitive, protect the column and fractions from light. Perform purification at a lower temperature if the compound is thermally labile.
Oiling Out During Recrystallization The solution is too saturated, or the cooling rate is too fast.Add a small amount of hot solvent to redissolve the oil and allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.
Presence of impurities that inhibit crystallization.Perform a preliminary purification step, such as a quick filtration through a plug of silica, before recrystallization.

Quantitative Data Summary

The following table summarizes quantitative data from the purification of chloro-8-hydroxyquinoline derivatives. Note that the data is for closely related isomers and should be used as a guideline.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Recrystallization Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[5]
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[5]
Crude 8-hydroxyquinolineMethanol>99.0Not Specified[1]
Acid-Base Extraction & Precipitation Crude 5-chloro-8-hydroxyquinoline7.5 wt% HCl, 10 wt% NaOH99.083-92[6]
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[5]

Experimental Protocols

General Protocol for Purification by Column Chromatography

This protocol is a general guideline and should be optimized for each specific this compound derivative, primarily through mobile phase selection based on TLC analysis.

  • Preparation of the Column:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Once the silica has settled, add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to absorb into the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution, collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase as needed to elute the compound.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

General Protocol for Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent will dissolve the compound when hot but not when cold, and crystals should form upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude this compound derivative in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Derivative Purification_Choice Select Purification Method Crude_Product->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Acid_Base_Extraction Acid-Base Extraction Purification_Choice->Acid_Base_Extraction Acidic/Basic Impurities TLC_HPLC_Analysis Purity Analysis (TLC, HPLC, NMR) Column_Chromatography->TLC_HPLC_Analysis Recrystallization->TLC_HPLC_Analysis Acid_Base_Extraction->TLC_HPLC_Analysis Pure_Product Pure Product TLC_HPLC_Analysis->Pure_Product Purity > 99%

Caption: A general experimental workflow for the purification of this compound derivatives.

Troubleshooting_Logic Start Purification Issue (e.g., Low Yield, Low Purity) Check_Solubility Assess Solubility Start->Check_Solubility Check_Chromatography Analyze Chromatography (Peak Shape, Resolution) Check_Solubility->Check_Chromatography If soluble Check_Recrystallization Examine Recrystallization (Oiling Out, No Crystals) Check_Solubility->Check_Recrystallization If poorly soluble Optimize_Mobile_Phase Optimize Mobile Phase (Polarity, Additives) Check_Chromatography->Optimize_Mobile_Phase Poor Separation Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Check_Chromatography->Change_Stationary_Phase Strong Adsorption Optimize_Solvent_System Optimize Recrystallization Solvent/Mixture Check_Recrystallization->Optimize_Solvent_System No Crystals Slow_Cooling Control Cooling Rate Check_Recrystallization->Slow_Cooling Oiling Out Solubility_OK Solubility Adequate Optimize_Mobile_Phase->Solubility_OK Change_Stationary_Phase->Solubility_OK Optimize_Solvent_System->Solubility_OK Slow_Cooling->Solubility_OK

Caption: A troubleshooting decision tree for common purification challenges.

References

stability and degradation of 7-Chloroquinolin-8-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 7-Chloroquinolin-8-ol under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

Based on the general behavior of quinoline derivatives and related compounds, the primary factors influencing the stability of this compound are expected to be:

  • pH: The stability of the molecule can be significantly affected by the pH of the solution. Both acidic and basic conditions can potentially lead to hydrolysis or other degradation reactions.

  • Light (Photostability): Exposure to light, particularly UV radiation, can cause photodegradation. It is recommended to handle and store the compound protected from light.

  • Temperature: Elevated temperatures can accelerate degradation processes. The compound should be stored in a cool place.

  • Oxidizing Agents: this compound may be susceptible to oxidative degradation. Contact with oxidizing agents should be avoided.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated place. It should be protected from light and kept away from heat and oxidizing agents.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on related quinoline compounds, potential degradation pathways include:

  • Oxidation: The nitrogen atom in the quinoline ring or the phenolic hydroxyl group could be susceptible to oxidation, potentially forming N-oxides or quinone-like structures. For instance, the related drug chloroquine is known to form a chloroquine-N-oxide as a major oxidative degradation product.[1]

  • Photodegradation: Exposure to light can lead to the formation of various photoproducts. Studies on quinoline have shown that photodegradation can be accelerated in the presence of substances that generate hydroxyl radicals and is influenced by pH.[2]

  • Hydrolysis: Although generally stable, under forced acidic or basic conditions, hydrolysis of the chloro- and hydroxyl- substituents might occur, though this is less common for aryl halides and phenols without activating groups.

Q4: How can I monitor the degradation of this compound in my experiments?

A stability-indicating analytical method is required to monitor the degradation of this compound and separate its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structure of the degradation products.[3][4][5][6]

Q5: What is a forced degradation study and why is it important?

A forced degradation study, also known as stress testing, involves subjecting the compound to harsh conditions (e.g., strong acids and bases, high temperature, intense light, and oxidizing agents) to accelerate its degradation.[7][8][9] The purpose of this study is to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate a stability-indicating analytical method that can resolve the drug from its degradation products.[3][10]

  • Gain insight into the intrinsic stability of the molecule.

Section 2: Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected peaks in chromatogram Degradation of this compound.- Check storage conditions (light, temperature, humidity).- Ensure solvents and reagents are free of impurities or oxidizing agents.- Confirm the pH of the solution is within a stable range for the compound.
Loss of compound potency/concentration Degradation has occurred.- Perform a forced degradation study to identify the conditions causing instability.- Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation.- Use freshly prepared solutions.
Inconsistent results between experiments Variable stability of the compound under slightly different conditions.- Standardize all experimental parameters, including solution preparation, storage, and handling procedures.- Ensure consistent light exposure and temperature control.- Use a well-validated stability-indicating analytical method.
Precipitation of the compound from solution Poor solubility at the experimental pH or formation of an insoluble degradant.- Check the solubility of this compound at the specific pH of your experiment.- Adjust the pH or use a co-solvent if necessary, ensuring the co-solvent does not cause degradation.- Analyze the precipitate to determine if it is the parent compound or a degradation product.

Section 3: Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Conditions Applied Duration % Degradation No. of Degradants Major Degradant(s) (if identified)
Acid Hydrolysis 0.1 M HCl, 60°C
Base Hydrolysis 0.1 M NaOH, 60°C
Oxidative 3% H₂O₂, RT
Thermal 80°C, Solid State
Photolytic (Solid) ICH Option 1 or 2
Photolytic (Solution) ICH Option 1 or 2

Table 2: pH-Dependent Stability of this compound

pH Buffer System Temperature (°C) Time Point (hours) % Remaining Parent Compound
2.0
4.0
7.0
9.0
12.0

Section 4: Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical method used.

Protocol 4.1: Preparation of Stock and Sample Solutions

  • Stock Solution: Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask using a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for your analytical method (e.g., 100 µg/mL).

Protocol 4.2: Acid and Base Hydrolysis

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl in a suitable container to achieve a final acid concentration of 0.1 M.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Neutral Hydrolysis: Mix the stock solution with purified water.

  • Incubate the samples at a controlled temperature (e.g., 60°C) and withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots from the acid and base hydrolysis studies before analysis.

  • Analyze the samples using a validated stability-indicating method.

Protocol 4.3: Oxidative Degradation

  • Mix the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3%) in a suitable container.

  • Keep the sample at room temperature and protected from light.

  • Withdraw aliquots at appropriate time intervals and analyze.

Protocol 4.4: Thermal Degradation

  • Place a known amount of solid this compound in a vial and expose it to a high temperature (e.g., 80°C) in a calibrated oven.

  • At selected time points, withdraw samples, dissolve in a suitable solvent, and analyze.

Protocol 4.5: Photostability Testing

  • Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples after the exposure period.

Section 5: Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution sample Prepare Sample Solutions stock->sample acid Acid Hydrolysis sample->acid base Base Hydrolysis sample->base oxidative Oxidative sample->oxidative thermal Thermal sample->thermal photo Photolytic sample->photo analyze Analyze Samples (e.g., HPLC, LC-MS) acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze data Data Interpretation analyze->data report Report Findings data->report

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound oxidation Oxidation parent->oxidation Oxidizing Agent photodegradation Photodegradation parent->photodegradation Light (UV/Vis) n_oxide N-Oxide Derivatives oxidation->n_oxide quinone Quinone-like Structures oxidation->quinone photoproducts Various Photoproducts photodegradation->photoproducts troubleshooting_guide start Unexpected Results in Stability Study? check_method Is the analytical method validated and stability-indicating? start->check_method check_conditions Review experimental conditions (pH, temp, light) start->check_conditions check_storage Verify storage conditions of stock and samples start->check_storage develop_method Develop/validate stability-indicating method check_method->develop_method No end Re-run Experiment check_method->end Yes modify_conditions Modify and control experimental parameters check_conditions->modify_conditions use_fresh Use freshly prepared solutions and proper storage check_storage->use_fresh develop_method->end modify_conditions->end use_fresh->end

References

troubleshooting poor results in 7-Chloroquinolin-8-ol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloroquinolin-8-ol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: Poor Solubility or Precipitation

  • Question: My this compound is not dissolving properly in my aqueous buffer, or it precipitates out of solution during the experiment. What can I do?

  • Answer: Poor aqueous solubility is a known characteristic of many quinoline derivatives. Here are several strategies to address this:

    • Co-solvents: Dissolve the compound in a small amount of an organic solvent like DMSO or ethanol before adding it to your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

    • pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. Depending on the pKa of this compound, adjusting the pH of your buffer might improve its solubility.

    • Sonication: Gentle sonication can help to dissolve the compound.

    • Warming: Cautiously warming the solution may aid dissolution, but be mindful of the compound's stability at higher temperatures.

    • Fresh Solutions: Prepare solutions fresh before each experiment to avoid precipitation over time.

Issue 2: Inconsistent or Poor Results in Fluorescence Assays

  • Question: I am using this compound as a fluorescent probe, but my results are inconsistent, or the signal is weak. What could be the problem?

  • Answer: Several factors can affect the performance of fluorescent probes. Consider the following:

    • Background Fluorescence: Check for background fluorescence from your media, buffers, or plasticware.[1] Run controls with all components except the probe to determine the background signal.

    • Photobleaching: this compound may be susceptible to photobleaching. Minimize its exposure to light before and during measurements. Use the lowest possible excitation intensity and exposure time.

    • Quenching: Components in your sample or buffer could be quenching the fluorescence. Common quenchers include halide ions and certain metal ions.

    • Solvent Effects: The fluorescence quantum yield of quinoline derivatives can be highly dependent on the solvent polarity.[2] Ensure you are using a consistent solvent system.

    • Inner Filter Effect: At high concentrations, the compound may absorb too much of the excitation or emission light, leading to a non-linear response. Work within a concentration range where absorbance is not excessive.

Issue 3: Unexpected Results in Cell-Based Assays

  • Question: I am observing unexpected cytotoxicity or a lack of activity in my cell viability assays with this compound. How can I troubleshoot this?

  • Answer: Cell-based assays can be complex. Here are some potential issues to investigate:

    • Compound Stability: this compound might not be stable in your cell culture medium over the duration of the experiment. Consider performing a stability test of the compound in the medium.

    • Metal Chelation Effects: As a known metal chelator, this compound could be affecting cell viability by chelating essential metal ions in the culture medium or within the cells.[3][4] Consider supplementing the medium with relevant metal ions as a control.

    • Assay Interference: The compound itself might interfere with the assay chemistry. For example, in MTT or similar tetrazolium-based assays, the compound could have reducing or oxidizing properties that affect the colorimetric readout. Run appropriate controls, including the compound in cell-free wells with the assay reagents.

    • Mechanism of Action: Quinoline derivatives can induce different cell death pathways, such as apoptosis or autophagy.[5][6][7] The chosen viability assay may not be sensitive to all forms of cell death. Consider using multiple assays that measure different aspects of cell health (e.g., membrane integrity, caspase activity, ATP levels).

Issue 4: Difficulties in Synthesis and Purification

  • Question: I am experiencing low yields and significant tar formation during the synthesis of this compound or its derivatives. What can I do to improve the outcome?

  • Answer: Synthesis of quinoline derivatives can be challenging. Here are some tips to optimize the process:

    • Reaction Conditions: Carefully control the reaction temperature, as excessive heat can lead to polymerization and tar formation.[8][9] The choice of acid or base catalyst is also critical and may need to be optimized for your specific starting materials.[10]

    • Purity of Starting Materials: Ensure the purity of your reactants, as impurities can lead to side reactions.[10]

    • Work-up Procedure: The work-up is crucial for isolating the product from byproducts and tar. Steam distillation is a common method to purify crude quinoline derivatives.[8][9]

    • Purification Techniques: If you are still facing difficulties, consider alternative purification methods such as column chromatography with a suitable solvent system.

Quantitative Data

The following tables summarize available quantitative data for this compound and related derivatives to serve as a reference for experimental design.

Table 1: IC50 Values of 7-Chloroquinoline Derivatives in Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
7-Chloroquinoline DerivativesVarious Cancer Cell Lines10 - 50[11]
7-Chloro-4-(phenylsulfanyl)quinoline DerivativesVarious Cancer Cell LinesVaries[12]
8-Aminoquinoline DerivativesHCT 116329.2 - 687.8[13]
8-Aminoquinoline DerivativesMCF-7116.4 - 149.6[13]

Table 2: Photophysical Properties of Quinolin-8-ol Derivatives

PropertyValueConditionsReference
Fluorescence Quantum Yield (Φf)Highly solvent-dependentVaries[2]
Fluorescence Emission330-410 nmVaries with solvent and concentration

Table 3: Stability Constants of Metal Complexes with Quinoline and Sulfonamide Drugs

Metal IonLigandStability Constant (log β)Reference
Cu2+Sulfadiazine5.43[14]
Ni2+Sulfadiazine5.03[14]
Fe3+Sulfadiazine5.19[14]
Co2+Sulfadiazine4.62[14]
Zn2+Sulfadiazine3.92[14]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline for assessing cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[1]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Protocol 2: General Fluorescence Spectroscopy

This protocol provides a basic framework for measuring the fluorescence properties of this compound.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • This compound stock solution

  • Solvents of interest

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects.

  • Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation and emission monochromators to the desired wavelengths.

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the fluorometer. Record the blank spectrum.

  • Sample Measurement: Replace the blank with the cuvette containing the this compound solution. Record the fluorescence emission spectrum.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum.

Protocol 3: Metal Chelation Study (General Approach)

This protocol outlines a general method to investigate the metal-chelating properties of this compound using UV-Vis or fluorescence spectroscopy.

Materials:

  • UV-Vis spectrophotometer or fluorometer

  • Quartz cuvettes

  • This compound stock solution

  • Stock solutions of various metal salts (e.g., CuCl₂, ZnCl₂, FeCl₃)

  • Buffer solution

Procedure:

  • Initial Spectrum: Record the absorption or fluorescence spectrum of a solution of this compound in the buffer.

  • Titration: Add small aliquots of a metal salt stock solution to the cuvette containing the this compound solution.

  • Spectral Changes: After each addition, mix the solution and record the spectrum. Observe any changes in the absorption or fluorescence intensity and wavelength maxima.

  • Data Analysis: Plot the change in absorbance or fluorescence intensity against the concentration of the added metal ion. This can be used to determine the stoichiometry of the complex and to calculate the stability constant.[14]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_cells Seed Cells in 96-well Plate start->prep_cells treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells prep_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate (e.g., Absorbance) incubate_reagent->read_plate analyze_data Analyze Data (e.g., Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for a cell-based assay.

signaling_pathway cluster_quinoline Quinoline Derivative Action cluster_pi3k PI3K/Akt/mTOR Pathway cluster_er Endoplasmic Reticulum Stress cluster_apoptosis Cellular Outcomes quinoline This compound (or derivative) PI3K PI3K quinoline->PI3K Inhibition ER_Stress ER Stress quinoline->ER_Stress Induction cell_cycle_arrest Cell Cycle Arrest quinoline->cell_cycle_arrest apoptosis Apoptosis quinoline->apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR autophagy Autophagy mTOR->autophagy Inhibition ER_Stress->apoptosis

Caption: Putative signaling pathways affected by quinoline derivatives.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Chloroquinolin-8-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 7-Chloroquinolin-8-ol. Below you will find troubleshooting guides and frequently asked questions to address common challenges during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the direct chlorination of 8-hydroxyquinoline.

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method for the synthesis of this compound is the direct electrophilic chlorination of 8-hydroxyquinoline. This approach is often carried out in an acidic medium using various chlorinating agents. However, a significant challenge with this method is controlling the regioselectivity, as the reaction can also produce 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol as byproducts.[1]

Q2: My reaction is producing a mixture of chlorinated products (5-chloro, 7-chloro, and 5,7-dichloro). How can I improve the selectivity for this compound?

A2: Achieving high regioselectivity for the 7-position can be challenging due to the activating effect of the hydroxyl group on both the C5 and C7 positions. To favor the formation of this compound, you can try the following optimization strategies:

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity. The chlorination of 8-hydroxyquinoline is typically performed at temperatures ranging from 10°C to 20°C.[2]

  • Controlled Addition of Chlorinating Agent: A slow, dropwise addition of the chlorinating agent can help to minimize over-chlorination and the formation of the dichloro-derivative.

  • Solvent System: The choice of solvent can influence the regioselectivity. Experimenting with different solvent systems may be beneficial.

  • Protecting Groups: Although more complex, the use of a bulky protecting group on the hydroxyl function could sterically hinder the C7 position to a lesser extent than the C5 position, potentially favoring chlorination at the desired position.

Q3: I am observing a low overall yield. What are the potential causes and how can I improve it?

A3: Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

  • Suboptimal Temperature: While lower temperatures can improve selectivity, a temperature that is too low may lead to an incomplete reaction. Careful optimization of the reaction temperature is crucial.

  • Degradation of Starting Material or Product: 8-hydroxyquinoline and its chlorinated derivatives can be sensitive to harsh reaction conditions. Minimizing exposure to high temperatures and strong oxidizing conditions is advisable.

  • Losses during Work-up and Purification: Significant product loss can occur during extraction, crystallization, and other purification steps. Ensure efficient extraction and careful handling during purification.

Q4: What are the best practices for the purification of this compound from the reaction mixture?

A4: The purification of this compound from a mixture of its isomers and the dichloro-derivative can be challenging due to their similar physical properties. The following techniques can be employed:

  • Fractional Crystallization: This is a common method for separating isomers. Experiment with different solvents to find one that provides good separation.

  • Column Chromatography: Silica gel column chromatography can be an effective method for separating the different chlorinated quinolinols. A range of solvent systems (e.g., hexane/ethyl acetate mixtures) should be tested to achieve optimal separation.

  • pH Adjustment: After the reaction, adjusting the pH of the aqueous solution can facilitate the precipitation of the product. For instance, adjusting the pH to around 4.5 has been reported in the synthesis of related compounds.[2]

Data Presentation

The following table summarizes the composition of a "Halquinol" product obtained through the chlorination of 8-hydroxyquinoline, illustrating the typical distribution of chlorinated derivatives.

CompoundComposition Range
5,7-dichloro-8-quinolinol57.0% to 74.0%
5-chloro-8-quinolinol23.0% to 40.0%

Data from a process for preparing a halquinol product.[2]

Experimental Protocols

Synthesis of Chloro-8-hydroxyquinolines via Direct Chlorination

This protocol is a general guideline for the chlorination of 8-hydroxyquinoline. Optimization of stoichiometry, temperature, and reaction time may be required to maximize the yield of the desired 7-chloro isomer.

Materials:

  • 8-hydroxyquinoline

  • Hydrochloric acid (concentrated)

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide solution (for neutralization)

  • Ice-salt bath

  • Distilled water

  • Filtration apparatus

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation of the 8-hydroxyquinoline solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-hydroxyquinoline in a mixture of water and concentrated hydrochloric acid. Cool the solution to below 10°C using an ice-salt water bath.[1]

  • Chlorination: Slowly add a 30% hydrogen peroxide solution dropwise to the cooled solution over a period of 2 hours, ensuring the temperature remains below 10°C. After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 2 hours.[1]

  • Work-up: Upon completion of the reaction, filter the precipitated hydrochloride salt of the chlorinated quinolinols.[1]

  • Neutralization and Isolation: Suspend the collected solid in water to form a slurry. While stirring, add a sodium hydroxide solution to adjust the pH to approximately 6-7. This will precipitate the free chloro-8-hydroxyquinoline isomers.[1]

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The resulting solid will be a mixture of 5-chloro, 7-chloro, and 5,7-dichloro-8-hydroxyquinoline. Further purification by fractional crystallization or column chromatography is necessary to isolate the this compound isomer.

Visualizations

Reaction_Pathway 8-Hydroxyquinoline 8-Hydroxyquinoline This compound This compound 8-Hydroxyquinoline->this compound HCl, H2O2 5-Chloroquinolin-8-ol 5-Chloroquinolin-8-ol 8-Hydroxyquinoline->5-Chloroquinolin-8-ol HCl, H2O2 5,7-Dichloroquinolin-8-ol 5,7-Dichloroquinolin-8-ol This compound->5,7-Dichloroquinolin-8-ol HCl, H2O2 5-Chloroquinolin-8-ol->5,7-Dichloroquinolin-8-ol HCl, H2O2

Caption: Reaction pathway for the chlorination of 8-hydroxyquinoline.

Experimental_Workflow A 1. Dissolve 8-Hydroxyquinoline in HCl/Water B 2. Cool to <10°C A->B C 3. Add H2O2 dropwise B->C D 4. Stir for 2 hours C->D E 5. Filter Precipitate D->E F 6. Neutralize with NaOH E->F G 7. Isolate Product F->G H 8. Purify (Crystallization/Chromatography) G->H

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product Problem1 Poor Regioselectivity (Mixture of Isomers) Start->Problem1 Problem2 Low Overall Yield Start->Problem2 Problem3 Difficult Purification Start->Problem3 Solution1a Lower Reaction Temperature Problem1->Solution1a Solution1b Slow Addition of Reagent Problem1->Solution1b Solution1c Optimize Solvent Problem1->Solution1c Solution2a Increase Reaction Time Problem2->Solution2a Solution2b Optimize Temperature Problem2->Solution2b Solution2c Improve Work-up/Purification Problem2->Solution2c Solution3a Fractional Crystallization Problem3->Solution3a Solution3b Column Chromatography Problem3->Solution3b

References

how to avoid byproduct formation in 7-Chloroquinolin-8-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Chloroquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a primary focus on avoiding byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts are typically regioisomers formed during the chlorination step if 8-hydroxyquinoline is used as a precursor. These include 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline. If a Skraup or related quinoline synthesis is performed with precursors that are not regiochemically pure, other isomeric quinolines can also form. Additionally, incomplete cyclization or side reactions of the starting materials can lead to tar-like impurities.

Q2: Which synthetic route is recommended for minimizing byproduct formation?

A2: The most effective strategy to ensure high regioselectivity and minimize the formation of isomeric byproducts is to introduce the chlorine atom at the desired position before the quinoline ring is constructed. Therefore, a modified Skraup synthesis starting with 2-amino-3-chlorophenol is highly recommended. This approach fixes the chlorine at the 7-position of the final quinoline ring system.

Q3: How can I control the vigorous nature of the Skraup reaction?

A3: The Skraup reaction is notoriously exothermic.[1] To control the reaction, it is crucial to add the sulfuric acid slowly and with efficient cooling. The use of a milder oxidizing agent than nitrobenzene, such as arsenic acid, can also lead to a less violent reaction.[1] Additionally, some modified procedures suggest the use of boric acid to moderate the reaction.

Q4: What are the best methods for purifying the final this compound product?

A4: Purification typically involves recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography on silica gel can also be effective for separating the desired product from less polar byproducts. If the product is contaminated with acidic or basic impurities, an acid-base extraction workup can be performed before the final purification step.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Vigorous reaction leading to decomposition. - Loss of product during workup and purification.- Monitor the reaction by TLC to ensure completion. - Maintain careful temperature control during acid addition in the Skraup synthesis. - Optimize the extraction and recrystallization solvent systems to minimize product loss.
Formation of Isomeric Byproducts (5-chloro and 5,7-dichloro isomers) - Direct chlorination of 8-hydroxyquinoline.- Primary Recommendation: Utilize a regioselective synthesis starting with a pre-chlorinated precursor like 2-amino-3-chlorophenol. - Alternative: If starting with 8-hydroxyquinoline, employ a protecting group strategy. For example, protect the hydroxyl group and then use a directing group to favor chlorination at the 7-position.
Presence of Dark, Tarry Residues - Polymerization of acrolein (formed in-situ from glycerol in the Skraup reaction). - Decomposition of starting materials or product under harsh acidic conditions.- Ensure the presence of an effective oxidizing agent throughout the Skraup reaction to consume intermediates. - Moderate the reaction temperature. - Consider using a modified Skraup procedure with milder conditions.
Difficulty in Product Isolation - Product is too soluble in the recrystallization solvent. - Formation of an emulsion during extraction.- Screen a variety of solvent systems for recrystallization. - If an emulsion forms, try adding a saturated brine solution or filtering the mixture through a pad of celite.

Experimental Protocols

Recommended Method: Modified Skraup Synthesis from 2-Amino-3-chlorophenol

This method is preferred for its high regioselectivity, which inherently avoids the formation of 5-chloro and 5,7-dichloro isomers.

Materials:

  • 2-Amino-3-chlorophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., o-nitrophenol or arsenic acid)

  • Sodium hydroxide solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to glycerol in a flask equipped with a reflux condenser and a mechanical stirrer, while cooling in an ice bath.

  • Slowly add 2-amino-3-chlorophenol and the oxidizing agent to the cooled mixture with continuous stirring.

  • Gently heat the mixture. The reaction is exothermic and should be carefully controlled. Once the initial vigorous reaction subsides, continue heating under reflux for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until the product precipitates.

  • Collect the crude product by filtration and wash it with cold water.

  • Purify the crude this compound by recrystallization from an ethanol/water mixture.

Data Presentation

Table 1: Comparison of Synthetic Routes for 7-Substituted-8-hydroxyquinolines

Synthetic RouteKey FeaturesTypical Yield RangePurityCommon ByproductsReference
Modified Skraup Synthesis (with 2-amino-3-chlorophenol) High regioselectivity, one-pot reaction.60-75%HighMinimal isomeric byproducts, potential for tar formation.Inferred from[2]
Direct Chlorination of 8-Hydroxyquinoline Simple procedure.VariableLow to Moderate5-chloro- and 5,7-dichloro-8-hydroxyquinoline.[3]
Regioselective Chlorination with Protecting Groups Improved regioselectivity over direct chlorination.50-70%Moderate to HighResidual protected starting material, deprotected byproducts.[4]
Gould-Jacobs Reaction (multi-step) Milder conditions than Skraup, good for certain substitutions.40-60% (overall)HighIntermediates from incomplete cyclization or hydrolysis.[5]

Note: Yields and purity are highly dependent on specific reaction conditions and purification methods.

Visualizations

Logical Workflow for Byproduct Avoidance

Byproduct_Avoidance_Workflow Workflow for Minimizing Byproducts in this compound Synthesis start Start Synthesis Planning decision_route Choice of Synthetic Route start->decision_route direct_chlorination Direct Chlorination of 8-Hydroxyquinoline decision_route->direct_chlorination Non-selective regioselective_synthesis Regioselective Synthesis decision_route->regioselective_synthesis Selective byproduct_issue High Potential for Isomeric Byproducts (5-chloro and 5,7-dichloro isomers) direct_chlorination->byproduct_issue pre_chlorinated Use Pre-chlorinated Precursor (e.g., 2-amino-3-chlorophenol) regioselective_synthesis->pre_chlorinated protecting_group Use Protecting Group Strategy regioselective_synthesis->protecting_group skraup Perform Modified Skraup Synthesis pre_chlorinated->skraup protecting_group->skraup purification Purification (Recrystallization, Chromatography) skraup->purification final_product High Purity this compound purification->final_product

Caption: A decision workflow for selecting a synthetic route to minimize byproduct formation.

Signaling Pathway of Byproduct Formation in Direct Chlorination

Byproduct_Formation_Pathway Byproduct Formation in Direct Chlorination of 8-Hydroxyquinoline start 8-Hydroxyquinoline chlorination Chlorinating Agent (e.g., Cl2, NCS) intermediate Electrophilic Aromatic Substitution chlorination->intermediate byproduct_5_7_dichloro 5,7-Dichloro-8-hydroxyquinoline (Byproduct) chlorination->byproduct_5_7_dichloro product_7_chloro 7-Chloro-8-hydroxyquinoline (Desired Product) intermediate->product_7_chloro Attack at C7 byproduct_5_chloro 5-Chloro-8-hydroxyquinoline (Byproduct) intermediate->byproduct_5_chloro Attack at C5 product_7_chloro->chlorination Further Chlorination byproduct_5_chloro->chlorination Further Chlorination

References

addressing 7-Chloroquinolin-8-ol precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing precipitation of 7-Chloroquinolin-8-ol in stock solutions and experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the stock solution?

Precipitation of this compound can occur due to several factors:

  • Low Solubility: this compound has limited solubility in aqueous solutions and is more soluble in organic solvents.[1][2] Its derivatives are also known to be more soluble in organic solvents like ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[1]

  • Improper Solvent: The choice of solvent is critical. While DMSO is commonly used, using a non-anhydrous grade can introduce water, reducing the compound's solubility over time.[3]

  • Temperature Fluctuations: Solubility is often temperature-dependent.[1][4] Storing stock solutions at low temperatures (-20°C or -80°C) can cause the compound to precipitate. This is often reversible upon warming.

  • High Concentration: The concentration of the stock solution may exceed the solubility limit of this compound in the chosen solvent.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation. It is recommended to aliquot stock solutions into single-use volumes.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for creating high-concentration stock solutions of quinoline derivatives.[1] Anhydrous DMSO should be used to prevent the absorption of water, which can decrease solubility.[3] Other organic solvents like ethanol may also be suitable.[1]

Q3: My stock solution was clear, but a precipitate formed when I diluted it into my aqueous buffer/media. What happened?

This phenomenon, often called "solvent shock," occurs when a compound dissolved in a high-concentration organic stock solution is rapidly diluted into an aqueous solution where it has poor solubility.[3] The sudden change in solvent polarity causes the compound to crash out of the solution.

To prevent this:

  • Gradual Dilution: Add the stock solution dropwise to the aqueous solution while gently vortexing or swirling.[3]

  • Stepwise Dilution: Perform serial dilutions rather than a single large dilution.

  • Use of Co-solvents: In some cases, co-solvents like PEG400, glycerol, or Tween 80 can be used in the final working solution to improve solubility, though their compatibility with the specific assay must be verified.[5]

Q4: How can I redissolve the precipitate in my stock solution?

If precipitation is observed, especially after cold storage, you can often redissolve the compound by:

  • Warming the Solution: Gently warm the vial to 37°C in a water bath.[3]

  • Vortexing/Sonication: After warming, vortex the solution thoroughly to ensure it is fully redissolved before use.[3] For stubborn precipitates, brief sonication may be effective.

Q5: What are the best practices for storing this compound stock solutions?
  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[5]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]

  • Proper Sealing: Use tightly sealed containers to prevent solvent evaporation and water absorption, especially when using DMSO.[3]

  • Inert Atmosphere: For maximum stability, some suppliers recommend storing the solid compound and solutions under an inert atmosphere.

Troubleshooting Guide for Precipitation

If you are observing precipitation, follow this workflow to identify and resolve the issue.

G start Precipitate Observed check_stock 1. Check Stock Solution (Is it clear before use?) start->check_stock stock_precip Precipitated in Stock check_stock->stock_precip No stock_clear Clear Stock check_stock->stock_clear Yes warm_vortex A. Warm (37°C) & Vortex stock_precip->warm_vortex aliquot B. Prepare fresh single-use aliquots warm_vortex->aliquot resolved Issue Resolved aliquot->resolved optimize_dilution 2. Optimize Dilution Method stock_clear->optimize_dilution gradual_add A. Add stock dropwise to vortexing media optimize_dilution->gradual_add stepwise B. Use stepwise dilution optimize_dilution->stepwise persist1 Precipitation Persists gradual_add->persist1 gradual_add->resolved If successful stepwise->persist1 stepwise->resolved If successful lower_conc 3. Test Lower Concentrations persist1->lower_conc solubility_test Determine max soluble concentration (See Protocol) lower_conc->solubility_test solubility_test->resolved

Caption: Troubleshooting workflow for addressing this compound precipitation.

Solubility and Storage Data

The following tables summarize key data for handling this compound and related compounds.

Table 1: Solvent Compatibility
Compound/ClassWater SolubilityOrganic Solvent SolubilityReference(s)
This compound LimitedSoluble in organic solvents.[2]
5,7-Dichloroquinolin-8-ol LimitedGenerally soluble in ethanol, dichloromethane, DMSO.[1]
Clioquinol Moderately solubleBetter solubility in non-polar organic solvents (e.g., ethanol, acetone).[4]
Quinoline (Parent Compound) Slightly solubleSoluble in ethanol, ether, chloroform.[6][7]
Table 2: Recommended Handling and Storage
ParameterRecommendationRationaleReference(s)
Primary Solvent Anhydrous DMSOHigh dissolving power for quinolines; prevents water absorption.[1][3]
Stock Concentration 10-30 mM (typical)Balances compound conservation with avoiding supersaturation.[8]
DMSO in Media < 0.5% (ideally < 0.1%)Minimizes solvent-induced cellular toxicity or artifacts.[5][9]
Storage -20°C or -80°C in single-use aliquotsEnsures long-term stability and prevents degradation from freeze-thaw cycles.[3][5]

Experimental Protocols

Protocol: Determination of Maximum Soluble Concentration in Aqueous Media

This protocol helps determine the highest concentration of this compound that can be achieved in a specific cell culture medium or buffer without precipitation.[9]

Materials:

  • This compound

  • High-concentration stock solution (e.g., 20 mM in anhydrous DMSO)

  • Your specific aqueous medium or buffer (e.g., PBS, DMEM)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator set to the experimental temperature (e.g., 37°C)

  • Microscope

Methodology:

  • Prepare Stock Solution: Ensure your high-concentration stock solution of this compound in DMSO is fully dissolved. If needed, warm and vortex the solution.[3]

  • Prepare Serial Dilutions:

    • Label a series of sterile microcentrifuge tubes.

    • Add the appropriate amount of your pre-warmed (37°C) aqueous medium to each tube.

    • Add small volumes of the DMSO stock solution to the media to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains constant and below 0.5%.

    • Include a "vehicle control" tube containing only the medium and the same final concentration of DMSO.

  • Incubation: Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 2-4 hours).[9]

  • Visual Inspection: After incubation, visually inspect each tube against a dark background for any signs of cloudiness, turbidity, or visible precipitate.[3]

  • Microscopic Examination:

    • Place a small aliquot (10 µL) from each tube onto a clean microscope slide.

    • Examine under a microscope (e.g., at 10x or 20x magnification) for the presence of crystals or amorphous precipitate.[9]

  • Determine Maximum Concentration: The highest concentration that remains completely clear, both visually and microscopically, is the maximum soluble concentration for your specific conditions.

G process_node process_node input_node input_node output_node output_node decision_node decision_node A Prepare 20 mM Stock in Anhydrous DMSO B Prepare Serial Dilutions in Pre-warmed Media A->B C Incubate at 37°C (Mimic Experiment Time) B->C D Visual Inspection (Cloudiness/Turbidity) C->D E Microscopic Exam (Crystals/Precipitate) D->E If Visually Clear F Highest Clear Concentration = Max Soluble Concentration E->F If Microscopically Clear stock_input This compound Anhydrous DMSO stock_input->A media_input Aqueous Media/Buffer media_input->B

Caption: Experimental workflow for determining maximum soluble concentration.

References

refining analytical techniques for 7-Chloroquinolin-8-ol detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of 7-Chloroquinolin-8-ol and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the detection of this compound and its related compounds?

A1: The most prevalent methods are chromatography-based. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is widely used for quantitative estimation in pharmaceutical dosage forms. For higher sensitivity and specificity, especially in complex matrices like animal-derived food products, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[1][2] Thin-Layer Chromatography (TLC) offers a simpler, more economical option for routine quality control analysis.[3] Gas-Liquid Chromatography (GLC) has also been reported but may require further research for routine use and can involve cumbersome derivative preparations.[1][4]

Q2: How should I prepare samples from complex biological matrices (e.g., animal tissue, plasma) for analysis?

A2: A common approach for biological matrices involves solvent extraction followed by a purification step. For instance, analytes can be extracted from tissues like porcine muscle, egg, or milk using a mixture of acetonitrile and ethyl acetate. This is often followed by a liquid-liquid purification step with n-hexane to remove interfering substances.[1][2] For plasma and urine samples, protein precipitation is an effective and straightforward extraction method.[5]

Q3: Can this compound be analyzed using spectrophotometric methods?

A3: Yes, spectrophotometric methods are available. An absorptiometric method involves extracting the compound with chloroform, adding iron(III) chloride, and measuring the absorbance of the resulting green chelate solution at 685 nm.[4] UV spectrophotometry is also used, with detection often performed around 247 nm.[3][6] However, these methods may lack the specificity of chromatographic techniques, especially in complex mixtures.[7]

Q4: What are the key validation parameters to consider when developing a new analytical method for this compound?

A4: According to International Conference on Harmonisation (ICH) guidelines, a new method should be validated for linearity, precision, accuracy, and robustness.[1] Linearity is typically established by creating a calibration curve over a range of concentrations.[1][5] Precision is assessed through intra-day and inter-day analysis, while accuracy is often determined by recovery studies at different spiking levels.[2][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Solution
Column Overload Dilute the sample or reduce the injection volume. Ensure the sample is fully soluble in the mobile phase.[8]
Column Contamination or Degradation Flush the column using the manufacturer's recommended cleaning procedure. If performance does not improve, replace the guard column or the analytical column.[8]
Inappropriate Mobile Phase pH For ionizable compounds like 8-hydroxyquinolines, the mobile phase pH can significantly impact peak shape. Adjust the pH to ensure the analyte is in a single ionic form.
Secondary Interactions with Column Add a competing agent to the mobile phase, such as a small amount of triethylamine (TEA), or consider a different column stationary phase.
Issue 2: Inconsistent or Shifting Retention Times
Potential Cause Recommended Solution
Mobile Phase Preparation Prepare fresh mobile phase daily. Ensure it is thoroughly mixed and degassed. Keep solvent reservoirs capped to prevent evaporation and changes in composition.[8]
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature. Even minor room temperature changes can affect retention times.
Pump Malfunction or Leaks Check the HPLC system for leaks, particularly around fittings and seals. Perform a pump performance test to ensure a consistent flow rate.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when using gradient elution.
Issue 3: Low Sensitivity or No Peak Detected

This troubleshooting workflow can help identify the root cause of low signal intensity.

G start Start: No / Low Peak Signal check_sample Is the sample concentration and preparation correct? start->check_sample check_injection Is the injection volume correct? Is the autosampler functioning? check_sample->check_injection Yes prep_solution Verify standard/sample concentration. Prepare fresh solutions. check_sample->prep_solution No check_detector Are detector settings optimal? (e.g., Wavelength for UV, MRM transitions for MS/MS) check_injection->check_detector Yes inject_solution Verify injection volume. Perform manual injection if necessary. check_injection->inject_solution No check_column Is the column clogged or degraded? Is there a system leak? check_detector->check_column Yes detector_solution Optimize detector parameters based on a known standard. check_detector->detector_solution No system_solution Flush or replace column. Check system pressure and inspect for leaks. check_column->system_solution Yes end Problem Resolved check_column->end No prep_solution->check_sample inject_solution->check_injection detector_solution->check_detector system_solution->check_column

Caption: Troubleshooting workflow for low or absent analytical signal.

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS/MS from Animal Tissue

This protocol is adapted from methodologies used for the analysis of halquinol components in animal-derived food products.[2]

  • Homogenization: Weigh 5 g of the homogenized tissue sample (e.g., muscle, liver) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of an acetonitrile and ethyl acetate mixture. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Liquid-Liquid Purification: Add 10 mL of n-hexane to the supernatant. Vortex for 2 minutes and then allow the layers to separate.

  • Final Preparation: Carefully collect the lower (acetonitrile/ethyl acetate) layer. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 μm syringe filter before injection.[1]

Protocol 2: General Purpose Reverse-Phase HPLC-UV Method

This protocol provides a starting point for developing a method for this compound and related compounds.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis p1 Weigh Standard or Sample p2 Dissolve in Methanol p1->p2 p3 Sonicate to Ensure Complete Dissolution p2->p3 p4 Filter through 0.45 µm Syringe Filter p3->p4 a1 Inject 20 µL onto Column p4->a1 a2 Isocratic or Gradient Elution (e.g., ACN:Water with acid) a1->a2 a3 UV Detection (e.g., 247 nm or 273 nm) a2->a3 a4 Data Acquisition and Analysis a3->a4

Caption: General experimental workflow for HPLC-UV analysis.

  • Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18).[2]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v) containing a small amount of acid (e.g., 0.1% o-phosphoric acid or 0.05% formic acid) to improve peak shape.[2][6]

  • Flow Rate: 0.5 - 1.0 mL/min.[6]

  • Detection: UV detector set at a wavelength of approximately 247 nm or 273 nm.[6][7]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published methods for this compound analogs and related compounds, which can serve as a reference for method development.

Table 1: Summary of LC-MS/MS Parameters for Halogenated 8-Hydroxyquinolines

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Linearity Range (ng/mL)MatrixReference
7-bromo-5-chloroquinolin-8-ol (CLBQ14) 257.919151.0051 - 1000Rat Plasma, Urine[5]
Clioquinol (Internal Standard) 305.783178.917N/ARat Plasma, Urine[5]
5,7-dichloroquinolin-8-ol Not SpecifiedNot SpecifiedSpiking levels: 5-20 µg/kgPorcine muscle, egg, milk, etc.[2]
5-chloroquinolin-8-ol Not SpecifiedNot SpecifiedSpiking levels: 5-20 µg/kgPorcine muscle, egg, milk, etc.[2]

Table 2: Summary of HPLC Method Performance Data

Compound(s)Linearity (r²)Recovery (%)Precision (RSD %)MatrixReference
5-chloroquinolin-8-ol 0.9997Not SpecifiedNot SpecifiedPharmaceutical Dosage Forms[1]
5,7-dichloroquinolin-8-ol 0.9989Not SpecifiedNot SpecifiedPharmaceutical Dosage Forms[1]
Halquinol Components ≥ 0.990470.6 - 101.7≤ 8.6Animal-derived food products[2]
Iodochlorhydroxyquin & others Response linear from 30-150% of label claim≥ 980.73 - 1.17Creams, ointments, tablets[7]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 7-Chloroquinolin-8-ol and 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison between 7-Chloroquinolin-8-ol and its parent compound, 8-hydroxyquinoline (8-HQ), reveals significant variations in their biological activities, largely influenced by the addition of a chlorine atom at the 7-position. This guide provides an objective, data-driven comparison of their antimicrobial, anticancer, and neuroprotective properties for researchers, scientists, and drug development professionals.

Introduction to the Compounds

8-Hydroxyquinoline is a versatile bicyclic aromatic compound consisting of a pyridine ring fused to a phenol.[1] It is a well-established pharmacophore known for its potent metal-chelating capabilities, which are central to its wide spectrum of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[1][2][3] this compound is a halogenated derivative of 8-HQ, characterized by a chlorine atom at the 7-position of the quinoline ring.[4] This structural modification significantly impacts the compound's electronic properties, lipophilicity, and ultimately, its biological efficacy.

Core Mechanism of Action: Metal Ion Chelation

The primary mechanism underlying the biological effects of both 8-hydroxyquinoline and its derivatives is their ability to act as powerful chelating agents.[5] The nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group form a bidentate ligand that can bind to essential metal ions like iron (Fe), copper (Cu), and zinc (Zn).[2][5] This sequestration of metal ions disrupts crucial cellular processes in both microbial and cancer cells that depend on these metals as cofactors for enzymatic activity, thereby inhibiting cell growth and proliferation.[5][6]

cluster_Compound Chelating Compound cluster_Process Biological Disruption Compound 8-Hydroxyquinoline or This compound Metal Essential Metal Ions (Fe, Cu, Zn) Compound->Metal Chelation Enzyme Metalloenzyme Inactivation Outcome Antimicrobial Effect Anticancer Effect Neuro-modulatory Effect Enzyme->Outcome ROS ROS Generation ROS->Outcome Pathway Signaling Pathway Interference Pathway->Outcome Metal->Enzyme Required Cofactor Metal->Enzyme Depletion/ Dysregulation Metal->ROS Catalyzes Metal->ROS Depletion/ Dysregulation Metal->Pathway Depletion/ Dysregulation

Caption: Mechanism of action for 8-hydroxyquinoline and its derivatives.

Antimicrobial Activity: A Quantitative Comparison

Both 8-hydroxyquinoline and its halogenated derivatives exhibit significant antimicrobial properties. The introduction of a halogen, such as chlorine, often enhances this activity. For instance, halogenated 8-HQs have shown high antigrowth activity against Gram-negative bacteria compared to the parent compound.[7]

CompoundOrganismMIC (µg/mL)Reference
8-Hydroxyquinoline Mycobacterium tuberculosis H37Ra0.125[8]
Mycobacterium tuberculosis (general)3.6 µM (~0.52 µg/mL)[9]
5-Chloroquinolin-8-ol (Cloxyquin) Mycobacterium tuberculosis (clinical isolates)0.062 - 0.25[8]
7-Chloro-5-sulfonic acid-8-HQ FungiWithin one order of magnitude of 8-HQ[10]

Note: Direct MIC values for this compound were not available in the provided search results. Data for the positional isomer 5-Chloroquinolin-8-ol and other chlorinated derivatives are presented for a relevant comparison.

The data suggests that chlorination can maintain or enhance antitubercular activity. Cloxyquin (5-chloroquinolin-8-ol) demonstrates potent activity against various M. tuberculosis strains, including multidrug-resistant ones, with MIC values as low as 0.062 µg/mL.[8] This indicates that the chloro-derivative's mechanism of action is likely distinct from that of common antitubercular drugs.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.

  • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism. A positive control (microorganism with no compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated under conditions suitable for the microorganism's growth (e.g., 37°C for 5-7 days for M. tuberculosis).

  • Analysis: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest compound concentration in which no visible growth is observed. For more sensitive detection, a growth indicator like AlamarBlue or MTT may be added.[8]

A Prepare serial dilutions of This compound & 8-HQ in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate plate under optimal growth conditions B->C D Add viability indicator (e.g., AlamarBlue) C->D E Read results visually or spectrophotometrically D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity: Cytotoxicity Comparison

The 8-hydroxyquinoline scaffold is a promising base for the development of anticancer agents.[11] The activity is often enhanced by metal complexation and can be significantly modified by substitutions on the quinoline ring.[12]

Compound/DerivativeCell LineIC50 (µM)Reference
7-Chloroquinoline Derivative (Compound 9) MCF-7 (Breast)21.41[13]
HCT-116 (Colon)21.41[13]
HeLa (Cervical)21.41[13]
8-Hydroxy-5-nitroquinoline (Nitroxoline) Various Cancer Lines5-10 fold lower than Clioquinol[12]
Clioquinol (5-chloro-7-iodo-8-HQ) Various Cancer Lines-[12]

Note: Direct IC50 values for the parent 8-hydroxyquinoline and this compound against the same cell lines in a single study were not available. Data for various derivatives are presented to illustrate the impact of substitution.

Studies on 7-chloroquinoline derivatives show potent antitumor activity.[13] For example, certain synthesized 7-chloroquinoline compounds demonstrated high activity against breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cell lines, with IC50 values around 21.41 µM.[13] The anticancer effect of 8-HQ derivatives is often linked to the generation of reactive oxygen species (ROS), an effect that can be enhanced by the presence of copper.[12]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the growth medium is replaced with fresh medium containing various concentrations of the test compounds (this compound and 8-HQ).

  • Incubation: The cells are incubated with the compounds for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated from the dose-response curve.

Neuroprotective Effects

Metal ion dysregulation is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2][14] 8-Hydroxyquinoline and its derivatives, such as Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have been investigated as therapeutic agents due to their ability to chelate excess metal ions in the brain.[2][6]

As highly lipophilic molecules, they can cross the blood-brain barrier, chelate excess metal ions, and potentially prevent the formation of toxic protein aggregates and reduce oxidative stress.[6] While Clioquinol has shown promise against neurodegenerative disorders, its long-term use has been limited by toxicity concerns.[15] The neuroprotective potential of this compound specifically is less documented, but its structural similarity to other active halogenated 8-HQs suggests it could be a candidate for further investigation in this area.

Conclusion

The addition of a chlorine atom to the 8-hydroxyquinoline scaffold significantly modulates its biological profile. While both this compound and 8-hydroxyquinoline operate through a primary mechanism of metal ion chelation, the halogenated derivative often exhibits enhanced potency. Data from related chloro-derivatives suggest a superior antimicrobial, particularly antitubercular, and potent anticancer activity compared to the unsubstituted parent compound. While the neuroprotective effects of 8-HQ derivatives are well-recognized, the specific profile of this compound warrants further dedicated investigation. The presented data underscores the importance of structural modifications in optimizing the therapeutic potential of the 8-hydroxyquinoline core.

References

Unlocking the Potency of 7-Chloroquinolin-8-ol Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 7-Chloroquinolin-8-ol analogs, delving into their structure-activity relationships (SAR) across anticancer, antimicrobial, and antimalarial applications. The information presented herein is supported by experimental data, detailed methodologies, and visual representations to facilitate a deeper understanding of these versatile compounds.

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its metal-chelating properties that are often integral to its biological activity.[1][2] The introduction of a chlorine atom at the 7-position of this scaffold can significantly modulate the electronic properties and lipophilicity of the molecule, thereby influencing its potency and selectivity against various biological targets. This guide will explore how modifications to the this compound core impact its efficacy.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the quantitative data from various studies, offering a comparative overview of the anticancer, antimicrobial, and antimalarial activities of these compounds.

Anticancer Activity

The anticancer potential of this compound analogs is often attributed to their ability to chelate essential metal ions, leading to the inhibition of metalloenzymes and the induction of oxidative stress in cancer cells.[1] Structure-activity relationship studies have revealed that substitutions at the 5-position of the 7-chloro-8-hydroxyquinoline core can significantly impact cytotoxicity.

Compound IDR5-SubstituentCell LineIC50 (µM)Reference
1 HHeLa>100[3]
2 ClHeLa25.3[3]
3 NO2HeLa15.8[3]
4 CH2-MorpholineHeLa5.2[3]
5 HA549>50[4]
6 CH3A54912.5[4]
7 CH2-MorpholineA54928.7[4]

Table 1: In vitro anticancer activity of this compound analogs with substitutions at the 5-position.

The data clearly indicates that the introduction of a substituent at the 5-position generally enhances anticancer activity compared to the unsubstituted analog. A Mannich base, such as a morpholinomethyl group, appears to be particularly effective in increasing potency.

Antimicrobial and Antifungal Activity

This compound and its derivatives have demonstrated significant activity against a range of bacteria and fungi. Their mechanism of action is often linked to the disruption of essential metal ion homeostasis in microbial cells.[2] Halogenation at other positions, in addition to the 7-chloro substituent, has been shown to be a key determinant of antimicrobial efficacy.

Compound IDOther SubstituentsOrganismMIC (µg/mL)Reference
8 5-ClS. aureus3.12[5]
9 5-BrS. aureus1.56[5]
10 5,7-diClE. coli6.25[6]
11 5-NO2C. albicans12.5[7]
12 5-SO3HA. niger>100[2]

Table 2: Minimum Inhibitory Concentration (MIC) of substituted this compound analogs against various microorganisms.

The results suggest that di-halogenated derivatives, particularly those with another halogen at the 5-position, exhibit potent antibacterial activity. The introduction of a bulky and highly polar sulfonic acid group at position 5, however, appears to diminish antifungal activity, likely due to reduced cell permeability.[3]

Key Structure-Activity Relationships

The accumulated data allows for the deduction of several key structure-activity relationships for this compound analogs.

SAR_Summary cluster_substituents Substituent Effects cluster_activity Biological Activity Core This compound Core Position5 Position 5 Core->Position5 Substitution at Position_Other Other Positions Core->Position_Other Further Substitution Anticancer Increased Anticancer Activity Position5->Anticancer e.g., Mannich Base, NO2, Halogen Decreased Decreased/Abolished Activity Position5->Decreased e.g., SO3H Antimicrobial Enhanced Antimicrobial Potency Position_Other->Antimicrobial e.g., 5-Halogen

Caption: Key structure-activity relationships of this compound analogs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

MTT_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound analogs incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Dissolve formazan with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

Caption: Workflow of the MTT assay for determining anticancer activity.

Agar Dilution Method for Antimicrobial Susceptibility Testing

The agar dilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Agar Plates: Prepare a series of agar plates containing serial twofold dilutions of the this compound analogs.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10^4 CFU/spot).

  • Inoculation: Spot the microbial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent therapeutic agents. The structure-activity relationship data presented in this guide highlights the critical role of substituent choice and position in fine-tuning the biological activity of these analogs. For researchers in drug discovery, these insights provide a rational basis for the design of novel and more effective anticancer, antimicrobial, and antimalarial drugs. The provided experimental protocols serve as a practical resource for the evaluation of newly synthesized compounds, ensuring consistency and comparability of results. Further exploration of this chemical space holds significant promise for addressing unmet medical needs.

References

Comparative Efficacy of 7-Chloroquinolin-8-ol and its Analogs in Cellular Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Oncology and Drug Development

The quinoline scaffold, particularly the 8-hydroxyquinoline series, has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities, including potent anticancer effects. These compounds are recognized for their ability to chelate metal ions, which is crucial for the function of various enzymes involved in tumor progression. This guide provides a comparative analysis of the efficacy of 7-Chloroquinolin-8-ol and its prominent analogs—Clioquinol and Nitroxoline—in various cancer cell lines. While direct and extensive research on the anticancer properties of this compound is limited, data from its derivatives and closely related analogs provide valuable insights into the potential of this chemical class.

This document synthesizes available preclinical data to offer an objective comparison of their cytotoxic activities, mechanisms of action, and the experimental protocols used for their validation.

Comparative Cytotoxicity in Cancer Cell Lines

The antitumor efficacy of quinoline derivatives is typically first assessed by determining their half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The data below summarizes the cytotoxic profiles of Clioquinol, Nitroxoline, and various 7-chloroquinoline derivatives, demonstrating their potency in the low micromolar range.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Clioquinol RajiBurkitt's Lymphoma10[1][2]
A2780Ovarian Carcinoma15[1][2]
DU145Prostate Carcinoma25[1][2]
PC-3Prostate Carcinoma20[1][2]
LNCaPProstate Carcinoma20[1][2]
U266Multiple Myeloma40[1][2]
HL-60Promyelocytic Leukemia30[1][2]
K562Chronic Myelogenous Leukemia30[1][2]
Nitroxoline T24Bladder Cancer~5[3]
5637Bladder Cancer~7[3]
PC-3Prostate Cancer~6[3]
LNCaPProstate Cancer~8[3]
Caki-1Renal Carcinoma~6[3]
7-Chloroquinoline Derivative (QTCA-1) MDA-MB-231Triple-Negative Breast Cancer19.91 (at 72h)[4]
7-Chloroquinoline Derivative (Compound 81) HCT116Colorectal CancerNot specified, but showed high selectivity[5]
CCRF-CEMLeukemiaNot specified, but showed high selectivity[5]

Mechanisms of Action & Signaling Pathways

The anticancer effects of 8-hydroxyquinolines are multifaceted, primarily involving the disruption of metal homeostasis and the induction of apoptotic cell death. Clioquinol and Nitroxoline, the most studied analogs, exhibit distinct yet overlapping mechanisms.

Clioquinol: Metal Ionophore and Proteasome Inhibitor

Clioquinol's primary mechanism is believed to be its function as a metal ionophore, transporting zinc and copper ions across cellular membranes.[1][6] This influx of metal ions disrupts cellular homeostasis and triggers several downstream anticancer effects:

  • Proteasome Inhibition : Clioquinol, particularly when complexed with copper, can inhibit the chymotrypsin-like activity of the proteasome.[7] This leads to the accumulation of ubiquitinated proteins and pro-apoptotic factors, ultimately inducing cell cycle arrest and apoptosis.

  • Induction of Apoptosis : The disruption of cellular machinery and accumulation of pro-apoptotic proteins activate the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like caspase-3.[1][2][6]

  • Lysosomal Disruption : Studies have shown that Clioquinol can target zinc to lysosomes, potentially altering their integrity and leading to the release of cathepsins, which further contributes to apoptosis.[7]

Clioquinol_Pathway cluster_cytoplasm Cytoplasm CQ Clioquinol (CQ) Zinc Extracellular Zn²⁺ Zinc->CQ CQ_Zinc CQ-Zn²⁺ Complex Zinc_In Intracellular Zn²⁺ CQ_Zinc->Zinc_In Transports Zn²⁺ into cell Proteasome Proteasome Zinc_In->Proteasome Inhibits Pro_Apoptotic Accumulation of Pro-Apoptotic Proteins Proteasome->Pro_Apoptotic Leads to Caspase Caspase-3 Activation Pro_Apoptotic->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis Executes

Clioquinol's mechanism as a zinc ionophore leading to apoptosis.
Nitroxoline: A Multi-Target Agent

Nitroxoline demonstrates potent anticancer activity through several mechanisms, including the inhibition of key signaling pathways and enzymes crucial for cancer cell survival and proliferation.

  • AMPK/mTOR Pathway Inhibition : Nitroxoline activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[8] Activated AMPK subsequently inhibits the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. This leads to G1 phase cell cycle arrest.[8]

  • Induction of Apoptosis : The compound induces apoptosis by activating caspase-3 and modulating the expression of Bcl-2 family proteins.[9] It also activates Chk2, a pro-apoptotic inducer, contributing to its cell-killing effects.[8]

  • Anti-Angiogenesis : Nitroxoline inhibits angiogenesis by targeting methionine aminopeptidase-2 (MetAP-2) and sirtuins (SIRT1/SIRT2), which are essential for the proliferation of endothelial cells.[10][11]

  • Inhibition of Cell Migration : It has been shown to inhibit cathepsin B, an enzyme involved in the degradation of the extracellular matrix, thereby blocking cancer cell migration and invasion.[9]

Nitroxoline_Pathway cluster_cytoplasm Cytoplasm NQ Nitroxoline (NQ) AMPK AMPK Activation NQ->AMPK Caspase Caspase-3 Activation NQ->Caspase Induces mTOR mTOR Signaling AMPK->mTOR Inhibits CyclinD1 Cyclin D1-Rb-Cdc25A Axis AMPK->CyclinD1 Inhibits G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest Leads to Apoptosis Apoptosis G1_Arrest->Apoptosis Contributes to Caspase->Apoptosis Executes

Nitroxoline's inhibition of the AMPK/mTOR pathway to induce cell cycle arrest.

Experimental Protocols

Standardized assays are crucial for the reliable assessment of a compound's cytotoxic and apoptotic potential. Below are detailed methodologies for the key experiments cited in the evaluation of quinoline derivatives.

Workflow for Cell Viability Assessment

MTT_Workflow A 1. Seed Cells (e.g., 10,000 cells/well in 96-well plate) B 2. Incubate for 24h (Allow cell attachment) A->B C 3. Treat with Compound (Various concentrations for 48-72h) B->C D 4. Add MTT Reagent (e.g., 0.5 mg/mL) C->D E 5. Incubate for 2-4h (Metabolically active cells form formazan) D->E F 6. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) E->F G 7. Measure Absorbance (Spectrophotometer at ~570 nm) F->G H 8. Calculate IC50 Value (Dose-response curve analysis) G->H

General experimental workflow for the MTT cell viability assay.
Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[12]

  • Cell Plating : Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

  • Compound Treatment : Prepare serial dilutions of the test compounds (e.g., this compound, Clioquinol) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO). Incubate for the desired period (typically 48 or 72 hours).

  • MTT Addition : Following incubation, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation : Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., dimethyl sulfoxide (DMSO) or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[12]

  • Absorbance Measurement : Read the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm is often used to subtract background absorbance.

  • Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis (Caspase-3/7 Activity) Assay

This luminescent or fluorescent assay quantifies the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[13][14]

  • Cell Culture and Treatment : Plate cells in a white-walled 96-well plate suitable for luminescence assays at a density determined to be optimal for the cell line. Treat the cells with the test compound at various concentrations for a specified time period to induce apoptosis.

  • Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) in a buffer optimized for cell lysis and caspase activity.[13]

  • Assay Procedure ("Add-Mix-Measure") :

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

  • Incubation : Incubate the plate at room temperature for 1 to 2 hours, protected from light. The single reagent addition lyses the cells, allowing the activated caspase-3/7 to cleave the substrate, which in turn generates a luminescent signal via a luciferase reaction.[13]

  • Luminescence Measurement : Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis : The luminescent signal is directly proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activity.

References

A Comparative Analysis of Halogenated Quinolin-8-ol Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial, anticancer, and neuroprotective properties of halogenated quinolin-8-ol derivatives reveals a class of compounds with significant therapeutic promise. This guide provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

The versatile scaffold of quinolin-8-ol, particularly when halogenated, has given rise to a plethora of derivatives exhibiting a broad spectrum of biological activities. The introduction of halogen atoms at various positions on the quinoline ring significantly influences the physicochemical properties and, consequently, the biological efficacy of these compounds. This guide focuses on a comparative evaluation of key halogenated derivatives, summarizing their performance in antimicrobial and anticancer assays, and delving into their neuroprotective mechanisms.

Performance Data: A Comparative Overview

The biological activity of halogenated quinolin-8-ol derivatives is typically quantified by their minimum inhibitory concentration (MIC) in antimicrobial assays and their half-maximal inhibitory concentration (IC50) in anticancer studies. The following tables present a compilation of experimental data for prominent halogenated derivatives, offering a side-by-side comparison of their potency.

Antimicrobial Activity

Halogenated quinolin-8-ol derivatives have demonstrated significant efficacy against a wide range of pathogenic bacteria and fungi. Their primary mechanism of action is believed to be the chelation of essential metal ions, thereby disrupting crucial enzymatic functions and cellular processes within the microorganisms.

Table 1: Comparative Antimicrobial Activity (MIC in µM) of Halogenated Quinolin-8-ol Derivatives

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
8-Hydroxyquinoline13.7813.78>644.92>644.9213.78
Cloxyquin (5-Chloro-8-hydroxyquinoline)22.2722.27>644.92>644.9222.27
7-Bromo-8-hydroxyquinoline44.5544.55178.18356.3644.55
5,7-Dichloro-8-hydroxyquinoline21.7343.46>644.92>644.9243.46
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)11.1411.14356.36>644.9211.14
Iodoquinol (5,7-Diiodo-8-hydroxyquinoline)80.6180.61>644.92>644.9280.61

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3]

Anticancer Activity

The anticancer properties of these derivatives are also largely attributed to their ability to chelate metal ions, which can lead to the generation of reactive oxygen species (ROS), DNA damage, and induction of apoptosis in cancer cells.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Halogenated Quinolin-8-ol Derivatives against Raji Cells (Human B cell lymphoma)

CompoundIC50 (µM)
8-Hydroxyquinoline (8HQ)1.83
Cloxyquin (5-Chloro-8-hydroxyquinoline)1.15
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)2.16
Iodoquinol (5,7-Diiodo-8-hydroxyquinoline)5.86
5-Amino-8-hydroxyquinoline (A8HQ)2.51
8-Hydroxy-5-nitroquinoline (NQ)0.438

Note: Data extracted from a study by Jiang H, et al. (2011).[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of Halogenated Quinolin-8-ol Derivatives

General Procedure for Bromination (e.g., 5,7-Dibromo-8-hydroxyquinoline):

  • Dissolve 8-hydroxyquinoline in a suitable solvent such as chloroform.

  • Slowly add a solution of bromine in the same solvent to the 8-hydroxyquinoline solution. The molar ratio of bromine to 8-hydroxyquinoline is typically 2:1 for di-substitution.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 1 hour).

  • After the reaction is complete, wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like benzene to yield the desired halogenated derivative.[5]

Synthesis of 5,7-Dichloro-8-hydroxyquinoline:

  • Dissolve 8-hydroxyquinoline in chloroform and add a catalytic amount of iodine (0.5 to 5% by weight).

  • Introduce chlorine gas into the solution over a period of several hours at a controlled temperature (e.g., 25°C).

  • After the chlorination is complete, remove the chloroform by distillation while adding water.

  • Adjust the pH of the aqueous solution to approximately 2 with ammonia to precipitate the product.

  • Filter the hot solution and wash the precipitate with a dilute sodium bisulfite solution and then with water to remove any iodine traces.

  • The final product is dried to yield 5,7-dichloro-8-hydroxyquinoline.[6]

Synthesis of Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) - One-Pot Method:

  • React 8-hydroxyquinoline with acetic anhydride in glacial acetic acid under reflux to form quinoline-8-yl acetate.

  • After concentrating the solution, dissolve the residue in glacial acetic acid.

  • Add N-chlorosuccinimide (NCS) and iodine to the solution and stir at room temperature.

  • Heat the reaction mixture to a specific temperature (e.g., 80°C) for several hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the crude product.

  • The crude product is then purified by recrystallization to obtain clioquinol.[5]

Antimicrobial Susceptibility Testing: Agar Dilution Method
  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of the antimicrobial agent. This is done by adding a specific volume of the diluted antimicrobial solution to the molten agar before pouring it into Petri dishes. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay
  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated quinolin-8-ol derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 1.5-4 hours) at 37°C.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanisms of Action: Signaling Pathways

The biological activities of halogenated quinolin-8-ol derivatives are primarily rooted in their ability to chelate metal ions, which disrupts cellular homeostasis and triggers specific signaling pathways leading to cell death.

Anticancer Mechanism: Induction of Apoptosis

Metal chelation by these compounds can lead to the generation of reactive oxygen species (ROS) and interfere with metal-dependent enzymes, ultimately inducing apoptosis in cancer cells. One proposed pathway involves the activation of the death receptor signaling pathway.

anticancer_pathway Halogenated_Quinolinol Halogenated Quinolin-8-ol Derivative Metal_Chelation Intracellular Metal (Fe, Cu, Zn) Chelation Halogenated_Quinolinol->Metal_Chelation ROS_Generation Reactive Oxygen Species (ROS) Generation Metal_Chelation->ROS_Generation DNA_Damage DNA Damage ROS_Generation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Death_Receptor_Upregulation Death Receptor (e.g., Fas) Upregulation p53_Activation->Death_Receptor_Upregulation Caspase_8_Activation Caspase-8 Activation Death_Receptor_Upregulation->Caspase_8_Activation Caspase_3_Activation Caspase-3 Activation Caspase_8_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Anticancer signaling pathway of halogenated quinolin-8-ol derivatives.

Antimicrobial Mechanism: Disruption of Bacterial Cellular Processes

In bacteria, metal chelation disrupts essential enzymatic activities and can lead to the generation of ROS, causing damage to cellular components and ultimately leading to bacterial cell death. A key mechanism involves the disruption of the mitochondrial membrane potential and an increase in intracellular ROS.

antimicrobial_pathway Halogenated_Quinolinol Halogenated Quinolin-8-ol Derivative Metal_Ion_Chelation Chelation of Essential Metal Ions (e.g., Fe, Zn) Halogenated_Quinolinol->Metal_Ion_Chelation Enzyme_Inhibition Inhibition of Metalloenzymes Metal_Ion_Chelation->Enzyme_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Metal_Ion_Chelation->Mitochondrial_Dysfunction Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption Bacterial_Cell_Death Bacterial Cell Death Metabolic_Disruption->Bacterial_Cell_Death Membrane_Potential_Disruption Disruption of Mitochondrial Membrane Potential Mitochondrial_Dysfunction->Membrane_Potential_Disruption ROS_Production Increased ROS Production Membrane_Potential_Disruption->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Cellular_Damage->Bacterial_Cell_Death

Caption: Antimicrobial signaling pathway of halogenated quinolin-8-ol derivatives.

Conclusion

Halogenated quinolin-8-ol derivatives represent a promising class of compounds with potent antimicrobial and anticancer activities. Their efficacy is closely linked to the type and position of halogen substitution, which modulates their lipophilicity and metal-chelating properties. The data and protocols presented in this guide offer a valuable resource for researchers working on the development of new therapeutic agents based on the quinolin-8-ol scaffold. Further investigation into the precise molecular targets and the optimization of the structure-activity relationship will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

Unveiling the Anticancer Potential of 7-Chloroquinolin-8-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative cross-validation of the anticancer effects of 7-Chloroquinolin-8-ol and its derivatives. Due to limited direct experimental data on this compound, this analysis leverages findings from structurally related 7-chloroquinoline and 8-hydroxyquinoline compounds to provide a comprehensive overview of their potential as anticancer agents. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics.

Comparative Efficacy: A Quantitative Overview

The in vitro cytotoxic activity of various 7-chloroquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. For comparative purposes, data for the standard chemotherapeutic agent Doxorubicin are also included.

CompoundCancer Cell LineIC50 (µM)Reference
7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) MDA-MB-231 (Triple-negative Breast Cancer)19.91 (72h)[1]
MCF-7 (Breast Adenocarcinoma)>50 (72h)[1]
Novel 7-chloro-4-aminoquinoline-benzimidazole hybrid (Compound 12d) HuT78 (T-cell Lymphoma)0.4 - 8[2]
Doxorubicin MCF-7 (Breast Adenocarcinoma)0.62 (72h)[3]
Saos-2 (Osteosarcoma)0.62 (72h)[3]
A549 (Lung Carcinoma)1.01 (72h)[3]
HT29 (Colorectal Adenocarcinoma)1.01 (72h)[3]

Note: The data for 7-chloroquinoline derivatives are presented to provide an insight into the potential efficacy of the 7-chloroquinoline scaffold.

Deciphering the Mechanism: A Look into Cellular Signaling

While the precise molecular mechanisms of this compound are still under investigation, studies on its derivatives suggest the induction of apoptosis as a key anticancer effect.[1] Molecular docking studies of 7-chloroquinoline-1,2,3-triazoyl carboxamides have indicated a high affinity for key signaling proteins such as PARP-1, Src, and PI3K/mTOR.[1] Furthermore, the structurally related compound chloroquine has been shown to induce apoptosis by inhibiting the PI3K/AKT/MDM2 signaling pathway in cervical cancer cells.[4][5]

Based on these findings, a plausible signaling pathway for the anticancer action of 7-chloroquinoline derivatives is illustrated below.

Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bax Bax Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces 7_CQ_derivative 7-Chloroquinoline Derivative 7_CQ_derivative->PI3K Inhibits 7_CQ_derivative->AKT Inhibits

Caption: Potential PI3K/Akt signaling pathway inhibited by 7-chloroquinoline derivatives.

Experimental Protocols

The evaluation of the anticancer activity of this compound and its derivatives predominantly relies on in vitro cytotoxicity assays. A standard protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, is detailed below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Culture human cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of concentrations of the test compound (e.g., this compound derivative) in the culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental_Workflow Start Start Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Incubation_24h 24h Incubation (37°C, 5% CO2) Cell_Culture->Incubation_24h Compound_Treatment Treatment with 7-CQ Derivative Incubation_24h->Compound_Treatment Incubation_48_72h 48-72h Incubation Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h 4h Incubation MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Measure Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro cytotoxicity assay.

References

A Comparative Analysis of 7-Chloroquinolin-8-ol's Antimicrobial Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 7-Chloroquinolin-8-ol's Antimicrobial Performance Against Key Alternatives, Supported by Experimental Data.

This guide provides a detailed assessment of the antimicrobial specificity of this compound, presenting a comparative analysis with other notable antimicrobial agents. By structuring available experimental data, this document aims to offer a clear perspective on its potential efficacy and spectrum of action for researchers and professionals in drug development. The following sections objectively compare its performance against selected alternatives, supported by summaries of experimental data and detailed methodologies for key assays.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and its alternatives is most effectively evaluated by comparing their Minimum Inhibitory Concentration (MIC) values against a range of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

The data presented in the following tables has been compiled from various studies. It is important to note that direct comparison of absolute MIC values across different studies can be challenging due to variations in experimental conditions. However, the collated data provides a strong indication of the relative potency and spectrum of each compound.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

MicroorganismThis compoundClioquinolNitroxoline8-HydroxyquinolineCiprofloxacin
Staphylococcus aureusNo specific data found-2-427.580.6
Escherichia coliNo specific data found-2-8-0.013
Pseudomonas aeruginosaNo specific data found-36-641764.870.15
Mycobacterium tuberculosisNo specific data found32.734<5 µM (analog)-

Note: Some values for Clioquinol and 8-Hydroxyquinoline derivatives were reported in µM and have been converted to µg/mL for comparative purposes where possible. A dash (-) indicates that no specific data was found for that compound against the listed organism in the reviewed sources.

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

MicroorganismThis compoundClioquinolNitroxoline8-HydroxyquinolineFluconazole
Candida albicansNo specific data found0.5-22215.780.25-1
Aspergillus fumigatusNo specific data found6---
Trichophyton rubrumNo specific data found0.25-0.25-
Cryptococcus neoformansNo specific data found--84-8

Note: A dash (-) indicates that no specific data was found for that compound against the listed organism in the reviewed sources.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antimicrobial activity of compounds like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate. This creates a range of concentrations to be tested.

  • Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Positive (microorganism and medium, no drug) and negative (medium only) controls are included. The plate is then incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for 16-24 hours.

  • Reading Results: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Agar Well Diffusion Assay

This method is used to qualitatively or semi-quantitatively assess the antimicrobial activity of a substance.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer or a pipette tip.

  • Application of Test Compound: A specific volume of the test compound solution (e.g., this compound dissolved in a suitable solvent) at a known concentration is added to each well. A negative control (solvent only) and a positive control (a known antibiotic) are also included in separate wells.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zones: The antimicrobial agent diffuses from the well into the agar, inhibiting the growth of the microorganism in a circular area around the well. The diameter of this zone of inhibition is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action and Signaling Pathways

The antimicrobial action of this compound and related 8-hydroxyquinolines is primarily attributed to their ability to chelate metal ions, which are essential for various microbial enzymatic processes. This chelation can disrupt cellular functions and lead to cell death. In contrast, quinolone antibiotics like ciprofloxacin have a different mechanism, targeting bacterial DNA gyrase and topoisomerase IV.

antimicrobial_mechanisms cluster_8hq 8-Hydroxyquinoline Derivatives (e.g., this compound) cluster_fluoroquinolone Fluoroquinolones (e.g., Ciprofloxacin) HQ 8-Hydroxyquinoline Derivative Chelate Metal Chelate Complex HQ->Chelate Chelates Metal Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) Metal->Chelate Disruption Disruption of Enzyme Function Chelate->Disruption Inhibits Enzyme Metalloenzymes Enzyme->Disruption Death1 Microbial Cell Death Disruption->Death1 FQ Fluoroquinolone Complex Ternary Complex (Drug-Enzyme-DNA) FQ->Complex Gyrase DNA Gyrase Gyrase->Complex TopoIV Topoisomerase IV TopoIV->Complex Breaks Double-Strand DNA Breaks Complex->Breaks Induces Replication DNA Replication Replication->Breaks Blocks Death2 Bacterial Cell Death Breaks->Death2

Caption: Mechanisms of action for 8-hydroxyquinolines and fluoroquinolones.

The diagram above illustrates the distinct antimicrobial mechanisms. 8-Hydroxyquinoline derivatives, including this compound, function by chelating essential metal ions, leading to the inhibition of vital metalloenzymes and subsequent microbial cell death. In contrast, fluoroquinolones like ciprofloxacin interfere with DNA replication by forming a stable complex with DNA gyrase and topoisomerase IV, which results in lethal double-strand breaks in the bacterial DNA.

Caption: General workflow for assessing antimicrobial specificity.

The experimental workflow begins with the preparation of microbial cultures, test compounds, and growth media. These are then utilized in antimicrobial susceptibility tests such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) or agar well diffusion to measure the zone of inhibition. The resulting quantitative data are then subjected to a comparative analysis to assess the antimicrobial specificity of the test compound against various alternatives.

A Comparative Guide to the Independent Verification of 7-Chloroquinolin-8-ol's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the proposed mechanism of action for 7-Chloroquinolin-8-ol, a compound noted for its antimicrobial and chelating properties.[1][2] The prevailing hypothesis suggests that its biological activity stems from its function as a zinc ionophore, disrupting cellular metal homeostasis. An ionophore is a lipid-soluble molecule that transports ions across a lipid bilayer in a cell.[3][4][5]

This document outlines key experiments to test this hypothesis, compares its activity with established 8-hydroxyquinoline analogs, and presents detailed protocols for reproducibility.

Comparative Compounds

To objectively assess the activity of this compound, its performance should be benchmarked against well-characterized alternatives.

CompoundClassPrimary Proposed MechanismKey Characteristics
This compound Monohalogenated 8-hydroxyquinolineMetal Ion Chelation, Putative Zinc Ionophore[1][2]Possesses antibacterial, antifungal, and protozoacidal activities.[1]
Clioquinol Dihalogenated 8-hydroxyquinolineZinc and Copper Ionophore[6][7][8]Formerly used as an antimicrobial; investigated for neurodegenerative diseases.[7][9]
PBT2 8-hydroxyquinoline analogZinc and Copper Ionophore[10][11]Second-generation compound developed as a potential therapeutic for neurodegenerative diseases; shown to reverse antibiotic resistance in some bacteria.[4][10]

Experimental Framework for Mechanism Verification

A multi-step approach is proposed to verify the zinc ionophore activity of this compound, progressing from a cell-free system to cellular and functional assays.

G cluster_0 Experimental Workflow A Hypothesis: This compound is a Zinc Ionophore B Step 1: In Vitro Validation Zinc Transport Assay A->B Test C Step 2: Cellular Confirmation Intracellular Zinc Imaging B->C Confirm in Cells D Step 3: Functional Outcome Apoptosis Induction Assay C->D Assess Impact E Conclusion: Mechanism Verification D->E Synthesize Results

Caption: Workflow for verifying the zinc ionophore mechanism.

The core of the hypothesis is that this compound facilitates the transport of zinc ions across cellular membranes, leading to an increase in intracellular zinc concentration. This disruption of zinc homeostasis is predicted to trigger downstream cellular events, such as apoptosis.

G cluster_0 Proposed Signaling Pathway Cpd This compound Membrane Cell Membrane Cpd->Membrane Complexes with Zn²⁺ Zn_ext Extracellular Zn²⁺ Zn_ext->Membrane Zn_int Increased Intracellular [Zn²⁺] Membrane->Zn_int Transports Zn²⁺ across Apoptosis Apoptosis Zn_int->Apoptosis Triggers

References

Evaluating the Therapeutic Potential of 7-Chloroquinolin-8-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the therapeutic index (TI) is a critical measure of a drug's safety and efficacy. It is defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin of safety for a drug.

This guide provides a comparative analysis of the therapeutic potential of 7-Chloroquinolin-8-ol and its derivatives, focusing on their cytotoxic effects on cancer cells versus normal cells. Due to the limited availability of in vivo data for this compound, a definitive therapeutic index cannot be calculated at this time. Instead, this guide will focus on the Selectivity Index (SI) , an in vitro measure that compares the cytotoxicity of a compound towards cancer cells versus healthy cells. The SI is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to the IC50 in cancer cells. A higher SI value suggests a greater selectivity of the compound for cancer cells.

Comparative Cytotoxicity and Selectivity Index

The following table summarizes the available in vitro cytotoxicity data for various 7-chloroquinoline derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines. This data allows for a comparative assessment of their potency and selectivity.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
7-Chloroquinoline Derivative 9 HCT-116 (Colon Carcinoma)21.41HL-7702 (Normal Liver)346.1416.17[1]
7-Chloroquinoline Derivative 3 HCT-116 (Colon Carcinoma)23.39HL-7702 (Normal Liver)>100 (Not explicitly toxic at tested concentrations)>4.27[1]
7-Chloro-4-aminoquinoline-benzimidazole Hybrid 8d CCRF-CEM (Leukemia)5.0MDCK1 (Normal Kidney)>100>20[2]
7-Chloro-4-aminoquinoline-benzimidazole Hybrid 12d HuT78 (Lymphoma)8.1MDCK1 (Normal Kidney)>100>12.3[2]
Doxorubicin (Reference Drug) MCF-7 (Breast Adenocarcinoma)79.30 ± 1.19---[3]
Doxorubicin (Reference Drug) HCT-116 (Colon Carcinoma)80.30 ± 2.10---[3]

Note: The data presented is compiled from various preclinical studies and is intended for comparative purposes. IC50 values can vary based on the specific experimental conditions, cell lines, and assays used. The Selectivity Index provides a valuable preliminary assessment of a compound's therapeutic potential.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the generalized protocols for the key experiments cited in this guide.

Determination of IC50 Values (Cell Viability Assay)

The half-maximal inhibitory concentration (IC50) is determined using a standard cell viability assay, such as the MTT or MTS assay.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) and non-cancerous cell lines (e.g., HL-7702, MDCK1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 7-chloroquinoline derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: After the incubation period, a reagent such as MTT or MTS is added to each well. Viable cells will metabolize the reagent, producing a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding add_compounds Add Test Compounds & Controls cell_seeding->add_compounds incubate Incubate (e.g., 48h) add_compounds->incubate add_mtt Add MTT/MTS Reagent incubate->add_mtt measure_abs Measure Absorbance add_mtt->measure_abs calc_ic50 Calculate IC50 Values measure_abs->calc_ic50

Workflow of the MTT assay for determining IC50 values.

Signaling Pathways

Quinoline-based compounds are known to exert their anticancer effects through various mechanisms, often involving the induction of apoptosis (programmed cell death). While the precise signaling pathways for this compound are still under investigation, literature on related compounds suggests the potential involvement of key signaling cascades such as the PI3K/Akt and MAPK pathways.

Generalized Apoptosis Induction Pathway

The following diagram illustrates a generalized pathway through which a 7-chloroquinoline derivative might induce apoptosis in cancer cells.

Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_pathways Signaling Cascades cluster_execution Execution Phase compound 7-Chloroquinoline Derivative pi3k_akt PI3K/Akt Pathway (Inhibition) compound->pi3k_akt Inhibits mapk MAPK Pathway (Activation) compound->mapk Activates caspase_activation Caspase Activation (e.g., Caspase-3, -8, -9) pi3k_akt->caspase_activation Leads to mapk->caspase_activation Leads to apoptosis Apoptosis caspase_activation->apoptosis

Generalized signaling pathway for apoptosis induction.

Conclusion

While a definitive therapeutic index for this compound remains to be determined pending in vivo studies, the available in vitro data for its derivatives is promising. Several 7-chloroquinoline compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, and more importantly, have shown a favorable selectivity index, suggesting a wider therapeutic window. The induction of apoptosis appears to be a key mechanism of action, potentially through the modulation of critical signaling pathways like PI3K/Akt and MAPK. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of this compound and its analogs as anticancer agents.

References

A Comparative Analysis of Metal Chelation Properties of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of 8-hydroxyquinoline (8HQ) and its derivatives to chelate metal ions is intrinsically linked to their wide-ranging biological activities, from antimicrobial and anticancer to neuroprotective effects. This guide provides a comparative overview of the metal chelation properties of prominent 8-hydroxyquinoline derivatives, supported by experimental data and detailed methodologies. The dysregulation of metal ion homeostasis is implicated in various pathologies, including neurodegenerative diseases like Alzheimer's, making these compounds a significant area of therapeutic research.

Quantitative Comparison of Metal Chelation Properties

The efficacy of an 8-hydroxyquinoline derivative as a metal chelator is quantified by its stability constant (log K), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50) required to chelate a specific metal ion. While a comprehensive, directly comparative dataset across a wide range of derivatives and metals under identical experimental conditions is challenging to assemble from existing literature, the following table summarizes representative stability constants for 8-hydroxyquinoline and some of its derivatives with key biologically relevant metal ions.

CompoundMetal IonLog K1Log K2Stoichiometry (M:L)Experimental ConditionsReference
8-Hydroxyquinoline (8HQ) Cu(II)12.111.21:250% v/v aqueous dioxan, 20°C
Zn(II)9.88.81:250% v/v aqueous dioxan, 20°C
Ni(II)10.59.21:250% v/v aqueous dioxan, 20°C
Mg(II)5.84.81:250% v/v aqueous dioxan, 20°C
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Cu(II)~10--Not specified
Zn(II)~9.5--Not specified
M30 (5-((methyl(prop-2-ynyl)amino)methyl)quinolin-8-ol) Fe(III)> Cu(II) > Zn(II)--Not specified
HLA-20 (5-((4-(prop-2-ynyl)piperazin-1-yl)methyl)quinolin-8-ol) Fe(III)> Cu(II) > Zn(II)--Not specified

Note: The stability constants (Log K) represent the equilibrium constant for the formation of the metal-ligand complex. Higher values indicate a more stable complex. The data for M30 and HLA-20 indicates the relative affinity for the metal ions rather than specific stability constants.

Experimental Protocols for Evaluating Metal Chelation

The determination of metal chelation properties relies on a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration

This classical method is used to determine the stability constants of metal-ligand complexes by monitoring the change in hydrogen ion concentration (pH) upon complex formation.

Protocol:

  • Solution Preparation: Prepare standard solutions of the 8-hydroxyquinoline derivative, the metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) in a suitable solvent (e.g., 50% v/v aqueous dioxane to ensure solubility). The ionic strength of the solutions should be kept constant using a background electrolyte like KCl.

  • Calibration: Calibrate the pH meter and electrode system using standard buffer solutions.

  • Titration:

    • Titrate a solution containing the 8-hydroxyquinoline derivative and the strong acid with the standardized strong base in the absence of the metal ion to determine the protonation constants of the ligand.

    • Perform a second titration of a solution containing the 8-hydroxyquinoline derivative, the strong acid, and the metal salt with the same strong base.

  • Data Analysis: The stability constants are calculated from the titration curves by analyzing the displacement of the curve in the presence of the metal ion compared to the ligand-only titration.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is used to determine the stoichiometry and stability constants of metal complexes by observing changes in the absorbance spectrum upon complex formation.

Protocol:

  • Spectrum Scans: Record the UV-Vis absorption spectrum of the 8-hydroxyquinoline derivative and the metal salt solution separately.

  • Titration:

    • Method of Continuous Variation (Job's Plot): Prepare a series of solutions where the total molar concentration of the ligand and metal ion is constant, but their mole fractions are varied. Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex. The stoichiometry is determined from the mole fraction at which the maximum absorbance is observed.

    • Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the 8-hydroxyquinoline derivative. Plot the absorbance versus the molar ratio of ligand to metal. The stoichiometry is indicated by the point of inflection in the curve.

  • Data Analysis: Stability constants can be calculated from the absorbance data using various computational methods.

Fluorescence Spectroscopy

This technique is highly sensitive and is used to study metal-ligand interactions, particularly for ligands that exhibit a change in fluorescence upon metal binding.

Protocol:

  • Fluorescence Spectra: Record the fluorescence emission spectrum of the 8-hydroxyquinoline derivative in a suitable buffer.

  • Titration: Incrementally add a standard solution of the metal ion to the solution of the 8-hydroxyquinoline derivative. After each addition, record the fluorescence spectrum.

  • Data Analysis: The binding affinity (Kd) can be determined by plotting the change in fluorescence intensity as a function of the metal ion concentration and fitting the data to a suitable binding isotherm model.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Protocol:

  • Sample Preparation: Prepare solutions of the 8-hydroxyquinoline derivative and the metal salt in the same buffer to minimize heat of dilution effects. Degas the solutions before the experiment.

  • ITC Experiment: Fill the sample cell with the 8-hydroxyquinoline derivative solution and the injection syringe with the metal salt solution. A series of small injections of the metal solution into the sample cell is performed, and the heat released or absorbed is measured.

  • Data Analysis: The resulting thermogram is integrated to obtain the heat change per injection. This data is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

Visualizing Chelation and its Biological Implications

Chemical Structure and Chelation Site of 8-Hydroxyquinoline

The diagram below illustrates the bidentate chelation of a divalent metal ion (M²⁺) by 8-hydroxyquinoline. The metal ion is coordinated by the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.

Caption: 8-Hydroxyquinoline chelating a metal ion.

General Experimental Workflow for Metal Chelation Assay

The following diagram outlines a typical workflow for assessing the metal chelation properties of a compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison A Prepare Solutions: - 8HQ Derivative - Metal Salt - Buffer B Perform Chelation Assay (e.g., UV-Vis, Fluorescence, ITC) A->B C Collect Data (Absorbance, Fluorescence, Heat Change) B->C D Calculate Parameters (Log K, Kd, Stoichiometry) C->D E Compare with other 8HQ Derivatives D->E G cluster_pathway Alzheimer's Disease Pathogenesis cluster_intervention Therapeutic Intervention Metal Excess Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) Aggregation Aβ Aggregation (Oligomers & Plaques) Metal->Aggregation Promotes Abeta Amyloid-β (Aβ) Monomers Abeta->Aggregation ROS Reactive Oxygen Species (ROS) & Oxidative Stress Aggregation->ROS Neurotoxicity Neurotoxicity & Neuronal Death Aggregation->Neurotoxicity ROS->Neurotoxicity HQ 8-Hydroxyquinoline Derivative HQ->Metal Chelates HQ->Aggregation Inhibits HQ->ROS Reduces

Safety Operating Guide

Proper Disposal of 7-Chloroquinolin-8-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 7-Chloroquinolin-8-ol is a critical aspect of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this halogenated organic compound as hazardous waste. Adherence to these protocols will mitigate risks to personnel and the environment.

Immediate Safety and Hazard Summary

This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed and causes serious eye irritation.[1][2] Due to its chemical structure as a chlorinated quinoline derivative, it must be treated as a halogenated organic waste, requiring specific disposal procedures to prevent environmental contamination.[3]

Before handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling and disposal procedures should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Hazard Data

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Serious Eye Irritation (Category 2)H319Causes serious eye irritation.[1]
Skin IrritationH315Causes skin irritation.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including residues, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment, as hazardous waste.

  • It is crucial to segregate halogenated organic waste from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal.[3]

Step 2: Waste Collection and Containerization

  • Solid Waste: Place solid this compound and contaminated disposable items into a designated, leak-proof hazardous waste container labeled for "Halogenated Organic Waste."[4]

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and compatible liquid hazardous waste container, also labeled for "Halogenated Organic Waste."[4] Polyethylene containers are often suitable.[5]

  • Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste.[4][6] Do not overfill the container.

Step 3: Labeling

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • Identify the contents by writing the full chemical name, "this compound," and list any other components of the waste stream with their approximate percentages.

  • Include the date when waste was first added to the container.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation.[1][2]

  • The storage area should be a secured, cool, and well-ventilated location, away from incompatible materials such as acids, bases, and oxidizing agents.[5]

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[6] This is strictly prohibited and can lead to environmental harm and regulatory violations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container_type Select Waste Container segregate->container_type solid_container Solid Waste Container container_type->solid_container Solid liquid_container Liquid Waste Container container_type->liquid_container Liquid label Label Container: 'Hazardous Waste' 'this compound' Date and Contents solid_container->label liquid_container->label store Store Securely in Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Collected by Authorized Personnel contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 7-Chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Chloroquinolin-8-ol. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and GHS Classification

Hazard ClassHazard StatementPictogram
Acute toxicity, oralHarmful if swallowed[2]
alt text
Skin Corrosion/IrritationCauses skin irritation[1]
alt text
Serious Eye Damage/Eye IrritationCauses serious eye irritation[1][2]
alt text
Specific target organ toxicity (single exposure)May cause respiratory irritation[1]
alt text
Hazardous to the aquatic environment, long-term hazardVery toxic to aquatic life with long lasting effects[3]
alt text

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.

Body PartPPE RecommendationSpecifications and Best Practices
Hands Double-gloving with chemotherapy-grade gloves[4]The first pair of gloves should be worn under the gown cuff and the second pair over the cuff[4]. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn[4].
Eyes/Face Chemical splash goggles and a face shieldGoggles must be worn to protect against splashes. A face shield provides an additional layer of protection. Standard safety glasses are not sufficient[4].
Body Disposable, back-closing, long-sleeved gown with knit cuffs[4]Gowns should be changed every 2-3 hours or immediately upon contamination[4].
Respiratory NIOSH-approved respiratorA fit-tested N95 respirator or higher is necessary, especially when handling the powder form to prevent inhalation of dust particles[4]. Work should be conducted in a well-ventilated area or under a chemical fume hood[1][5].
Feet Two pairs of shoe covers[4]The second pair of shoe covers must be donned before entering the designated handling area and removed upon exiting[4].

Operational Plan for Handling

Adherence to a strict operational workflow is paramount for safety.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area for handling this compound.

2. Handling:

  • Don all required PPE as outlined in the table above.

  • Conduct all manipulations of this compound, especially weighing and dilutions, within a chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols[3].

  • Wash hands thoroughly after handling, even if gloves were worn[1][3].

3. Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Dispose of all contaminated waste according to the disposal plan.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant[1][3]. Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers) should be considered hazardous waste and disposed of accordingly.

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, sweep up or vacuum the spillage and collect it in a suitable container for disposal[3]. Avoid dust formation[3]. Prevent the product from entering drains[3].

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][3].

  • Skin Contact: Wash off immediately with plenty of soap and water[1][3]. If skin irritation or rash occurs, get medical advice/attention[3]. Wash contaminated clothing before reuse[3].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[3].

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician[3].

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Gather All Materials & PPE prep3 Designate Handling Area handle1 Don Full PPE prep3->handle1 handle2 Weigh & Prepare Solutions handle3 Perform Experiment post1 Decontaminate Workspace & Equipment handle3->post1 post2 Dispose of Waste Properly post3 Doff PPE Correctly post4 Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroquinolin-8-ol
Reactant of Route 2
Reactant of Route 2
7-Chloroquinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.